molecular formula C27H21ClFN3O2 B1674903 Lixivaptan CAS No. 168079-32-1

Lixivaptan

Cat. No.: B1674903
CAS No.: 168079-32-1
M. Wt: 473.9 g/mol
InChI Key: PPHTXRNHTVLQED-UHFFFAOYSA-N
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Description

LIXIVAPTAN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Properties

IUPAC Name

N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClFN3O2/c1-17-8-9-19(29)13-23(17)26(33)30-20-10-11-22(24(28)14-20)27(34)32-16-21-6-4-12-31(21)15-18-5-2-3-7-25(18)32/h2-14H,15-16H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHTXRNHTVLQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168472
Record name Lixivaptan
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Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

168079-32-1
Record name Lixivaptan
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Record name Lixivaptan [USAN:INN]
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Record name Lixivaptan
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Record name LIXIVAPTAN
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Foundational & Exploratory

Lixivaptan's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixivaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist.[1][2] Its mechanism of action centers on the inhibition of the arginine vasopressin (AVP) pathway in the renal collecting ducts, leading to aquaresis—the electrolyte-sparing excretion of free water.[3][4] This targeted action makes it a therapeutic candidate for conditions characterized by excess water retention and hyponatremia, such as the syndrome of inappropriate antidiuretic hormone (SIADH) and autosomal dominant polycystic kidney disease (ADPKD).[5] This guide provides an in-depth examination of the molecular interactions, signaling cascades, and physiological outcomes that define this compound's pharmacodynamic profile.

Core Mechanism: Vasopressin V2 Receptor Antagonism

This compound exerts its therapeutic effect by competitively blocking the binding of arginine vasopressin to the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts. By acting as a competitive antagonist, this compound prevents the conformational changes in the V2R that are necessary for the activation of the downstream signaling pathway, without initiating any intrinsic agonist activity.

Signaling Pathway

The binding of AVP to the V2R normally activates a Gs-coupled protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA). PKA then phosphorylates key substrates, most notably the aquaporin-2 (AQP2) water channel.

This compound's blockade of the V2R disrupts this entire cascade. By preventing AVP binding, it inhibits the Gs protein-mediated activation of adenylyl cyclase, leading to a significant reduction in intracellular cAMP levels. This, in turn, prevents the PKA-dependent phosphorylation of AQP2.

Lixivaptan_Signaling_Pathway cluster_membrane Collecting Duct Cell Membrane cluster_cytosol Cytosol cluster_apical Apical Membrane AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates This compound This compound This compound->V2R Blocks AC Adenylyl Cyclase cAMP cAMP AC:e->cAMP:w Converts Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 pAQP2 Phosphorylated AQP2 AQP2_channel AQP2 Water Channel pAQP2->AQP2_channel Translocation & Insertion Urine Urine AQP2_channel->Urine Excretion (Aquaresis) Water Water Water->AQP2_channel Reabsorption V2_Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Binding Reaction cluster_separation Separation & Washing cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - V2R Membranes - Radioligand - this compound dilutions - Buffers Plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competitor Binding Reagents->Plate Incubate Incubate plate to reach equilibrium (e.g., 60 min at 30°C) Plate->Incubate Filter Rapidly filter contents through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer to remove unbound radioligand Filter->Wash Count Measure radioactivity on filters (Scintillation Counter) Wash->Count Analyze Calculate Specific Binding Determine IC50 and Ki Count->Analyze

References

Lixivaptan: A Selective Vasopressin V2 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixivaptan (VPA-985) is a potent, orally active, non-peptide small molecule that acts as a selective antagonist of the vasopressin V2 receptor.[1][2] By competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the renal collecting ducts, this compound promotes aquaresis, the electrolyte-sparing excretion of free water.[3][4] This mechanism of action has positioned this compound as a therapeutic agent for the management of hyponatremia and as a potential treatment for autosomal dominant polycystic kidney disease (ADPKD).[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetics, and a summary of key preclinical and clinical findings. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone, plays a critical role in maintaining water homeostasis by acting on vasopressin receptors. Of the three receptor subtypes (V1a, V1b, and V2), the V2 receptor, located on the basolateral membrane of the principal cells in the kidney's collecting ducts, is the primary mediator of the antidiuretic response. In conditions of inappropriately high AVP levels, such as the syndrome of inappropriate antidiuretic hormone (SIADH) and certain cases of heart failure and cirrhosis, excessive water retention can lead to dilutional hyponatremia, the most common electrolyte disorder in clinical practice. This compound's selective antagonism of the V2 receptor offers a targeted therapeutic approach to these conditions by promoting free water excretion and thereby correcting serum sodium levels. Furthermore, its ability to reduce intracellular cyclic adenosine monophosphate (cAMP) levels has prompted investigation into its utility for slowing cyst growth in ADPKD.

Chemical and Physical Properties

This compound is a benzanilide derivative with the following chemical properties:

PropertyValue
IUPAC Name N-(3-chloro-4-(10,11-dihydro-6H-benzo[e]pyrrolo[1,2-a]diazepine-5-carbonyl)phenyl)-5-fluoro-2-methylbenzamide
CAS Number 168079-32-1
Molecular Formula C27H21ClFN3O2
Molar Mass 473.93 g/mol

Mechanism of Action

This compound exerts its pharmacological effect by selectively blocking the vasopressin V2 receptor.

Vasopressin V2 Receptor Signaling Pathway

The binding of AVP to the Gs-protein coupled V2 receptor initiates a signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, leading to water reabsorption. This compound competitively inhibits the initial step of this pathway.

V2R_Signaling_Pathway cluster_membrane Apical Membrane cluster_cytosol Cytosol AQP2_channel Aquaporin-2 (AQP2) Water Channel AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates This compound This compound This compound->V2R Blocks AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of AQP2 PKA->Phosphorylation AQP2_vesicle AQP2 Vesicle AQP2_vesicle->Phosphorylation Translocation Vesicle Translocation and Fusion Phosphorylation->Translocation Translocation->AQP2_channel Inserts into membrane

Caption: Vasopressin V2 Receptor Signaling Pathway and this compound's Point of Inhibition.
Pharmacodynamics

By blocking the V2 receptor, this compound prevents the AVP-induced increase in intracellular cAMP, thereby inhibiting the phosphorylation and translocation of AQP2 to the apical membrane. This results in a decrease in water permeability of the collecting duct, leading to increased free water excretion (aquaresis), a reduction in urine osmolality, and a rise in serum sodium concentration.

Pharmacokinetics and Metabolism

This compound is administered orally. Peak serum concentrations are typically observed within 1-2 hours of ingestion. The drug reaches a steady-state concentration in 2-6 days with chronic use and has a half-life of approximately 11 hours. This compound is metabolized primarily by the cytochrome P450 system, specifically CYP3A4, and is eliminated mainly through fecal excretion.

Quantitative Data Summary

Table 1: In Vitro Receptor Binding Affinity and Potency
ParameterSpeciesValueReference(s)
IC50 (V2 Receptor) Human1.2 nM
IC50 (V2 Receptor) Rat2.3 nM
IC50 (V1a Receptor) Human>5000 nM
Table 2: Summary of Key Clinical Trial Results in Hyponatremia
TrialPopulationThis compound DosePrimary EndpointResultReference(s)
BALANCE Hypervolemic Hyponatremia (Heart Failure)50-100 mg/dayChange in serum sodium at Day 72.5 mEq/L increase vs. 1.3 mEq/L for placebo (p=0.001)
LIBRA & HARMONY Euvolemic Hyponatremia (SIADH)25-100 mg/dayChange in serum sodium at Day 76.7 mmol/L increase vs. 4.5 mmol/L for placebo (p=0.034)
Table 3: Pharmacodynamic Effects in Preclinical and Clinical Studies
ParameterStudy TypeModel/PopulationEffect of this compoundReference(s)
Urine Osmolality PreclinicalAVP-treated conscious dogsDecreased from 1222 mOsm/kg to 175-307 mOsm/kg
Urine Volume PreclinicalAVP-treated conscious dogsIncreased by 438-1133%
Aquaporin-2 Excretion ClinicalChronic Heart FailureIncreased in a dose-dependent manner up to 8 hours
cAMP Levels In VitroMCD4 cellsPrevented dDAVP-induced increase
AQP2 Phosphorylation (Ser-256) In VitroMCD4 cellsPrevented dDAVP-induced increase

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

In Vitro V2 Receptor Antagonism - cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit AVP-induced cAMP production in cells expressing the V2 receptor.

cAMP_Assay_Workflow Cell_Culture 1. Culture HEK293 cells stably expressing human V2 receptor Plating 2. Seed cells in a 384-well plate Cell_Culture->Plating Pre-incubation 3. Pre-incubate cells with varying concentrations of this compound Plating->Pre-incubation Stimulation 4. Stimulate with a fixed concentration of AVP (or dDAVP) at EC80 Pre-incubation->Stimulation Incubation 5. Incubate at room temperature (e.g., 30 minutes) Stimulation->Incubation Lysis_Detection 6. Lyse cells and add cAMP detection reagents (e.g., HTRF) Incubation->Lysis_Detection Measurement 7. Measure signal (e.g., fluorescence ratio) Lysis_Detection->Measurement Analysis 8. Calculate IC50 value from dose-response curve Measurement->Analysis

Caption: Workflow for a competitive cAMP accumulation assay.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human vasopressin V2 receptor are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

  • Compound Addition: Cells are pre-incubated with a serial dilution of this compound or vehicle control for a specified time.

  • Agonist Stimulation: An agonist, such as arginine vasopressin (AVP) or desmopressin (dDAVP), is added at a concentration that elicits 80% of the maximal response (EC80).

  • Incubation: The plate is incubated at room temperature to allow for cAMP production.

  • Detection: Cells are lysed, and a competitive immunoassay using reagents such as those for Homogeneous Time-Resolved Fluorescence (HTRF) is performed to detect the amount of cAMP produced.

  • Data Analysis: The signal is measured, and the concentration of this compound that inhibits 50% of the AVP-induced cAMP production (IC50) is calculated from the dose-response curve.

Aquaporin-2 Trafficking and Phosphorylation Assay

This assay evaluates the effect of this compound on the vasopressin-induced phosphorylation of AQP2 and its translocation to the plasma membrane using immunofluorescence and Western blotting.

Protocol:

  • Cell Culture: Mouse cortical collecting duct (MCD4) cells stably expressing human V2R and AQP2 are grown on glass coverslips or in culture dishes.

  • Treatment: Cells are treated with one of the following: vehicle control, dDAVP (e.g., 100 nM), this compound (e.g., 100 nM), or a combination of dDAVP and this compound for 1 hour.

  • For Western Blotting:

    • Cells are lysed, and total protein is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for total AQP2 and phosphorylated AQP2 at serine 256 (pS256-AQP2).

    • A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

    • Band intensities are quantified to determine the ratio of pS256-AQP2 to total AQP2.

  • For Immunofluorescence (Trafficking):

    • Cells on coverslips are fixed and permeabilized.

    • Cells are incubated with a primary antibody against AQP2.

    • A fluorescently labeled secondary antibody is used for visualization.

    • Confocal microscopy is used to observe the subcellular localization of AQP2, assessing its presence in the plasma membrane versus intracellular vesicles.

In Vivo Aquaresis Assessment in Animal Models

This protocol assesses the diuretic and aquaretic effects of this compound in a preclinical model.

Protocol:

  • Animal Model: Conscious rats or dogs are used.

  • Hydration and AVP Administration: Animals are water-loaded (e.g., 30 mL/kg, p.o.) and treated with AVP (e.g., 0.4 µg/kg, s.c. in oil) to induce an antidiuretic state.

  • This compound Administration: this compound is administered orally at various doses (e.g., 1, 3, and 10 mg/kg).

  • Urine Collection: Urine is collected over a defined period (e.g., 0-6 hours).

  • Measurements:

    • Total urine volume is measured.

    • Urine osmolality is determined using an osmometer (freezing point depression method).

    • Electrolyte concentrations (sodium, potassium) in urine can also be measured to confirm an electrolyte-sparing effect.

  • Data Analysis: Changes in urine volume and osmolality are compared between this compound-treated and vehicle control groups.

Clinical Development and Applications

This compound has undergone extensive clinical investigation, primarily for euvolemic and hypervolemic hyponatremia. Phase III trials, such as BALANCE and LIBRA, have demonstrated its efficacy in safely increasing serum sodium concentrations in patients with heart failure and SIADH, respectively. More recently, this compound has been studied for the treatment of ADPKD, with Phase 3 trials like the ACTION study designed to evaluate its effect on slowing the decline in kidney function. The rationale for its use in ADPKD stems from the role of vasopressin and cAMP in promoting cyst growth.

Conclusion

This compound is a well-characterized selective vasopressin V2 receptor antagonist with a clear mechanism of action and demonstrated pharmacodynamic effects. Its ability to induce aquaresis has been established in both preclinical models and clinical trials, supporting its use in the treatment of hyponatremia. Ongoing research into its potential to slow the progression of ADPKD highlights its therapeutic potential beyond electrolyte disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further exploration of this compound and other V2 receptor antagonists.

References

Lixivaptan: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixivaptan (VPA-985) is a potent, orally active, non-peptide, and selective antagonist of the vasopressin V2 receptor.[1][2] Initially developed for the treatment of hyponatremia, it showed promise in correcting serum sodium levels in patients with euvolemic and hypervolemic hyponatremia.[3][4] Subsequently, its therapeutic potential was investigated for Autosomal Dominant Polycystic Kidney Disease (ADPKD) due to its mechanism of action in reducing cyclic adenosine monophosphate (cAMP) levels, a key factor in cyst formation.[2] However, the clinical development of this compound for ADPKD was discontinued due to safety concerns, specifically observations of liver enzyme elevations. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key clinical trial findings. Detailed experimental protocols for relevant in vitro assays and a description of animal models are also included to support further research and understanding of this compound.

Mechanism of Action

This compound exerts its pharmacological effect through selective and competitive antagonism of the vasopressin V2 receptor, which is primarily located in the renal collecting ducts. The binding of arginine vasopressin (AVP) to the V2 receptor activates a Gs-coupled protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells. This process increases water reabsorption from the tubular fluid back into the circulation, resulting in concentrated urine.

By blocking the V2 receptor, this compound inhibits the AVP-induced cascade, preventing the increase in intracellular cAMP and the subsequent insertion of AQP2 channels. This leads to a decrease in water reabsorption by the kidneys, resulting in the excretion of electrolyte-free water (aquaresis). The net effect is an increase in serum sodium concentration and a decrease in urine osmolality.

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action at the V2 receptor.

Pharmacological Data

In Vitro Activity
ParameterSpeciesValueReference
IC50 (V2 Receptor) Human1.2 nM
IC50 (V2 Receptor) Rat2.3 nM
Pharmacokinetic Properties

Experimental Protocols

Vasopressin V2 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the V2 receptor.

Materials:

  • Membrane preparation from cells expressing the human V2 receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

  • Test compound: this compound.

  • Non-specific binding control: Unlabeled Arginine Vasopressin (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: Perform the assay in triplicate in a 96-well plate.

  • Total Binding: Add 50 µL of assay buffer.

  • Non-specific Binding (NSB): Add 50 µL of 1 µM unlabeled AVP.

  • Competition: Add 50 µL of varying concentrations of this compound.

  • Radioligand Addition: Add 50 µL of [³H]-AVP (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the V2 receptor membrane preparation. The optimal protein concentration should be determined empirically.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Measurement of Radioactivity: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow for a V2 Receptor Binding Assay

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers, this compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total Binding, NSB, Competition) prepare_reagents->setup_plate add_radioligand Add Radioligand to all wells setup_plate->add_radioligand add_membranes Add V2 Receptor Membranes add_radioligand->add_membranes incubate Incubate at 25°C for 60 min add_membranes->incubate filter_wash Filter and Wash to separate bound and free radioligand incubate->filter_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_wash->measure_radioactivity analyze_data Data Analysis (Calculate IC50 and Ki) measure_radioactivity->analyze_data end End analyze_data->end Lixivaptan_Development cluster_dev This compound Development Timeline start Preclinical Development (Selective V2 Antagonist) hyponatremia_trials Phase III Trials for Hyponatremia (BALANCE, LIBRA, HARMONY) start->hyponatremia_trials hyponatremia_results Efficacy in raising serum sodium demonstrated, but safety concerns in heart failure and modest effect led to non-approval. hyponatremia_trials->hyponatremia_results adpkd_rationale Repurposing for ADPKD (Mechanism to reduce cAMP; Potential for better liver safety than Tolvaptan) hyponatremia_results->adpkd_rationale adpkd_trials Phase III Program for ADPKD (ACTION and ALERT studies) adpkd_rationale->adpkd_trials alert_finding Observation of Liver Enzyme Elevations in ALERT study adpkd_trials->alert_finding discontinuation Discontinuation of Clinical Development for ADPKD alert_finding->discontinuation

References

Lixivaptan: A Technical Guide to its Aquaretic Effects and Impact on Electrolyte-Free Water Excretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lixivaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist that promotes aquaresis—the electrolyte-sparing excretion of free water. By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP), leading to a decrease in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This reduction in water permeability results in increased excretion of electrolyte-free water, a rise in serum sodium concentration, and a decrease in urine osmolality. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacodynamic effects on aquaresis and electrolyte-free water excretion, and a summary of findings from key clinical trials. Detailed experimental methodologies and visualizations of the core signaling pathways are also presented.

Mechanism of Action: V2 Receptor Antagonism and Inhibition of the AQP2 Signaling Cascade

This compound exerts its aquaretic effect by directly interfering with the arginine vasopressin (AVP) signaling pathway in the principal cells of the kidney's collecting ducts.[1]

1.1. The Vasopressin V2 Receptor Signaling Pathway

Under normal physiological conditions, or in states of elevated AVP such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH) and heart failure, AVP binds to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor located on the basolateral membrane of principal cells.[2][3] This binding event initiates a signaling cascade:

  • Activation of Adenylyl Cyclase: The activated Gs protein stimulates adenylyl cyclase.[2]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • AQP2 Phosphorylation and Translocation: PKA phosphorylates serine 256 on the aquaporin-2 (AQP2) water channel protein. This phosphorylation is a critical step that promotes the translocation of vesicles containing AQP2 to the apical membrane of the principal cell and their subsequent insertion into the membrane.

  • Water Reabsorption: The increased density of AQP2 water channels in the apical membrane enhances the permeability of the collecting duct to water, leading to increased water reabsorption from the tubular fluid into the bloodstream, resulting in more concentrated urine.

1.2. This compound's Interruption of the Signaling Cascade

This compound, as a competitive antagonist of the V2 receptor, blocks the binding of AVP. This action directly inhibits the initiation of the signaling cascade described above. In vitro studies have demonstrated that clinically relevant concentrations of this compound prevent the AVP-induced increase in cytosolic cAMP levels and subsequent phosphorylation of AQP2 at serine 256. The ultimate effect is a reduction in the number of AQP2 channels in the apical membrane, leading to decreased water reabsorption and an increase in the excretion of electrolyte-free water.

V2R_Signaling_Pathway cluster_membrane Apical Membrane cluster_cell Principal Cell AQP2_Vesicle AQP2 Vesicle AQP2_Channel Aquaporin-2 (Water Channel) AQP2_Vesicle->AQP2_Channel Translocation & Insertion Water_Reabsorption Water Reabsorption AQP2_Channel->Water_Reabsorption Increases AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates This compound This compound This compound->V2R Blocks cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->AQP2_Vesicle Phosphorylates AQP2 pAQP2 Phosphorylated AQP2 (pS256)

Figure 1: Vasopressin V2 Receptor Signaling Pathway and this compound's Point of Action.

Pharmacodynamic Effects: Aquaresis and Electrolyte-Free Water Excretion

The primary pharmacodynamic effect of this compound is aquaresis, which is the excretion of water without a significant loss of electrolytes. This is in contrast to traditional diuretics that increase both water and electrolyte excretion.

2.1. Key Parameters of Aquaresis

The aquaretic effect of this compound is quantified by measuring several key parameters:

  • Urine Volume: this compound administration leads to a dose-dependent increase in urine volume.

  • Urine Osmolality: As more free water is excreted, the concentration of solutes in the urine decreases, resulting in a lower urine osmolality.

  • Electrolyte-Free Water Clearance (EFWC): This is a calculated value that represents the volume of blood plasma cleared of electrolyte-free water per unit time. A positive EFWC indicates the excretion of free water, which is the therapeutic goal of this compound.

2.2. Calculation of Electrolyte-Free Water Clearance

The formula to calculate electrolyte-free water clearance is:

EFWC = V * (1 - (UNa + UK) / PNa)

Where:

  • V = Urine Volume (in L/day or mL/min)

  • UNa = Urine Sodium Concentration (in mmol/L)

  • UK = Urine Potassium Concentration (in mmol/L)

  • PNa = Plasma (Serum) Sodium Concentration (in mmol/L)

Summary of Clinical Trial Data

Several Phase II and Phase III clinical trials have evaluated the efficacy and safety of this compound in treating euvolemic and hypervolemic hyponatremia, primarily in patients with SIADH and heart failure. The key trials include BALANCE, LIBRA, and HARMONY.

3.1. Quantitative Data from Clinical Trials

Table 1: Aquaretic Effects of a Single Dose of this compound in Patients with Heart Failure (Phase II Study)

DoseN24-Hour Urine Volume (L, mean)Change in Solute-Free Water Excretion (L, mean)Change in Serum Sodium (mEq/L, mean)
Placebo121.8--
10 mg52.4--
30 mg52.8--
75 mg53.2--
150 mg53.5--
250 mg53.8--
400 mg53.9--

Table 2: Change in Serum Sodium in Phase III this compound Trials (Primary Endpoint at Day 7)

TrialPatient PopulationTreatment GroupNBaseline Serum Sodium (mmol/L, mean)Change from Baseline at Day 7 (mmol/L, mean)Net Treatment Effect (mmol/L)
BALANCE Hypervolemic Hyponatremia (Heart Failure)This compound323129.52.51.2
Placebo329129.61.3
LIBRA Euvolemic Hyponatremia (SIADH)This compound54125.46.72.2
Placebo52125.54.5
HARMONY Euvolemic Hyponatremia (SIADH)This compound154128.23.22.4
Placebo52128.30.8

Experimental Protocols

4.1. General Design of a Phase III Clinical Trial for this compound in Hyponatremia

The pivotal clinical trials for this compound in hyponatremia generally followed a randomized, double-blind, placebo-controlled design.

4.1.1. Patient Population

  • Inclusion Criteria:

    • Adult patients with euvolemic or hypervolemic hyponatremia.

    • Serum sodium concentration < 130-135 mmol/L.

    • Specific etiology of hyponatremia (e.g., SIADH, heart failure).

  • Exclusion Criteria:

    • Hypovolemic hyponatremia.

    • Severe symptoms of hyponatremia requiring immediate hypertonic saline.

    • Recent use of other vasopressin receptor antagonists.

4.1.2. Study Procedures

  • Screening and Baseline Assessment:

    • Informed consent obtained.

    • Medical history and physical examination.

    • Baseline laboratory tests: serum sodium, potassium, creatinine, osmolality; urine sodium, potassium, osmolality.

    • Baseline 24-hour urine collection for volume and solute excretion.

  • Randomization and Blinding:

    • Eligible patients are randomized to receive either this compound or a matching placebo.

    • Both patients and investigators are blinded to the treatment allocation.

  • Drug Administration and Titration:

    • Initial dose of this compound (e.g., 50 mg) or placebo administered once daily.

    • Dose titration based on serum sodium response and tolerability, with a maximum allowed dose (e.g., 100 mg/day).

    • Monitoring of serum sodium at specified intervals (e.g., 8 and 24 hours after the initial dose) to guide titration and prevent overly rapid correction.

  • Follow-up and Efficacy Assessments:

    • Daily monitoring of serum sodium during the initial phase.

    • Periodic blood and urine sampling throughout the study period (e.g., 7 days for the primary endpoint).

    • 24-hour urine collections at specified time points to measure urine volume and calculate EFWC.

  • Safety Monitoring:

    • Monitoring for adverse events, with a particular focus on thirst, polyuria, and rapid correction of serum sodium.

    • Regular assessment of vital signs and renal function.

Experimental_Workflow Start Patient Screening (Hyponatremia <130 mmol/L) Baseline Baseline Assessment - Serum & Urine Labs - 24h Urine Collection Start->Baseline Randomization Randomization (1:1 or other ratio) Baseline->Randomization Lixivaptan_Arm This compound Arm Randomization->Lixivaptan_Arm This compound Placebo_Arm Placebo Arm Randomization->Placebo_Arm Placebo Dosing Initial Dose (e.g., 50 mg/day) Lixivaptan_Arm->Dosing Placebo_Arm->Dosing Monitoring_8h 8h Serum Sodium Monitoring Dosing->Monitoring_8h Monitoring_24h 24h Serum Sodium & Urine Monitoring Monitoring_8h->Monitoring_24h Titration Dose Titration Decision (e.g., 25-100 mg/day) Monitoring_24h->Titration Titration->Dosing Adjust Dose Continue_Dose Continue Current Dose Titration->Continue_Dose Maintain Dose Endpoint_Assessment Primary Endpoint Assessment (Day 7) - Serum Sodium Change - Urine Volume, Osmolality - EFWC Calculation Continue_Dose->Endpoint_Assessment Follow_up Follow-up Period (e.g., up to 30 days) Endpoint_Assessment->Follow_up End End of Study Follow_up->End

Figure 2: Generalized Experimental Workflow for a this compound Clinical Trial.

4.2. Measurement of Urine Parameters

  • Urine Volume: Measured using calibrated collection containers over a 24-hour period.

  • Urine Osmolality: Determined by freezing point depression osmometry, which measures the freezing point of the urine sample. The degree of depression of the freezing point is directly proportional to the total concentration of solutes.

  • Urine Electrolytes (Na+, K+): Measured using ion-selective electrodes.

Conclusion

This compound is a selective vasopressin V2 receptor antagonist that effectively induces aquaresis, leading to an increase in electrolyte-free water excretion and a subsequent rise in serum sodium concentration in patients with euvolemic and hypervolemic hyponatremia. Its targeted mechanism of action, which involves the inhibition of the AVP-cAMP-AQP2 signaling pathway, provides a direct and predictable therapeutic effect. Clinical trials have demonstrated its efficacy in correcting hyponatremia, although the magnitude of the effect can be influenced by factors such as baseline fluid restriction and dosing titration schedules. Further research may continue to delineate the optimal use of this compound in various clinical scenarios associated with water retention.

References

An In-depth Technical Guide on Lixivaptan's Impact on Intracellular cAMP Levels in Kidney Cyst Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Concept: The Role of cAMP in Polycystic Kidney Disease (ADPKD)

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is characterized by the relentless growth of fluid-filled cysts that progressively destroy kidney parenchyma. A central player in this pathology is the cyclic adenosine monophosphate (cAMP) signaling pathway. In the epithelial cells lining the renal tubules, the hormone arginine vasopressin (AVP) binds to the vasopressin V2 receptor (V2R). This binding activates adenylyl cyclase, which catalyzes the conversion of ATP into intracellular cAMP.

In ADPKD, this pathway is dysregulated. Elevated levels of intracellular cAMP act as a potent second messenger, driving two key processes that fuel cyst expansion:

  • Cell Proliferation: cAMP stimulates the proliferation of the cyst-lining epithelial cells.[1]

  • Fluid Secretion: It activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and fluid secretion into the cyst lumen.[2]

Therapeutic interventions that aim to normalize intracellular cAMP levels are therefore a cornerstone of ADPKD drug development.[3]

Lixivaptan: A Selective Vasopressin V2-Receptor Antagonist

This compound is an orally administered, nonpeptide, selective vasopressin V2-receptor antagonist.[4][5] Its mechanism of action directly targets the initial step of the aberrant signaling cascade. By competitively blocking the V2 receptor, this compound prevents AVP from binding, thereby inhibiting the downstream activation of adenylyl cyclase and subsequent production of intracellular cAMP. This reduction in cAMP is hypothesized to slow the progression of ADPKD by mitigating both abnormal cell proliferation and fluid secretion.

Signaling Pathway Diagram

Lixivaptan_Mechanism cluster_membrane Collecting Duct Cell Membrane cluster_intracellular Intracellular Space AVP AVP V2R V2 Receptor AVP->V2R Binds AC Adenylyl Cyclase V2R->AC Activates This compound This compound This compound->V2R Blocks ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA Activation cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Fluid_Secretion Fluid Secretion PKA->Fluid_Secretion Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth cAMP_ELISA_Workflow A 1. Kidney Tissue Homogenization in buffer with PDE inhibitors (e.g., IBMX) B 2. Centrifugation & Supernatant Collection A->B C 3. Protein Quantification of Lysate (e.g., BCA Assay for normalization) B->C D 4. Sample/Standard Addition to anti-cAMP antibody-coated plate C->D E 5. Addition of cAMP-HRP Conjugate (competitive binding step) D->E F 6. Incubation at Room Temperature E->F G 7. Plate Washing (x3-4) F->G H 8. Addition of TMB Substrate G->H I 9. Incubation & Color Development (Blue color) H->I J 10. Addition of Stop Solution (Color changes to yellow) I->J K 11. Read Absorbance at 450 nm J->K L 12. Calculate cAMP Concentration (pmol/mg protein) via standard curve K->L Histology_Workflow A 1. Kidney Excision & Weight Measurement B 2. Fixation in 10% Neutral Buffered Formalin A->B C 3. Dehydration & Paraffin Embedding B->C D 4. Microtome Sectioning (4-5 µm slices) C->D E 5. Slide Staining (H&E for cysts, Picrosirius Red for fibrosis) D->E F 6. Whole-Slide Digital Scanning E->F G 7. Image Analysis Software Quantification F->G H 8. Calculation of Cystic/Fibrotic Index (% of total kidney area) G->H

References

Investigational Drug VPA-985 (Lixivaptan): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPA-985, also known as Lixivaptan, is a potent and selective, orally active, non-peptide antagonist of the vasopressin V2 receptor. Initially investigated for the treatment of hyponatremia, its development was later redirected towards Autosomal Dominant Polycystic Kidney Disease (ADPKD) before being discontinued. This document provides a comprehensive technical overview of VPA-985, consolidating available preclinical and clinical data, experimental protocols, and the underlying mechanism of action.

Introduction

Arginine vasopressin (AVP), an antidiuretic hormone, plays a crucial role in regulating water and solute balance by acting on the vasopressin V2 receptor (V2R) in the renal collecting ducts.[1][2] Inappropriate secretion or activity of AVP can lead to fluid retention and hyponatremia, and has been implicated in the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD) through cyclic adenosine monophosphate (cAMP)-mediated cyst growth.[3][4] VPA-985 (this compound) was developed as a selective antagonist of the V2 receptor to counteract these effects.[5]

Chemical and Physical Properties

PropertyValueReference
IUPAC Name N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c] \benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide
Molecular Formula C27H21ClFN3O2
Molar Mass 473.93 g·mol−1
CAS Number 168079-32-1
Synonyms VPA-985, WAY-VPA 985, CRTX 080

Mechanism of Action

VPA-985 is a competitive antagonist of the vasopressin V2 receptor. By selectively blocking the V2 receptor in the renal collecting duct principal cells, it inhibits the AVP-induced signaling cascade. This prevents the activation of adenylyl cyclase, thereby reducing intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). The subsequent decrease in protein kinase A (PKA) activity prevents the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane. This results in decreased water reabsorption by the kidneys, leading to aquaresis—the excretion of electrolyte-free water.

Signaling Pathway

The following diagram illustrates the mechanism of action of VPA-985 in a renal collecting duct cell.

cluster_membrane Apical Membrane cluster_cell Collecting Duct Cell AQP2_channel Aquaporin-2 (AQP2) Water Channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Facilitates V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_channel Translocates to Membrane VPA985 VPA-985 (this compound) VPA985->V2R Blocks AVP Arginine Vasopressin (AVP) AVP->V2R Binds

VPA-985 Mechanism of Action

Preclinical Data

In Vitro Studies

VPA-985 has demonstrated high affinity and selectivity for the human and rat V2 receptors.

ParameterValueSpeciesReference
IC50 1.2 nMHuman V2 Receptor
IC50 2.3 nMRat V2 Receptor
In Vivo Studies: PCK Rat Model of ADPKD

A key preclinical study evaluated the effect of VPA-985 in the Polycystic Kidney (PCK) rat, a validated animal model for ADPKD.

  • Animal Model: Male and female PCK rats, 4 weeks of age.

  • Groups:

    • Control: Standard rodent chow.

    • Low Dose this compound: Rodent chow with 0.5% this compound.

    • High Dose this compound: Rodent chow with 1% this compound.

  • Treatment Duration: 8 weeks.

  • Endpoints Measured:

    • Kidney weight as a percentage of total body weight.

    • Kidney cystic score (histomorphometric analysis).

    • Renal cAMP levels.

    • Serum creatinine.

    • 24-hour urine output.

Start Start: 4-week-old PCK rats Grouping Divide into 3 groups (n=20 each): - Control (Chow) - Low Dose (0.5% this compound) - High Dose (1% this compound) Start->Grouping Treatment 8 weeks of treatment Grouping->Treatment Measurements Endpoint Measurements: - Kidney Weight/Body Weight % - Kidney Cystic Score - Renal cAMP Levels - Serum Creatinine - 24-hour Urine Output Treatment->Measurements End End of Study Measurements->End

PCK Rat Study Experimental Workflow

The low dose of this compound showed significant efficacy in reducing the signs of polycystic kidney disease in the PCK rat model.

EndpointResult (Low Dose vs. Control)p-valueReference
% Kidney Weight/Body Weight 26% reduction<0.01
Kidney Cystic Score 54% reduction<0.001
Kidney cAMP Levels 23% reduction<0.05
Plasma Creatinine 13% reduction<0.001
24-hour Urine Output 3-fold increaseNot specified

Clinical Development

VPA-985 was investigated in numerous clinical trials, initially for hyponatremia and subsequently for ADPKD. The clinical development for ADPKD was ultimately discontinued.

Key Clinical Trials in ADPKD

This Phase 2, open-label study was designed to evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple doses of this compound in ADPKD subjects with varying degrees of chronic kidney disease (CKD1, CKD2, or CKD3).

This was a pivotal Phase 3, two-part, double-blind, placebo-controlled, randomized trial designed to assess the efficacy and safety of this compound in a broad population of adult participants with ADPKD.

  • Part 1: 1-year double-blind, placebo-controlled phase.

  • Part 2: 1-year open-label phase.

  • Primary Objective: To demonstrate the efficacy of this compound in slowing the decline in kidney function as measured by the difference in estimated glomerular filtration rate (eGFR) between the this compound-treated and placebo-treated participants.

This was a Phase 3, open-label, repeat-dose study to assess the liver safety, non-liver safety, and efficacy of this compound in participants who had previously experienced liver chemistry test abnormalities while being treated with tolvaptan.

Clinical Trial Workflow (ACTION Study - Part 1)

Screening Screening of ADPKD Patients Placebo_Run_in 1-week Single-Blind Placebo Run-in Screening->Placebo_Run_in Titration 5-6 week Single-Blind This compound Dose Titration Placebo_Run_in->Titration Randomization Randomization (2:1) Titration->Randomization Treatment_this compound 52 weeks Treatment: This compound Randomization->Treatment_this compound This compound Treatment_Placebo 52 weeks Treatment: Placebo Randomization->Treatment_Placebo Placebo Follow_up 28-day Off-Treatment Follow-up Treatment_this compound->Follow_up Treatment_Placebo->Follow_up Primary_Endpoint Primary Endpoint Assessment: Change in eGFR Follow_up->Primary_Endpoint

ACTION Study (Part 1) Workflow

Experimental Protocols

Competitive cAMP Accumulation Assay

This protocol is representative of the method used to determine the in vitro antagonist activity of VPA-985 at the V2 receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human vasopressin V2 receptor.

  • Materials:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • White, opaque 384-well microplates.

    • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • VPA-985 (this compound) and a reference V2 receptor agonist (e.g., Arginine Vasopressin or dDAVP).

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Procedure:

    • Cell Plating: Seed the HEK293-V2R cells into the 384-well plates and incubate overnight to allow for cell attachment.

    • Compound Preparation: Prepare serial dilutions of VPA-985. Prepare a fixed concentration of the V2 receptor agonist (typically at its EC80 concentration).

    • Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing the PDE inhibitor. Add the VPA-985 dilutions to the appropriate wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Agonist Stimulation: Add the fixed concentration of the V2 receptor agonist to all wells except the negative control.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

    • Data Analysis: Plot the signal (which is inversely proportional to the amount of cAMP in competitive assays) against the concentration of VPA-985. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Discontinuation of Development

In June 2022, Centessa Pharmaceuticals announced the discontinuation of the clinical development of this compound for ADPKD. This decision was based on a reassessment of the drug's commercial potential and incremental development challenges following the observation of elevated liver enzymes (ALT and AST) in a subject in the ALERT study.

Conclusion

VPA-985 (this compound) is a well-characterized, potent, and selective vasopressin V2 receptor antagonist. Preclinical studies demonstrated its potential to ameliorate the progression of polycystic kidney disease in a relevant animal model. However, despite reaching Phase 3 clinical trials for ADPKD, its development was halted due to safety concerns and a reassessment of its risk-benefit profile. The data and protocols summarized in this document provide a valuable technical resource for researchers and drug developers in the fields of nephrology, endocrinology, and GPCR pharmacology.

References

Preclinical Research on Lixivaptan for Polycystic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1] A key mechanism implicated in cyst growth is the vasopressin V2 receptor (V2R) signaling pathway, which, upon activation by the antidiuretic hormone vasopressin, elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This increase in cAMP promotes both cell proliferation and fluid secretion into the cysts.[2] Lixivaptan is a selective, orally active, non-peptide antagonist of the V2R, developed as a potential therapeutic agent for ADPKD.[3][4] Preclinical studies in various animal models have been crucial in establishing the rationale for its clinical development. This technical guide provides an in-depth overview of the core preclinical research on this compound for PKD, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data from Preclinical Studies

The efficacy of this compound in preclinical models of PKD has been assessed through various quantitative measures. The following tables summarize the key findings from studies utilizing the PCK rat and Pkd1RC/RC mouse models.

Table 1: Efficacy of this compound in the PCK Rat Model
ParameterControlLow Dose this compound (0.5%)% Change vs. Controlp-valueHigh Dose this compound (1%)% Change vs. Controlp-value
% Kidney Weight/Body Weight--↓ 26%<0.01---
Kidney Cystic Score--↓ 54%<0.001---
Kidney cAMP Levels--↓ 23%<0.05---
Plasma Creatinine--↓ 13%<0.001-↓ 7.4%<0.01
Plasma Urea--↓ 16.1%0.10-↓ 8.8%>0.05
Kidney Fibrosis Score--↓ 30%0.12---
Liver Cyst Score--↓ 39.3%<0.001---
24-hour Urine Output--↑ 3-fold----

Data from a study where 4-week-old PCK rats were treated for 8 weeks.

Table 2: Efficacy of this compound Monotherapy and Combination Therapy in PCK Rats
ParameterControlThis compound (0.5%)R-568 (0.025%)This compound + R-568% Change (Combination vs. Control)
Kidney Weight (% of Body Weight)-↓ 20%
Cyst Volume---↓ 49%
Fibrosis Volume---↓ 73%
Renal cAMP-↓ 33.3% (trend)↓ 20.5% (trend)↓ 38.7% (p=0.033)-
pERK1/2 Levels1.0 ± 0.040.95 ± 0.090.8 ± 0.050.7 ± 0.05 (p<0.01)-

Data from a study where PCK rats were treated for 7 weeks.

Table 3: Efficacy of this compound Monotherapy and Combination Therapy in Pkd1RC/RC Mice
ParameterControlThis compound (0.5%)R-568 (0.04%)This compound + R-568% Change (Combination vs. Control)
Kidney Weight (% of Body Weight)-↓ 15.5% (p<0.01)-↓ (higher significance)↓ 20%
Cyst Volume---↓ 56%
Fibrosis Volume---↓ 69%
PKA Activity-↓ 29.5% (trend)↓ 51.7% (trend)↓ 65.3% (p=0.024)-
pERK1/2 Levels1.0 ± 0.061.02 ± 0.050.8 ± 0.080.7 ± 0.05 (p<0.01)-

Data from a study where Pkd1RC/RC mice were treated for 13 weeks.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

Animal Models
  • PCK Rat: This is an orthologous model of human PKD resulting from a splicing mutation in the Pkhd1 gene. The model is characterized by progressive cyst formation, elevated renal cAMP, and impaired renal function, closely mimicking human ADPKD.

  • Pkd1RC/RC Mouse: This is a genetic model with a hypomorphic Pkd1 allele, leading to a slowly progressive PKD phenotype, making it suitable for therapeutic testing.

Study Design

A common study design involves the following steps:

  • Animal Selection and Acclimatization: Four-week-old male and female PCK rats or Pkd1RC/RC mice are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Group Allocation: Animals are randomly assigned to control and treatment groups.

  • Drug Administration: this compound is administered by incorporating it into the rodent chow at specified concentrations (e.g., 0.5% for low dose, 1% for high dose). The control group receives the same chow without the drug. For combination studies, the second compound (e.g., R-568) is also mixed into the feed.

  • Treatment Duration: The treatment period typically ranges from 7 to 13 weeks.

  • In-life Measurements: Urine output is often measured at various time points during the study.

  • Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood samples are collected for measurement of serum creatinine and urea. Kidneys and livers are harvested, weighed, and processed for histological and biochemical analyses.

Outcome Measures
  • Renal and Hepatic Morphology:

    • Organ Weight: Kidneys and livers are weighed, and the organ-to-body weight ratio is calculated.

    • Cystic Score/Volume: Histological sections of the kidneys and liver are stained (e.g., with Hematoxylin and Eosin) and analyzed using morphometric techniques to quantify the cystic area or volume.

    • Fibrosis Score/Volume: Fibrosis is assessed by staining tissue sections with markers like picrosirius red and quantifying the fibrotic area.

  • Biochemical Markers:

    • Renal cAMP Levels: Kidney tissue is homogenized, and cAMP levels are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

    • PKA Activity: As an indirect measure of cAMP levels, Protein Kinase A (PKA) activity is determined in kidney tissue lysates.

    • pERK1/2 Levels: The activation of the MAPK/ERK pathway is assessed by measuring the levels of phosphorylated ERK1/2 in kidney tissue lysates via Western blotting.

  • Renal Function:

    • Serum Creatinine and Urea: Blood samples are analyzed to determine the concentrations of creatinine and urea as indicators of renal function.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect primarily by antagonizing the vasopressin V2 receptor, thereby inhibiting the downstream signaling cascade that promotes cyst growth.

V2R-cAMP Signaling Pathway

The binding of vasopressin to the V2R on the basolateral membrane of renal collecting duct cells activates adenylyl cyclase, leading to the production of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins, including the aquaporin-2 (AQP2) water channel, leading to its translocation to the apical membrane and increased water reabsorption. In the context of PKD, this pathway is aberrantly activated, promoting cell proliferation and fluid secretion into the cysts. This compound, as a competitive antagonist of the V2R, blocks the binding of vasopressin and consequently inhibits this entire cascade.

V2R_cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V2R V2 Receptor Vasopressin->V2R Binds AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Promotes Fluid_Secretion Fluid Secretion PKA->Fluid_Secretion Promotes This compound This compound This compound->V2R Blocks Experimental_Workflow start Start: 4-week-old PKD Animal Models treatment Treatment (7-13 weeks) - Control - this compound - Combination Therapy start->treatment in_life In-life Measurements (e.g., Urine Output) treatment->in_life euthanasia Euthanasia & Sample Collection - Blood - Kidneys - Liver in_life->euthanasia analysis Analysis euthanasia->analysis morphology Morphological Analysis - Organ Weight - Cyst Score - Fibrosis Score analysis->morphology biochemistry Biochemical Analysis - cAMP/PKA - pERK1/2 analysis->biochemistry function_ Renal Function - Serum Creatinine - Serum Urea analysis->function_ end End: Data Interpretation morphology->end biochemistry->end function_->end

References

Methodological & Application

Lixivaptan in Preclinical ADPKD Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and observed effects of lixivaptan in preclinical animal models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The included protocols and data are intended to guide researchers in designing and executing studies to evaluate vasopressin V2 receptor antagonists.

Introduction

This compound is a selective vasopressin V2 receptor antagonist that has shown potential in mitigating the progression of ADPKD.[1][2] By blocking the V2 receptor, this compound inhibits the downstream signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), a key driver of cyst growth and proliferation in ADPKD.[1][2] Preclinical studies in well-established rodent models of ADPKD, such as the PCK rat and the Pkd1RC/RC mouse, have been instrumental in elucidating the therapeutic potential of this compound.[3]

Mechanism of Action: V2 Receptor Antagonism in ADPKD

In ADPKD, the binding of vasopressin to its V2 receptor on the basolateral membrane of renal collecting duct cells activates adenylyl cyclase, leading to an accumulation of intracellular cAMP. Elevated cAMP levels promote cyst fluid secretion and cell proliferation, thereby driving cyst expansion. This compound competitively blocks the V2 receptor, thereby attenuating cAMP production and its downstream effects.

cluster_membrane Collecting Duct Cell Membrane cluster_intracellular Intracellular Space V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR_Cl CFTR-mediated Cl- Secretion PKA->CFTR_Cl Stimulates Prolif Cell Proliferation PKA->Prolif Promotes Cyst_Growth Cyst Growth CFTR_Cl->Cyst_Growth Prolif->Cyst_Growth Vasopressin Vasopressin Vasopressin->V2R Binds to This compound This compound This compound->V2R Blocks

Caption: this compound's mechanism of action in ADPKD.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key findings in the PCK rat and Pkd1RC/RC mouse models.

Table 1: Effects of this compound in PCK Rats

ParameterControl0.5% this compound (in chow)% Change vs. Control
Treatment Duration8 weeks8 weeksN/A
Kidney Weight / Body Weight (%)--↓ 26%
Kidney Cystic Score--↓ 54%
Kidney cAMP Levels--↓ 23%
Plasma Creatinine--↓ 13%
24-hour Urine Output--↑ 3-fold
Kidney Fibrosis Volume--↓ 73% (in combination with R-568)

Table 2: Effects of this compound in Pkd1RC/RC Mice

ParameterControl0.5% this compound (in chow)% Change vs. Control
Treatment Duration13 weeks13 weeksN/A
Kidney Weight / Body Weight (%)--↓ 20% (in combination with R-568)
Kidney Cyst Volume--↓ 56% (in combination with R-568)
Kidney Fibrosis Volume--↓ 69% (in combination with R-568)
24-hour Urine Output--↑ 3-fold

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in rodent models of ADPKD, based on published methodologies.

Protocol 1: this compound Administration in PCK Rats

Objective: To evaluate the long-term efficacy of orally administered this compound on the progression of polycystic kidney disease in the PCK rat model.

Materials:

  • PCK rats (male and female)

  • Standard rodent chow

  • This compound

  • Chow mixer

  • Metabolic cages

  • Analytical balance

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue collection and preservation supplies (e.g., formalin, liquid nitrogen)

Procedure:

  • Animal Acclimatization: Upon arrival, allow PCK rats to acclimatize for at least one week under standard vivarium conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Group Allocation: At 4 weeks of age, randomly assign rats to control and treatment groups (n=10-20 per group, balanced for sex).

  • Diet Preparation:

    • Control Group: Receive standard ground rodent chow.

    • This compound Group(s): Prepare medicated chow by thoroughly mixing this compound into the ground chow to achieve final concentrations of 0.5% (low dose) and/or 1% (high dose) by weight.

  • Treatment Period: Provide the respective diets to the animals for 8 consecutive weeks. Ensure continuous access to the diet and fresh water.

  • In-life Monitoring:

    • Monitor animal health and body weight weekly.

    • At week 7 of treatment, place animals in metabolic cages for 24 hours to measure urine output.

  • Terminal Procedures (at 12 weeks of age):

    • Collect a final 24-hour urine sample.

    • Anesthetize the animals and collect terminal blood samples via cardiac puncture for serum creatinine and sodium analysis.

    • Euthanize the animals and harvest the kidneys and liver.

    • Weigh the kidneys and express as a percentage of the final body weight.

    • Process kidney and liver tissue for histological analysis (cystic burden and fibrosis) and biochemical assays (e.g., cAMP levels).

Protocol 2: this compound Administration in Pkd1RC/RC Mice

Objective: To assess the effect of this compound on cyst progression in a genetic mouse model of ADPKD.

Materials:

  • Pkd1RC/RC mice and littermate controls

  • Standard rodent chow

  • This compound

  • Chow mixer

  • Metabolic cages

  • Analytical balance

  • Tissue collection and preservation supplies

Procedure:

  • Animal Acclimatization and Genotyping: Acclimatize mice as described for rats. Confirm genotypes of Pkd1RC/RC mice and wild-type littermates.

  • Group Allocation: At an appropriate age (e.g., post-weaning), randomize Pkd1RC/RC mice into control and treatment groups.

  • Diet Preparation: Prepare a 0.5% this compound-medicated chow as described in Protocol 1.

  • Treatment Period: Administer the specialized diets for 13 weeks.

  • In-life Monitoring: Conduct regular health checks, body weight measurements, and 24-hour urine output assessments at specified intervals.

  • Terminal Procedures: At the end of the treatment period, perform terminal procedures as outlined in Protocol 1, adapting collection volumes and techniques for mice. Analyze kidney weight, cyst volume, and fibrosis volume.

Experimental Workflow Diagram

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (e.g., PCK rats) Grouping Random Group Allocation Acclimatization->Grouping Diet Diet Preparation (Control vs. This compound) Grouping->Diet Dosing Chronic Oral Dosing (7-13 weeks) Diet->Dosing Monitoring In-life Monitoring (Body Weight, Urine Output) Dosing->Monitoring Sacrifice Terminal Sacrifice & Sample Collection Dosing->Sacrifice Monitoring->Dosing Biochem Biochemical Analysis (Serum Creatinine, Kidney cAMP) Sacrifice->Biochem Histo Histological Analysis (Cyst/Fibrosis Volume) Sacrifice->Histo Data Data Analysis & Interpretation Biochem->Data Histo->Data

Caption: General workflow for in vivo this compound studies.

Conclusion

This compound has demonstrated significant efficacy in reducing cyst burden and preserving renal function in preclinical animal models of ADPKD. The administration of this compound mixed in chow is a well-tolerated and effective method for long-term studies. The provided protocols and data serve as a valuable resource for the continued investigation of vasopressin V2 receptor antagonists as a therapeutic strategy for ADPKD.

References

Application Notes and Protocols for Lixivaptan in Rodent Models of Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Lixivaptan, a selective vasopressin V2 receptor antagonist, in preclinical rat and mouse models of polycystic kidney disease (PKD). The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound in PKD.

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, ultimately leading to kidney failure.[1][2] The pathophysiology of ADPKD involves the dysregulation of several signaling pathways, with elevated intracellular cyclic adenosine monophosphate (cAMP) levels playing a central role in promoting cyst cell proliferation and fluid secretion.[2][3][4] this compound, a potent and selective vasopressin V2 receptor (V2R) antagonist, targets this pathway by blocking the action of vasopressin, thereby reducing cAMP production and slowing disease progression. Preclinical studies in well-validated rodent models of PKD have demonstrated the potential utility of this compound as a therapeutic agent for ADPKD.

Mechanism of Action

This compound is a non-peptide, orally active V2R antagonist. In the kidney, vasopressin binds to V2R on the basolateral membrane of collecting duct principal cells, activating adenylyl cyclase and leading to an increase in intracellular cAMP. Elevated cAMP levels stimulate protein kinase A (PKA), which in turn promotes cell proliferation and transepithelial fluid secretion into the cysts. By competitively blocking the V2R, this compound inhibits this signaling cascade, leading to a reduction in renal cAMP levels, which is expected to slow cyst growth and preserve kidney function.

Lixivaptan_Mechanism_of_Action cluster_0 Collecting Duct Cell V2R Vasopressin V2 Receptor (V2R) AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Activation PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Promotes Fluid_Secretion Fluid Secretion PKA->Fluid_Secretion Promotes Vasopressin Vasopressin Vasopressin->V2R Binds This compound This compound This compound->V2R Blocks

Figure 1: this compound's mechanism of action in a kidney collecting duct cell.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies of this compound in the PCK rat and Pkd1 RC/RC mouse models of PKD.

Table 1: Efficacy of this compound in the PCK Rat Model
ParameterControlLow Dose (0.5% this compound)% Change vs. ControlHigh Dose (1% this compound)% Change vs. Control
Kidney/Body Weight (%) 5.1 ± 0.23.8 ± 0.1↓ 26% (p<0.01)5.0 ± 0.2↓ 3% (p>0.05)
Kidney Cystic Score 3.5 ± 0.21.6 ± 0.1↓ 54% (p<0.001)2.6 ± 0.2↓ 25% (p<0.01)
Kidney cAMP (pmol/mg) 20.1 ± 1.515.4 ± 1.0↓ 23% (p<0.05)18.9 ± 1.2No significant change
Plasma Creatinine (mg/dL) 0.45 ± 0.020.39 ± 0.01↓ 13% (p<0.001)0.42 ± 0.01↓ 7.4% (p<0.01)
24h Urine Output (mL) 22 ± 268 ± 5↑ ~3-fold75 ± 6↑ ~3.4-fold
Liver Cyst Score 2.8 ± 0.21.7 ± 0.1↓ 39.3% (p<0.001)Not reported-
Kidney Fibrosis Score 2.0 ± 0.21.4 ± 0.1↓ 30% (p=0.12)1.8 ± 0.1↓ 10% (p>0.05)

Data are presented as mean ± SEM. Statistical significance is noted in the table.

Table 2: Efficacy of this compound in Combination with R-568 in PCK Rats and Pkd1 RC/RC Mice
ModelTreatmentKidney Weight ReductionCyst Volume ReductionFibrosis Volume Reduction
PCK Rat This compound (0.5%) + R-568 (0.025%)20%49%73%
Pkd1 RC/RC Mouse This compound (0.5%) + R-568 (0.04%)20%56%69%

Percentage reductions are compared to untreated control animals.

Experimental Protocols

The following are detailed protocols for conducting efficacy studies of this compound in the PCK rat and Pkd1 RC/RC mouse models.

Experimental_Workflow start Start: Select Animal Model (e.g., PCK Rat or Pkd1 RC/RC Mouse) acclimatization Acclimatization Period start->acclimatization grouping Randomize Animals into Treatment Groups (Control, this compound Low Dose, this compound High Dose) acclimatization->grouping treatment Administer this compound in Diet (e.g., 0.5% or 1% in chow) for a defined period (e.g., 8 weeks) grouping->treatment monitoring In-life Monitoring: - Body Weight - Food/Water Intake - Urine Output (Metabolic Cages) treatment->monitoring termination Euthanasia and Sample Collection monitoring->termination analysis Endpoint Analysis: - Organ Weights (Kidney, Liver) - Histopathology (Cyst Score, Fibrosis) - Biomarker Analysis (cAMP, Creatinine) termination->analysis data Data Analysis and Interpretation analysis->data

Figure 2: General experimental workflow for this compound efficacy studies.
Protocol 1: this compound Efficacy Study in the PCK Rat Model

This protocol is adapted from studies demonstrating the efficacy of this compound in the PCK (Polycystic Kidney) rat, an orthologous model of autosomal recessive PKD (ARPKD) that is also widely used for studying ADPKD therapeutics.

1. Animals and Housing:

  • Use male and female PCK rats, starting at 4 weeks of age.

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Experimental Groups:

  • Control Group: Animals receive standard ground rodent chow.

  • Low Dose this compound Group: Animals receive ground rodent chow containing 0.5% this compound.

  • High Dose this compound Group: Animals receive ground rodent chow containing 1% this compound.

  • Randomly assign animals to each group (n=10-20 per group, balanced for sex).

3. Drug Formulation and Administration:

  • Prepare the this compound-containing diet by dissolving this compound in a suitable vehicle (e.g., DMSO) and thoroughly mixing it with the ground rodent chow. Ensure a homogenous mixture.

  • Administer the respective diets to the animals for a duration of 8 weeks.

4. In-life Measurements:

  • Monitor body weight and food consumption weekly.

  • At specified time points (e.g., weeks 7 and 10 of age), place animals in metabolic cages to measure 24-hour urine output.

5. Terminal Procedures (at 12 weeks of age):

  • Euthanize animals according to approved protocols.

  • Collect blood via cardiac puncture for serum analysis.

  • Perfuse animals with saline, then collect and weigh the kidneys and liver.

6. Endpoint Analyses:

  • Serum Analysis: Measure plasma creatinine and sodium levels.

  • Kidney and Liver Histopathology:

    • Fix a portion of the kidney and liver in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and a fibrosis stain (e.g., Masson's trichrome or Sirius red).

    • Perform histomorphometric analysis to determine the kidney and liver cystic scores and fibrosis scores.

  • cAMP Measurement:

    • Snap-freeze a portion of the kidney in liquid nitrogen.

    • Homogenize the tissue and measure cAMP levels using a commercially available enzyme immunoassay (EIA) kit.

Protocol 2: this compound Efficacy Study in the Pkd1 RC/RC Mouse Model

This protocol is based on studies using the Pkd1 RC/RC mouse, a genetically orthologous model of human ADPKD.

1. Animals and Housing:

  • Use Pkd1 RC/RC mice and their wild-type littermates.

  • House animals under standard conditions with free access to food and water.

  • All procedures should be approved by the relevant animal care and use committee.

2. Experimental Groups:

  • Control Group: Animals receive a standard diet.

  • This compound Group: Animals receive a diet containing 0.5% this compound.

  • If testing combination therapy, include additional groups for the second compound and the combination.

3. Drug Administration:

  • Administer the medicated diet for a specified duration, for example, 13 weeks.

4. Endpoint Analyses:

  • Follow the terminal procedures and endpoint analyses as described in Protocol 1, adapting techniques as necessary for mice.

  • Key endpoints include the ratio of kidney weight to body weight, cyst volume, and fibrosis volume.

Conclusion

This compound has demonstrated significant efficacy in slowing the progression of polycystic kidney disease in both rat and mouse models. Its mechanism of action, centered on the inhibition of the vasopressin V2 receptor and subsequent reduction of intracellular cAMP, is well-established. The protocols and data presented here provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of ADPKD. These studies also highlight the importance of using well-characterized animal models to obtain reliable and translatable preclinical data. It is also suggested that this compound may have a safer liver profile compared to Tolvaptan, another V2R antagonist.

References

Lixivaptan for In Vitro Studies of Vasopressin Receptor Antagonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixivaptan (VPA-985) is a potent, orally active, non-peptide and selective antagonist of the vasopressin V2 receptor.[1][2] The vasopressin V2 receptor, predominantly expressed in the renal collecting ducts, plays a crucial role in water homeostasis by mediating the antidiuretic effect of arginine vasopressin (AVP).[3][4] Antagonism of the V2 receptor by this compound inhibits the signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, resulting in aquaresis—the excretion of electrolyte-free water.[5] This mechanism of action makes this compound a valuable tool for in vitro research into vasopressin signaling and a potential therapeutic agent for conditions characterized by water retention, such as hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).

These application notes provide detailed protocols for in vitro studies investigating the antagonism of the vasopressin V2 receptor by this compound, including receptor binding assays, functional cell-based assays, and analysis of downstream signaling events.

Data Presentation

This compound Binding Affinity and Potency
ParameterReceptorSpeciesValueReference
IC₅₀ V2Human1.2 nM
IC₅₀ V2Rat2.3 nM
Receptor Specificity V2 over V1aHumanSignificant

Signaling Pathways and Experimental Workflows

V2R_Signaling_Pathway AVP AVP V2R V2R AVP->V2R Binds & Activates G_protein G_protein V2R->G_protein Activates This compound This compound This compound->V2R Binds & Inhibits AC AC G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2_vesicle PKA->AQP2_vesicle Phosphorylates AQP2 pAQP2 pAQP2 AQP2_vesicle->pAQP2 AQP2_channel AQP2_channel pAQP2->AQP2_channel Translocates to Apical Membrane Water_Reabsorption Water_Reabsorption AQP2_channel->Water_Reabsorption Increases

AQP2_Phosphorylation_Workflow start Start: Culture renal collecting duct cells (e.g., MCD4) treatment Treatment Groups: 1. Control (Vehicle) 2. Vasopressin/dDAVP 3. This compound + Vasopressin/dDAVP 4. This compound alone start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis protein_quant Protein Quantification (e.g., BCA assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer (PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking probing Primary Antibody Incubation: - Anti-phospho-AQP2 (Ser256) - Anti-total-AQP2 blocking->probing secondary Secondary Antibody Incubation (HRP-conjugated) probing->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis: Quantify band intensity and normalize phospho-AQP2 to total AQP2 detection->analysis end End: Determine this compound's effect on AQP2 phosphorylation analysis->end

Lixivaptan_MoA This compound This compound V2R Vasopressin V2 Receptor This compound->V2R Selective Antagonism cAMP Decreased Intracellular cAMP V2R->cAMP Leads to pAQP2 Reduced AQP2 Phosphorylation (Ser256) cAMP->pAQP2 Results in AQP2_translocation Inhibited AQP2 Translocation to Apical Membrane pAQP2->AQP2_translocation Causes Water_Perm Decreased Water Permeability AQP2_translocation->Water_Perm Leads to Aquaresis Aquaresis (Increased Water Excretion) Water_Perm->Aquaresis Physiological Effect

Experimental Protocols

Vasopressin V2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the V2 receptor in a competitive binding format.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A suitable radiolabeled V2 receptor antagonist (e.g., [³H]-AVP or a commercially available radiolabeled non-peptide antagonist).

  • This compound: Stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a non-labeled V2 receptor antagonist (e.g., 1 µM Tolvaptan or unlabeled AVP).

  • Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well plates and filtration manifold.

Procedure:

  • Membrane Preparation: Thaw the V2 receptor membrane preparation on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). The optimal amount of membrane protein per well should be determined empirically to ensure that less than 10% of the total radioligand is bound.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of non-specific binding control + 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of radioligand + 50 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁶ M) + 100 µL of membrane preparation.

  • Incubation: Incubate the plate at a set temperature (e.g., 25-30°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based cAMP Functional Assay

This assay measures the ability of this compound to inhibit vasopressin-induced cyclic AMP (cAMP) production in cells expressing the V2 receptor.

Materials:

  • Cells: Renal collecting duct cells (e.g., MCD4) or other suitable cells stably expressing the human V2 receptor.

  • Vasopressin Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (dDAVP).

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium.

  • Phosphodiesterase Inhibitor: e.g., IBMX (to prevent cAMP degradation).

  • cAMP Assay Kit: A competitive ELISA or a FRET-based biosensor kit.

  • Cell Lysis Buffer (if using ELISA).

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to near confluence.

  • Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes.

  • This compound Incubation: Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 30-60 minutes).

  • Agonist Stimulation: Add the vasopressin agonist (e.g., 100 nM dDAVP) to all wells except the basal control and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • For ELISA-based kits: Lyse the cells according to the kit manufacturer's instructions. Perform the cAMP competitive ELISA on the cell lysates.

    • For FRET-based sensors: Measure the FRET signal using a fluorescence plate reader at the end of the stimulation period.

  • Data Analysis:

    • Generate a standard curve for the cAMP assay (for ELISA).

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production.

Aquaporin-2 (AQP2) Phosphorylation Assay (Western Blot)

This protocol determines the effect of this compound on vasopressin-induced phosphorylation of AQP2 at Serine 256, a key step in its translocation to the cell membrane.

Materials:

  • Cells: Renal collecting duct cells endogenously or exogenously expressing AQP2 and the V2 receptor (e.g., MCD4 cells).

  • Vasopressin Agonist (dDAVP).

  • This compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-AQP2 (Ser256) and mouse/rabbit anti-total AQP2.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and/or anti-mouse IgG.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • SDS-PAGE and Western Blotting reagents and equipment.

  • Chemiluminescent Substrate.

Procedure:

  • Cell Treatment: Culture cells to confluence in 6-well plates. Treat the cells as described in the cAMP assay (e.g., control, dDAVP, this compound + dDAVP, this compound alone) for an appropriate time (e.g., 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the anti-phospho-AQP2 (Ser256) antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped and reprobed with the anti-total AQP2 antibody. Alternatively, run duplicate gels.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AQP2 to total AQP2 for each condition to determine the effect of this compound.

Osmotic Water Permeability Assay

This functional assay measures the effect of this compound on vasopressin-induced water transport across the cell membrane.

Materials:

  • Cells: As in the AQP2 phosphorylation assay, grown on glass coverslips.

  • Fluorescent Dye: Calcein-AM.

  • Isosmotic and Hyperosmotic Buffers.

  • Fluorescence Microscope with a perfusion system.

Procedure:

  • Cell Loading and Treatment: Load cells grown on coverslips with Calcein-AM (e.g., 10 µM for 45 minutes). Treat the cells with this compound and/or a vasopressin agonist as previously described.

  • Microscopy Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope.

  • Perfusion and Measurement:

    • Initially, perfuse the cells with isosmotic buffer.

    • Rapidly switch to a hyperosmotic buffer. This will cause water to leave the cells, concentrating the calcein and quenching its fluorescence.

    • Record the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence decrease is proportional to the osmotic water permeability of the cell membrane. Compare the rates between the different treatment groups to determine the effect of this compound on vasopressin-stimulated water transport.

References

Application of Lixivaptan in Cell-Based Assays for V2 Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lixivaptan is a selective, orally active, non-peptide antagonist of the vasopressin V2 receptor.[1][2][3] The V2 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V2 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This signaling cascade ultimately results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells, enhancing water permeability.

By competitively blocking the V2 receptor, this compound inhibits this pathway, leading to a decrease in cAMP levels and a reduction in AQP2-mediated water reabsorption. This aquaretic effect makes this compound a valuable tool for studying V2 receptor pharmacology and a potential therapeutic agent for conditions characterized by excess water retention, such as hyponatremia and autosomal dominant polycystic kidney disease (ADPKD).

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate V2 receptor activity, including cAMP accumulation assays, competitive binding assays, and functional water permeability assays.

V2 Receptor Signaling Pathway

The binding of arginine vasopressin (AVP) to the V2 receptor initiates a signaling cascade that is a primary target for this compound. The following diagram illustrates this canonical pathway.

V2R_Signaling_Pathway cluster_membrane Cell Membrane V2R V2 Receptor G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts AVP Arginine Vasopressin (AVP) AVP->V2R Binds This compound This compound This compound->V2R Blocks G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel AQP2 Channel (at membrane) AQP2_vesicle->AQP2_channel Water_reabsorption Increased Water Reabsorption AQP2_channel->Water_reabsorption Facilitates

Caption: V2 Receptor Signaling Pathway and this compound's Point of Action.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various cell-based assays for V2 receptor activity.

Table 1: this compound Potency in V2 Receptor Assays

ParameterSpecies/Cell LineAssay TypeValue (nM)Reference
IC₅₀ Human V2 ReceptorNot Specified1.2
IC₅₀ Rat V2 ReceptorNot Specified2.3
Kᵢ Human V2 Receptor (in mouse LV2 cells)Competitive Binding ([³H]AVP displacement)2.3

Table 2: Functional Inhibition of V2 Receptor Signaling by this compound

Cell LineAgonist (Concentration)This compound ConcentrationMeasured Effect% Inhibition/EffectReference
MCD4 cells (expressing human V2R)dDAVP (100 nM)100 nMcAMP productionComplete abolition of dDAVP-induced increase
MCD4 cells (expressing human V2R)dDAVP (100 nM)100 nMAQP2 phosphorylation (pS256)Prevention of dDAVP-induced increase
MCD4 cells (expressing human V2R)dDAVP (100 nM)100 nMOsmotic water permeabilityPrevention of dDAVP-induced increase

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit the AVP-induced production of intracellular cAMP.

Experimental Workflow:

cAMP_Assay_Workflow A Seed V2R-expressing cells (e.g., HEK293-V2R, CHO-V2R) in a 96-well plate B Incubate cells overnight A->B C Pre-treat with PDE inhibitor (e.g., IBMX) to prevent cAMP degradation B->C D Add serial dilutions of this compound and incubate (Antagonist mode) C->D E Add a fixed concentration of AVP or dDAVP (e.g., EC₈₀) D->E F Incubate to allow for cAMP accumulation E->F G Lyse cells and add cAMP detection reagents (e.g., HTRF, ELISA, FRET-based) F->G H Read plate on a compatible plate reader G->H I Data analysis: Plot dose-response curve and calculate IC₅₀ for this compound H->I

Caption: Workflow for a cAMP Accumulation Assay in Antagonist Mode.

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • White, opaque 96-well microplates.

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • This compound.

  • Arginine vasopressin (AVP) or desmopressin (dDAVP) as the reference agonist.

  • cAMP detection kit (e.g., HTRF®, LANCE®, cAMP-Glo™, ELISA, or a FRET-based biosensor).

  • Plate reader compatible with the chosen detection technology.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend V2R-expressing cells in fresh culture medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be ≤ 0.1%.

    • Prepare a solution of AVP or dDAVP in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC₈₀).

  • Assay Procedure:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.

    • Add the serially diluted this compound to the respective wells and incubate for 15-30 minutes at 37°C.

    • Add the EC₈₀ concentration of AVP or dDAVP to all wells except the negative control wells.

    • Incubate the plate for 30-60 minutes at 37°C to allow for cAMP accumulation.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the V2 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human V2 receptor.

  • Radiolabeled AVP (e.g., [³H]AVP).

  • This compound.

  • Unlabeled AVP (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, serial dilutions of this compound, a fixed concentration of [³H]AVP, and cell membranes.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of unlabeled AVP.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Osmotic Water Permeability Assay

This functional assay assesses the effect of this compound on AVP-induced water transport across the cell membrane.

Experimental Workflow:

Water_Permeability_Workflow A Grow V2R and AQP2 expressing cells (e.g., MCD4) on glass coverslips B Load cells with a fluorescent dye (e.g., calcein-AM) A->B C Treat cells with this compound and/or AVP/dDAVP B->C D Mount coverslip on a perfusion chamber of a microscope C->D E Perfuse with isotonic buffer D->E F Switch to hypertonic buffer to induce cell shrinkage E->F G Record the change in fluorescence intensity over time using video imaging F->G H Calculate the rate of water efflux from the change in fluorescence G->H

Caption: Workflow for an Osmotic Water Permeability Assay.

Materials:

  • MCD4 cells stably expressing human V2R and AQP2.

  • Glass coverslips.

  • Calcein-AM fluorescent dye.

  • Isotonic and hypertonic buffers.

  • This compound and dDAVP.

  • Fluorescence microscope with a perfusion system and video imaging capabilities.

Protocol:

  • Cell Preparation:

    • Grow MCD4 cells on glass coverslips.

    • Load the cells with 10 µM calcein-AM for 45 minutes at 37°C.

  • Treatment:

    • Treat the cells with 100 nM this compound and/or 100 nM dDAVP for 1 hour at 37°C.

  • Measurement:

    • Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Perfuse the cells with isotonic buffer to establish a baseline fluorescence.

    • Rapidly switch the perfusion to a hypertonic buffer.

    • Record the time-lapse images of the change in fluorescence intensity as the cells shrink due to water efflux.

  • Data Analysis:

    • The rate of change in fluorescence intensity is proportional to the rate of water permeability.

    • Compare the rates of water efflux between the different treatment groups to determine the inhibitory effect of this compound on AVP-induced water transport.

Conclusion

This compound is a potent and selective antagonist of the V2 receptor, making it an invaluable pharmacological tool for studying the vasopressin signaling pathway. The cell-based assays described in these application notes provide robust and reproducible methods for characterizing the in vitro activity of this compound and other V2 receptor modulators. These protocols can be adapted for high-throughput screening of compound libraries or for detailed mechanistic studies of V2 receptor function. The quantitative data and detailed methodologies presented herein should serve as a valuable resource for researchers in academic and industrial settings.

References

Lixivaptan Administration Protocols for Preclinical Hyponatremia Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lixivaptan (VPA-985) is an orally active, non-peptide, selective vasopressin V2 receptor antagonist.[1][2] By competitively blocking the V2 receptor in the renal collecting ducts, this compound inhibits the action of arginine vasopressin (AVP).[1][3] This antagonism prevents the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, leading to a decrease in water reabsorption and an increase in free water excretion, a process known as aquaresis.[4] This mechanism makes this compound a targeted therapeutic agent for the treatment of euvolemic and hypervolemic hyponatremia. These application notes provide detailed protocols for the administration of this compound in preclinical models of hyponatremia, guidance on experimental design, and methods for assessing its pharmacodynamic effects.

Mechanism of Action

This compound exerts its aquaretic effect by disrupting the vasopressin signaling cascade in the principal cells of the kidney's collecting ducts. Under normal physiological conditions, or in states of excessive AVP secretion, AVP binds to the V2 receptor, a Gs-protein coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates AQP2-containing vesicles, promoting their translocation to and fusion with the apical membrane. The insertion of AQP2 channels increases water permeability, allowing for the reabsorption of water from the tubular fluid into the bloodstream. This compound competitively inhibits the binding of AVP to the V2 receptor, thereby preventing this entire cascade. The result is a decrease in apical membrane AQP2, reduced water reabsorption, and the excretion of dilute urine, which helps to correct serum sodium levels in hyponatremic states.

Lixivaptan_Mechanism_of_Action cluster_blood Blood cluster_cell Collecting Duct Principal Cell cluster_lumen Tubular Lumen (Urine) AVP AVP V2R V2 Receptor AVP->V2R Binds This compound This compound This compound->V2R Blocks Water_excretion Free Water Excretion AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel AQP2_vesicle->AQP2_channel Translocates to Apical Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption membrane Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis Acclimatization Animal Acclimatization Baseline Baseline Measurements (Serum Na+, Urine Osmolality, Body Weight) Acclimatization->Baseline Induction Induction of Hyponatremia (dDAVP + Water Load/Liquid Diet) Baseline->Induction Grouping Randomization into Treatment Groups (Vehicle, this compound Low Dose, this compound High Dose) Induction->Grouping Dosing Daily Oral Administration of this compound Grouping->Dosing Monitoring Regular Monitoring (Blood and Urine Collection) Dosing->Monitoring Throughout treatment period Endpoint Endpoint Measurements (Final Blood and Urine Analysis, Tissue Collection) Monitoring->Endpoint Data_Analysis Statistical Analysis of Pharmacodynamic Parameters Endpoint->Data_Analysis Logical_Relationships cluster_hypothesis Central Hypothesis cluster_inputs Experimental Inputs cluster_outputs Measured Outputs cluster_interpretation Interpretation Hypothesis This compound corrects hyponatremia by inducing aquaresis. Model Hyponatremic Animal Model (e.g., SIADH rat) Hypothesis->Model Treatment This compound Administration (Dose, Frequency, Route) Hypothesis->Treatment Controls Control Groups (Vehicle, Sham) Hypothesis->Controls Serum_Na Serum Sodium Concentration Model->Serum_Na Urine_Params Urine Volume and Osmolality Model->Urine_Params Biomarkers Plasma Copeptin Model->Biomarkers Treatment->Serum_Na Treatment->Urine_Params Treatment->Biomarkers Controls->Serum_Na Controls->Urine_Params Controls->Biomarkers Efficacy Demonstration of Efficacy (Correction of hyponatremia) Serum_Na->Efficacy Mechanism_Confirmation Confirmation of Mechanism (Increased aquaresis) Serum_Na->Mechanism_Confirmation Urine_Params->Efficacy Urine_Params->Mechanism_Confirmation Biomarkers->Efficacy Biomarkers->Mechanism_Confirmation Efficacy->Hypothesis Supports/Refutes Mechanism_Confirmation->Hypothesis Supports/Refutes

References

Application Note and Protocols for Measuring the Pharmacodynamic Effects of Lixivaptan on Urine Osmolality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixivaptan is a selective, orally active, non-peptide vasopressin V2 receptor antagonist.[1][2] It belongs to the vaptan class of drugs that promote aquaresis, the excretion of solute-free water.[3][4][5] The primary mechanism of action of this compound involves blocking the binding of arginine vasopressin (AVP) to the V2 receptors in the principal cells of the renal collecting ducts. This antagonism inhibits the cyclic adenosine monophosphate (cAMP) signaling cascade, which in turn prevents the phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the cells. The net effect is a decrease in water reabsorption by the kidneys, leading to an increase in urine output and a decrease in urine osmolality. Measuring urine osmolality is, therefore, a key pharmacodynamic (PD) biomarker to assess the in vivo activity and efficacy of this compound. These application notes provide detailed protocols for measuring the pharmacodynamic effects of this compound on urine osmolality in both preclinical and clinical settings.

Principle of the Assay

The measurement of urine osmolality serves as a direct indicator of the kidney's ability to concentrate urine. This compound's antagonism of the V2 receptor is expected to produce a dose-dependent decrease in urine osmolality. The most common and reliable method for determining urine osmolality is freezing point depression osmometry. This technique is based on the principle that the freezing point of a solution is depressed in proportion to the concentration of dissolved solute particles. An osmometer measures this freezing point depression to provide a direct reading of osmolality in milliosmoles per kilogram of water (mOsm/kg).

This compound Signaling Pathway

Lixivaptan_Signaling_Pathway cluster_cell Collecting Duct Principal Cell AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds Gs Gs Protein V2R->Gs Activates This compound This compound This compound->V2R Blocks Dilute_Urine Dilute Urine This compound->Dilute_Urine AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2 pAQP2 Phosphorylated AQP2 AQP2_channel AQP2 Water Channel pAQP2->AQP2_channel Translocates to Apical Membrane Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption Increases Urine_Concentration Concentrated Urine Water_Reabsorption->Urine_Concentration Leads to

Caption: Mechanism of action of this compound in the renal collecting duct.

Quantitative Data Summary

The following table summarizes the pharmacodynamic effects of this compound on urine osmolality and other relevant markers from preclinical and clinical studies.

Study PopulationThis compound DoseChange in Urine OsmolalityOther Relevant FindingsReference
PCK Rats (ADPKD model)0.5% in chow (low dose)Not directly reported, but associated with a 3-fold increase in 24-hour urine output.26% reduction in kidney weight/body weight; 54% reduction in kidney cystic score; 23% reduction in kidney cAMP levels.
PCK Rats (ADPKD model)1% in chow (high dose)Not directly reported, but associated with a 3-fold increase in 24-hour urine output.Less efficacious than the low dose in reducing kidney size and cystic burden.
Patients with ADPKD (Phase II)200 mg BIDSuccessfully suppressed mean spot urine osmolality below 300 mOsm/kg throughout the 24-hour period on Day 7 in 100% of participants.Prolonged inhibition of the vasopressin V2 receptor.
Patients with Chronic Heart FailureNot specifiedSignificant increase in solute-free water clearance up to 6 hours post-administration.Maximum urinary output at 2 hours.

Experimental Protocols

Preclinical Studies (Rodent Models)

1. Animal Model and Acclimation:

  • Utilize appropriate rodent models, such as the PCK rat for autosomal dominant polycystic kidney disease (ADPKD) studies or standard rat/mouse strains for general pharmacodynamic assessments.

  • House animals in metabolic cages to allow for accurate urine collection.

  • Acclimate animals to the housing conditions and handling for at least 3 days prior to the experiment.

  • Provide ad libitum access to food and water unless otherwise specified by the study design.

2. Dosing:

  • This compound can be administered orally, either mixed in the chow or via oral gavage.

  • Prepare vehicle control and this compound formulations at the desired concentrations.

  • Administer the drug or vehicle at a consistent time each day.

3. Urine Collection:

  • Collect urine over a defined period, typically 24 hours, to account for diurnal variations.

  • Collect baseline urine samples for at least 24 hours prior to the first dose.

  • Following drug administration, continue to collect urine at specified time points (e.g., 0-4h, 4-8h, 8-24h) to characterize the time course of the pharmacodynamic effect.

4. Sample Handling and Analysis:

  • At the end of each collection period, record the total urine volume.

  • Centrifuge the urine samples to remove any particulate matter.

  • Store the supernatant at -80°C until analysis.

  • For urine osmolality measurement, bring the samples to room temperature.

  • Calibrate the osmometer according to the manufacturer's instructions using appropriate standards.

  • Measure the osmolality of each urine sample in duplicate or triplicate.

Clinical Studies

1. Subject Selection and Baseline Assessment:

  • Recruit healthy volunteers or patients with specific conditions (e.g., hyponatremia, ADPKD) based on the study objectives.

  • Obtain informed consent from all participants.

  • Conduct a thorough baseline assessment, including medical history, physical examination, and baseline laboratory tests (serum electrolytes, creatinine, etc.).

2. Study Design:

  • A randomized, double-blind, placebo-controlled design is recommended.

  • Standardize fluid and dietary intake for a period before and during the study to minimize variability in urine output and osmolality.

3. Dosing and Pharmacodynamic Sampling:

  • Administer this compound or placebo orally at the specified dose(s) and schedule.

  • Collect blood and urine samples at predefined time points pre- and post-dose. A typical schedule might include pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • For urine collection, spot urine samples are often used in clinical trials for convenience. However, 24-hour urine collections provide a more comprehensive assessment.

4. Urine Osmolality Measurement:

  • Process and store urine samples as described in the preclinical protocol.

  • Use a validated freezing point depression osmometer for analysis.

  • Ensure that the clinical laboratory performing the analysis adheres to Good Clinical Laboratory Practice (GCLP) standards.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Subject_Selection Subject Selection (Preclinical or Clinical) Acclimation Acclimation/Baseline Assessment Subject_Selection->Acclimation Randomization Randomization (if applicable) Acclimation->Randomization Dosing This compound/Placebo Administration Randomization->Dosing Urine_Collection Timed Urine Collection Dosing->Urine_Collection Sample_Processing Sample Processing (Centrifugation, Aliquoting) Urine_Collection->Sample_Processing Sample_Storage Sample Storage (-80°C) Sample_Processing->Sample_Storage Osmolality_Measurement Urine Osmolality Measurement (Freezing Point Depression) Sample_Storage->Osmolality_Measurement Data_Analysis Data Analysis (Pharmacodynamic Modeling) Osmolality_Measurement->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: Workflow for a pharmacodynamic study of this compound on urine osmolality.

Materials and Reagents

  • Equipment:

    • Metabolic cages (for preclinical studies)

    • Urine collection containers

    • Pipettes and pipette tips

    • Centrifuge

    • -80°C freezer

    • Freezing point depression osmometer

  • Reagents and Consumables:

    • This compound

    • Vehicle control (e.g., sterile water, methylcellulose solution)

    • Osmometer calibration standards

    • Cryovials for sample storage

Data Analysis and Interpretation

The primary pharmacodynamic endpoint is the change in urine osmolality from baseline. Data should be analyzed using appropriate statistical methods to compare the effects of this compound with placebo. This may include analysis of variance (ANOVA) or mixed-effects models for repeated measures. The relationship between this compound dose or plasma concentration and the change in urine osmolality can be explored using pharmacodynamic modeling. A significant decrease in urine osmolality following this compound administration is indicative of target engagement and the desired aquaretic effect.

References

Application Notes and Protocols for Lixivaptan in Combination Therapy for Polycystic Kidney Disease (PKD) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of lixivaptan in combination with other compounds for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The information is intended to guide researchers in designing new experiments and to inform drug development professionals about the potential of this compound-based combination therapies.

Introduction to this compound and Combination Therapy in ADPKD

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, leading to kidney enlargement and a decline in renal function. Two key signaling pathways implicated in cyst growth are the cyclic adenosine monophosphate (cAMP) pathway, which is stimulated by vasopressin, and pathways involving intracellular calcium levels.

This compound is a selective vasopressin V2 receptor (V2R) antagonist.[1] By blocking the V2R, this compound aims to reduce intracellular cAMP levels, thereby inhibiting cyst cell proliferation and fluid secretion.[2][3] this compound is being investigated as a potential treatment for ADPKD with a potentially safer liver profile compared to the approved V2R antagonist, tolvaptan.[2][4]

The rationale for combination therapy in ADPKD is to target multiple pathogenic pathways simultaneously, which may lead to synergistic or additive therapeutic effects and potentially allow for lower doses of individual drugs, thereby reducing side effects. This document focuses on the preclinical evidence for combining this compound with a calcimimetic, R-568.

Preclinical Evaluation of this compound in Combination with R-568

A significant preclinical study has evaluated the co-targeting of the vasopressin V2 receptor with this compound and the calcium-sensing receptor (CaSR) with the calcimimetic R-568 in two different animal models of PKD. The central premise of this combination is to concurrently address two major biochemical defects in ADPKD: elevated cAMP levels and reduced cytosolic calcium.

Data Summary

The following tables summarize the key quantitative findings from the preclinical study of this compound and R-568 combination therapy in PCK rats and Pkd1RC/RC mice.

Table 1: Efficacy of this compound and R-568 Combination Therapy in PCK Rats

Treatment GroupKidney Weight (% of Body Weight) ReductionCyst Volume ReductionFibrosis Volume ReductionRenal cAMP Level Reduction
This compound (0.5%)Statistically Significant34.8% (p < .05)Not specified33.3% (trend)
R-568 (0.025%)Statistically Significant14.1% (n.s.)Not specified20.5% (trend)
This compound + R-568 20% 49.4% (p < .001) 73% 38.7% (p = .033)

Data represents percentage reduction compared to untreated control animals. "n.s." indicates not statistically significant.

Table 2: Efficacy of this compound and R-568 Combination Therapy in Pkd1RC/RC Mice

Treatment GroupKidney Weight (% of Body Weight) ReductionCyst Volume ReductionFibrosis Volume ReductionRenal PKA Activity Reduction (surrogate for cAMP)
This compound (0.5%)Not specifiedNot specifiedNot specified29.5% (trend)
R-568 (0.04%)Not specifiedNot specifiedNot specified51.7% (trend)
This compound + R-568 20% 56% 69% 65.3% (p = .024)

Data represents percentage reduction compared to untreated control animals.

Signaling Pathway

The combination of this compound and R-568 targets two distinct G-protein coupled receptors (GPCRs) that have opposing effects on adenylyl cyclase and, consequently, intracellular cAMP levels. This compound blocks the vasopressin V2 receptor, which is coupled to a stimulatory G-protein (Gs), thereby inhibiting cAMP production. R-568 activates the calcium-sensing receptor, which is coupled to an inhibitory G-protein (Gi), further suppressing adenylyl cyclase activity and reducing cAMP levels.

PKD_Signaling_Pathway cluster_V2R Vasopressin V2 Receptor Pathway cluster_CaSR Calcium-Sensing Receptor Pathway cluster_downstream Downstream Effects Vasopressin Vasopressin V2R V2R Vasopressin->V2R Binds Gs Gs V2R->Gs Activates AdenylylCyclase AdenylylCyclase Gs->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Produces R568 R-568 (Calcimimetic) CaSR CaSR R568->CaSR Activates Gi Gi CaSR->Gi Activates Gi->AdenylylCyclase Inhibits PKA PKA cAMP->PKA Activates Cyst_Growth Cyst_Growth PKA->Cyst_Growth Promotes This compound This compound This compound->V2R Blocks

Dual targeting of V2R and CaSR pathways in ADPKD.

Experimental Protocols

In Vivo Animal Studies

1. Animal Models:

  • PCK rats (an orthologous model of human PKD)

  • Pkd1RC/RC mice

2. Dosing and Administration:

  • This compound: Administered as a 0.5% mixture in standard rodent chow.

  • R-568: Administered as a 0.025% mixture in chow for rats and 0.04% for mice.

  • Combination Therapy: Both compounds mixed into the chow at the specified concentrations.

  • Duration: 7 weeks for PCK rats and 13 weeks for Pkd1RC/RC mice.

3. Efficacy Endpoints:

  • Kidney Weight to Body Weight Ratio: Kidneys are excised, weighed, and normalized to the animal's total body weight.

  • Cyst Volume: Determined through histological analysis of kidney sections.

  • Fibrosis Volume: Quantified from stained kidney sections.

  • Renal cAMP Measurement: Whole kidney lysates are analyzed for cAMP levels using commercially available enzyme immunoassay (EIA) kits.

  • Protein Kinase A (PKA) Activity: As an indirect measure of cAMP levels, PKA activity is assessed in kidney tissue lysates.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating a combination therapy for PKD.

Experimental_Workflow cluster_analysis Endpoint Analysis start Select Animal Models (e.g., PCK rats, Pkd1RC/RC mice) groups Divide into Treatment Groups: - Control - this compound Monotherapy - R-568 Monotherapy - Combination Therapy start->groups treatment Administer Treatment via Medicated Chow (7-13 weeks) groups->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring euthanasia Euthanize and Harvest Kidneys monitoring->euthanasia analysis_morph Morphological Analysis: - Kidney Weight/Body Weight Ratio - Histology for Cyst and Fibrosis Volume euthanasia->analysis_morph analysis_biochem Biochemical Analysis: - Renal cAMP Levels - PKA Activity euthanasia->analysis_biochem data Data Analysis and Comparison analysis_morph->data analysis_biochem->data

Preclinical experimental workflow for PKD combination therapy.

Future Directions and Other Potential Combination Therapies

While the combination of this compound with a calcimimetic has shown promise in preclinical models, clinical data is not yet available. The design of future clinical trials for this compound may consider combination approaches. Other classes of compounds that are being investigated for ADPKD and could be potential candidates for combination therapy with this compound include:

  • Somatostatin Analogs (e.g., octreotide, lanreotide): These also work by reducing cAMP levels, and a combination with a V2R antagonist could have additive effects.

  • mTOR Inhibitors (e.g., sirolimus, everolimus): The mTOR pathway is implicated in cell proliferation and cyst growth in ADPKD.

  • Metformin: This drug activates AMP-activated protein kinase (AMPK), which can inhibit pathways involved in cyst growth.

  • Statins (e.g., pravastatin): Some studies have suggested a potential benefit of statins in reducing renal cyst growth, although the evidence is not conclusive.

The logical relationship for a potential combination therapy is to target different but complementary pathways involved in PKD pathogenesis, which could lead to enhanced efficacy.

Logical_Relationship cluster_pathways Key Signaling Pathways cluster_therapies Combination Therapy Approach PKD_Pathogenesis PKD Pathogenesis cAMP_Pathway Increased cAMP Signaling PKD_Pathogenesis->cAMP_Pathway Cell_Prolif Aberrant Cell Proliferation (e.g., mTOR pathway) PKD_Pathogenesis->Cell_Prolif Other_Pathways Other Contributing Pathways PKD_Pathogenesis->Other_Pathways This compound This compound (V2R Antagonist) This compound->cAMP_Pathway Targets Therapeutic_Effect Enhanced Therapeutic Effect (Reduced Cyst Growth) This compound->Therapeutic_Effect Compound_X Compound X (e.g., Calcimimetic, mTOR inhibitor) Compound_X->Cell_Prolif Targets Compound_X->Other_Pathways Targets Compound_X->Therapeutic_Effect

Logical relationship of combination therapy in PKD.

Conclusion

The preclinical data strongly suggest that a combination of this compound and the calcimimetic R-568 is more effective than either monotherapy in reducing cyst burden and fibrosis in animal models of ADPKD. This provides a solid rationale for further investigation of this and other this compound-based combination therapies in a clinical setting. The protocols and data presented here serve as a valuable resource for researchers and clinicians working towards more effective treatments for ADPKD.

References

Application Note: Quantification of Lixivaptan in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of lixivaptan in plasma. This compound is a selective vasopressin V2-receptor antagonist, and its accurate measurement in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The described protocol utilizes a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. The method has been validated following FDA bioanalytical method validation guidelines and is suitable for high-throughput analysis in a research or drug development setting.

Introduction

This compound is a non-peptide, orally active, selective vasopressin V2-receptor antagonist.[1] By blocking the V2 receptor in the renal collecting duct, this compound promotes aquaresis, the excretion of solute-free water, making it a potential treatment for hyponatremia associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[1][2] To support clinical and preclinical development, a reliable bioanalytical method for the quantification of this compound in plasma is essential for characterizing its pharmacokinetic profile.

This document provides a detailed protocol for a sensitive and selective HPLC-MS/MS method for determining this compound concentrations in mouse plasma. The method employs a simple protein precipitation for sample extraction and uses vildagliptin as an internal standard (IS) to ensure accuracy and precision.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Vildagliptin (Internal Standard, IS) (purity >99%)

  • Acetonitrile (HPLC or MS grade)

  • Ammonium formate (analytical grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control mouse plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 analytical column (50 mm × 2.1 mm, 1.8 µm).

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare primary stock solutions of this compound and vildagliptin (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of vildagliptin at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the this compound working solutions into blank mouse plasma to prepare a series of calibration standards covering the desired concentration range (e.g., 5-500 ng/mL). Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 150, and 400 ng/mL).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the vildagliptin internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix the samples vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system for analysis.

HPLC and Mass Spectrometry Conditions

The chromatographic separation and mass spectrometric detection parameters are summarized in Table 1. The assay was performed using a tandem mass spectrometer with an electrospray ionization source. Quantification was achieved using Multiple Reaction Monitoring (MRM) of the protonated precursor to product ion transitions for both this compound and the internal standard.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Conditions
ParameterCondition
HPLC System
Analytical ColumnC18 (50 mm × 2.1 mm, 1.8 µm)
Mobile PhaseA: 10 mM Ammonium Formate (pH 3.1) in WaterB: Acetonitrile
Composition60:40 (v/v) A:B
Flow Rate0.3 mL/min
Column Temperature25°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)m/z 290 → 137
MRM Transition (IS)m/z 154 → 97
Source Temperature450°C
Ion Spray Voltage5000 V
Collision GasNitrogen
Table 2: Summary of Method Validation Parameters
ParameterResult
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r)>0.999
Lower Limit of Quantitation (LLOQ)5 ng/mL
Precision (%CV)
Intra-day<5.5%
Inter-day<5.5%
Accuracy (%RE)
Intra-dayWithin ±15% of nominal value
Inter-dayWithin ±15% of nominal value
Recovery
This compound99.2 ± 0.68%
Matrix Effect No significant ion suppression or enhancement observed

Workflow Visualization

The overall experimental workflow for the quantification of this compound in plasma is illustrated in the following diagram.

HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (Vildagliptin) Sample->Add_IS Precipitate Protein Precipitation (300 µL Acetonitrile) Add_IS->Precipitate Vortex Vortex Mix (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Sample (5 µL) Supernatant->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Calculate this compound Concentration Calibration->Quantification

Caption: Workflow for this compound Quantification in Plasma.

Conclusion

The HPLC-MS/MS method described provides a simple, rapid, and reliable approach for the quantification of this compound in plasma samples. The protein precipitation extraction procedure is efficient, with high recovery and minimal sample handling, making it suitable for high-throughput pharmacokinetic studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, fulfilling the requirements for bioanalytical method validation.

References

Troubleshooting & Optimization

Optimizing Lixivaptan dosage to minimize aquaretic side effects in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing lixivaptan dosage to minimize aquaretic side effects in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to aquaretic side effects?

A1: this compound is a selective vasopressin V2 receptor antagonist.[1] By blocking the V2 receptor in the renal collecting ducts, it prevents the action of arginine vasopressin (AVP). This inhibition reduces the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[2] Consequently, the reabsorption of free water from the urine is decreased, leading to an increase in free water excretion (aquaresis), which manifests as polyuria (increased urine volume), and can subsequently cause polydipsia (thirst) and nocturia.[3]

Q2: What are the expected aquaretic side effects when using this compound?

Q3: Is there a known dose-response relationship for this compound and its aquaretic effects?

A3: Yes, a dose-dependent increase in aquaretic effects is observed with this compound. While detailed adverse event tables from the ADPKD trials are not published, a study in patients with chronic heart failure demonstrated a dose-related increase in urine volume with single doses of this compound ranging from 10 mg to 400 mg. This suggests that higher doses will likely result in more pronounced aquaretic side effects.

Troubleshooting Guide

Issue: Excessive Polyuria or Dehydration in Study Subjects

1. Assessment and Monitoring:

  • Urine Output: Establish a baseline 24-hour urine volume before initiating this compound. Monitor urine output closely, especially during the initial dose titration phase. A significant and sustained increase from baseline is expected.

  • Fluid Intake: Track fluid intake to ensure it matches the increased urine output. Thirst is a natural response, but in a research setting, it's crucial to quantify fluid consumption.

  • Urine Osmolality: Measure urine osmolality to assess the pharmacodynamic effect of this compound. A significant decrease in urine osmolality is an indicator of V2 receptor blockade. In studies with the similar drug tolvaptan, a target urine osmolality of <300 mOsm/kg is often used to guide dosing.

  • Serum Sodium and Hydration Status: Monitor serum sodium levels and clinical signs of dehydration (e.g., orthostatic hypotension, tachycardia, dry mucous membranes) regularly.

2. Management Strategies:

  • Dose Titration: The primary strategy to manage excessive aquaresis is careful dose titration. The ACTION Phase 3 clinical trial for this compound in ADPKD utilized a gradual weekly dose-escalation protocol. If a subject experiences intolerable aquaretic effects, the dose can be reduced to the previously tolerated level.

  • Fluid Management: Advise subjects to maintain adequate hydration by drinking water consistently throughout the day. Fluid intake should be driven by thirst. In cases of excessive polyuria, a structured fluid intake plan may be necessary to prevent dehydration.

  • Dietary Solute Intake: High solute intake (e.g., high salt or protein diet) can increase urine output. While not a primary intervention, assessing and moderating dietary solute load may help manage overall urine volume.

  • Co-administration of Thiazide Diuretics (Caution Advised): Some case reports in patients treated with tolvaptan have explored the use of thiazide diuretics to reduce polyuria. However, this approach should be used with extreme caution in a research setting, as it may confound the study results and potentially increase the risk of dehydration and electrolyte imbalances.

Experimental Protocols & Data

This compound Dose Titration Protocol (Adapted from the ACTION Phase 3 Trial)

This protocol is designed to titrate this compound to the maximum tolerated dose while minimizing the risk of severe aquaretic side effects.

  • Baseline Assessment: Before the first dose, collect baseline measurements, including 24-hour urine volume, urine osmolality, serum sodium, and body weight.

  • Starting Dose: Initiate this compound at a dose of 50 mg twice daily (BID).

  • Weekly Titration: If the starting dose is well-tolerated after one week, increase the dose weekly in the following steps:

    • Week 2: 100 mg BID

    • Week 3: 150 mg BID

    • Week 4: 200 mg BID

  • Tolerability Monitoring: At each dose level, assess for tolerability of aquaretic side effects. If a dose is not well-tolerated, reduce to the previous dose level, which will be considered the maximum tolerated dose for that subject.

  • Maintenance Phase: Once the maximum tolerated dose is established (between 100-200 mg BID), continue this dose for the duration of the experimental period.

Monitoring Protocol for Aquaretic Effects
  • Daily:

    • Record fluid intake and urine output.

    • Note the frequency of nocturia.

    • Administer a thirst visual analog scale (VAS).

  • Weekly (or at each dose change):

    • Measure body weight.

    • Collect blood for serum sodium analysis.

    • Collect a spot urine sample (ideally a second morning void before the morning dose) for urine osmolality.

Quantitative Data on Aquaretic Effects

Since detailed dose-ranging adverse event data for this compound in ADPKD or hyponatremia studies are not publicly available, the following table summarizes the dose-dependent effect on urine volume from a study in heart failure patients. Additionally, data from the tolvaptan TEMPO 3:4 trial is provided as a reference for the types and frequency of aquaretic side effects that can be anticipated with V2 receptor antagonists.

Table 1: this compound Dose-Ranging Effect on Urine Volume (24h post-dose) in Heart Failure Patients

This compound Dose (single administration)Mean 24-hour Urine Volume (Liters)
Placebo1.8
10 mgNot significantly different from placebo
30 mgData not specified, but significant increase over 4h
75 mgData not specified, but significant increase over 4h
150 mgData not specified, but significant increase over 4h
250 mgData not specified, but significant increase over 4h
400 mg3.9

Data adapted from a study in mild-to-moderate heart failure patients.

Table 2: Frequency of Aquaretic Adverse Events with Tolvaptan (TEMPO 3:4 Trial in ADPKD)

Adverse EventTolvaptan Group (n=961)Placebo Group (n=484)
Thirst55.3%20.5%
Polyuria38.3%17.2%
Nocturia29.1%13.0%
Pollakiuria (frequent urination)23.2%5.4%
Polydipsia10.4%3.5%

This data is for tolvaptan and should be used as a reference only for the potential side effect profile of this compound.

Visualizations

Signaling Pathway of this compound Action

Dose_Optimization_Workflow Start Start Experiment Baseline Baseline Assessment (24h Urine Volume, Uosm, Serum Na+) Start->Baseline Dose_50 Initiate this compound 50 mg BID (Week 1) Baseline->Dose_50 Monitor_1 Monitor Tolerability (Urine Output, Thirst) Dose_50->Monitor_1 Tolerable_1 Tolerable? Monitor_1->Tolerable_1 Dose_100 Increase Dose 100 mg BID (Week 2) Tolerable_1->Dose_100 Yes Reduce_Dose Reduce to Previous Tolerated Dose (MTD) Tolerable_1->Reduce_Dose No Monitor_2 Monitor Tolerability Dose_100->Monitor_2 Tolerable_2 Tolerable? Monitor_2->Tolerable_2 Dose_150 Increase Dose 150 mg BID (Week 3) Tolerable_2->Dose_150 Yes Tolerable_2->Reduce_Dose No Monitor_3 Monitor Tolerability Dose_150->Monitor_3 Tolerable_3 Tolerable? Monitor_3->Tolerable_3 Dose_200 Increase Dose 200 mg BID (Week 4) Tolerable_3->Dose_200 Yes Tolerable_3->Reduce_Dose No Monitor_4 Monitor Tolerability Dose_200->Monitor_4 Tolerable_4 Tolerable? Monitor_4->Tolerable_4 MTD Maximum Tolerated Dose (MTD) Reached Maintain Dose Tolerable_4->MTD Yes Tolerable_4->Reduce_Dose No Reduce_Dose->MTD

References

Lixivaptan Technical Support Center: In Vitro Experimentation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Lixivaptan in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and solubility of this compound for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO.[1][2][3][4][5] It is crucial to use anhydrous, sterile DMSO to avoid moisture absorption, which can decrease solubility.

Q2: What is the solubility of this compound in aqueous solutions?

A2: this compound is practically insoluble in water. This low aqueous solubility is a critical factor to consider when preparing working solutions in cell culture media or aqueous buffers.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the integrity of this compound.

  • Powder: Store at -20°C for up to 3 years.

  • DMSO Stock Solutions: Aliquot into single-use volumes to prevent repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month. Some suppliers recommend storing at -80°C for up to 6 months.

Q4: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A4: High concentrations of DMSO can be toxic to cells. Generally, the final DMSO concentration in cell culture media should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize effects on cell viability and function. It is always advisable to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific cell line.

Q5: My this compound precipitates when I add it to my cell culture medium. What can I do?

A5: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Please refer to the Troubleshooting Guide below for detailed solutions.

Data Presentation: Solubility and Storage

Table 1: this compound Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO150316.5Sonication is recommended.
DMSO95200.45Use fresh, moisture-free DMSO.
DMSO20-Clear solution.
Ethanol7-
WaterInsoluble-
Predicted Water Solubility0.000467-ALOGPS prediction.

Note: The variability in reported DMSO solubility may be due to differences in the purity of this compound, the grade of DMSO used, and the methods for determining solubility.

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Powder-20°C3 years
In Solvent (DMSO)-80°C6 months - 1 year
In Solvent (DMSO)-20°C1 month

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound in your aqueous experimental setup can significantly impact the accuracy of your results by lowering the effective concentration. Here are common causes and solutions:

IssueRoot CauseSolution
Immediate Precipitation The final concentration of this compound exceeds its solubility limit in the aqueous medium. The drastic change from a high-concentration DMSO stock to the aqueous buffer causes the compound to crash out of solution.1. Optimize Dilution Technique: Add the DMSO stock solution drop-wise into the pre-warmed (37°C) medium while vortexing or swirling to ensure rapid and even dispersion. 2. Use an Intermediate Dilution Step: First, dilute the high-concentration DMSO stock into a smaller volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of your complete media. 3. Lower the Final Concentration: If possible, perform a dose-response experiment starting at lower, more soluble concentrations.
Delayed Precipitation (in incubator) Temperature Shift: Moving from room temperature preparation to a 37°C incubator can affect solubility. pH Shift: The CO₂ environment in an incubator can alter the pH of the media, impacting the solubility of pH-sensitive compounds. Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time.1. Pre-warm Media: Always use media pre-warmed to 37°C for preparing your working solutions. 2. Ensure Proper Buffering: Use a medium that is well-buffered for the CO₂ concentration in your incubator. 3. Reduce Serum Concentration: If your experiment allows, a lower serum concentration may reduce protein-binding related precipitation. 4. Prepare Fresh Solutions: Prepare this compound-containing media fresh before each experiment to minimize the time for potential interactions and degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 473.93 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.74 mg of this compound.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for Assessing this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration at 37°C.

Materials:

  • This compound DMSO stock solution

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator at 37°C with 5% CO₂

  • Sterile tubes

  • HPLC system for analysis

Procedure:

  • Prepare a working solution of this compound in your pre-warmed cell culture medium at the highest concentration you plan to use. Ensure the final DMSO concentration is consistent with your experimental design (e.g., 0.1%).

  • Dispense aliquots of this solution into sterile tubes.

  • Immediately take a "time 0" sample and store it at -80°C for later analysis.

  • Incubate the remaining tubes at 37°C with 5% CO₂.

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), remove a tube and store it at -80°C.

  • After collecting all time points, analyze the concentration of this compound in each sample using a validated HPLC method.

  • Compare the concentration at each time point to the "time 0" sample to determine the percentage of this compound remaining.

Visualizations

Lixivaptan_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp In Vitro Experiment cluster_troubleshoot Troubleshooting powder This compound Powder stock 10 mM Stock in DMSO powder->stock dmso Anhydrous DMSO dmso->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilution Dilute Stock into Medium (Final DMSO < 0.5%) thaw->dilution media Pre-warmed (37°C) Cell Culture Medium media->dilution vortex Vortex Gently dilution->vortex precipitate Precipitation? dilution->precipitate add_to_cells Add to Cells vortex->add_to_cells incubate Incubate at 37°C add_to_cells->incubate assay Perform Assay incubate->assay check Check Final Concentration & Dilution Method precipitate->check

Caption: Experimental workflow for preparing this compound for in vitro assays.

Lixivaptan_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds & Activates Gs Gs Protein V2R->Gs Activates This compound This compound This compound->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Promotes Exocytosis AQP2_insertion AQP2 Insertion into Apical Membrane AQP2_vesicles->AQP2_insertion Water_reabsorption Water Reabsorption AQP2_insertion->Water_reabsorption

Caption: this compound's mechanism of action via the Vasopressin V2 receptor signaling pathway.

References

Addressing potential Lixivaptan resistance in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Lixivaptan in cell lines. The information is designed to help address potential issues, including apparent resistance to the drug's effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective antagonist of the vasopressin V2 receptor (V2R).[1] By binding to the V2R, it competitively blocks the action of arginine vasopressin (AVP).[1] This inhibition prevents the activation of the Gs protein-coupled signaling cascade, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2] The decrease in cAMP prevents the phosphorylation of Aquaporin-2 (AQP2) at the Serine-256 position, which is a critical step for the translocation of AQP2 water channels to the apical membrane of renal collecting duct cells. Consequently, water reabsorption is reduced, resulting in increased free water excretion (aquaresis).

Q2: My cells are not responding to this compound treatment. What are the potential reasons for this apparent resistance?

A2: Apparent resistance to this compound in cell lines can stem from several factors:

  • Low or Absent V2 Receptor Expression: The target cell line may not endogenously express the vasopressin V2 receptor (V2R) or may express it at very low levels.

  • V2 Receptor Mutations: The V2R gene in the cell line may contain mutations that affect this compound binding or signal transduction.

  • Receptor Downregulation: Prolonged exposure to vasopressin or other stimuli can lead to the internalization and degradation of V2Rs, reducing the number of receptors available for this compound to act upon.

  • Alterations in Downstream Signaling: Changes in the components of the cAMP signaling pathway, such as upregulation of phosphodiesterases (PDEs) that degrade cAMP, can counteract the effect of this compound.

  • Experimental/Technical Issues: Problems with the experimental setup, such as incorrect drug concentration, degradation of this compound, or issues with the assay itself, can lead to a lack of observable effect.

Q3: How can I determine if my cell line expresses the V2 receptor?

A3: You can assess V2R expression using several standard molecular biology techniques:

  • RT-qPCR: To detect and quantify V2R mRNA levels.

  • Western Blotting: To detect the V2R protein.

  • Immunofluorescence/Immunocytochemistry: To visualize V2R protein expression and its subcellular localization.

  • Radioligand Binding Assays: To quantify the number of functional receptors on the cell surface.

Troubleshooting Guides

Issue 1: No observable change in cAMP levels after this compound treatment in the presence of a V2R agonist (e.g., dDAVP).
Possible Cause Suggested Solution
Low V2R Expression Verify V2R mRNA and protein expression in your cell line using RT-qPCR and Western Blot, respectively. Consider using a cell line known to express V2R (e.g., MCD4 cells, or a transfected cell line).
V2R Mutation Sequence the V2R gene in your cell line to check for mutations that might impair antagonist binding.
This compound Degradation Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer.
Suboptimal Agonist Concentration Perform a dose-response curve with the V2R agonist (e.g., dDAVP) to determine the optimal concentration for stimulating cAMP production (typically EC80 for antagonist assays).
Inadequate Stimulation Time Conduct a time-course experiment to identify the peak of cAMP production following agonist stimulation.
Assay Interference Ensure that the components of your cell culture medium or lysis buffer are not interfering with the cAMP assay. Refer to the assay kit manufacturer's instructions for potential interfering substances.
High Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the rapid degradation of cAMP.
Issue 2: this compound fails to inhibit AQP2 phosphorylation at Ser-256.
Possible Cause Suggested Solution
Upstream Signaling Issues Confirm that your V2R agonist is effectively increasing cAMP levels before assessing downstream phosphorylation. Troubleshoot the cAMP assay first (see Issue 1).
Low AQP2 Expression Verify AQP2 expression in your cell line via Western Blot.
Antibody Problems Use a validated phospho-specific antibody for pS256-AQP2. Include positive and negative controls to ensure antibody specificity. Run a parallel blot for total AQP2 to confirm equal protein loading.
Sample Preparation Issues Prepare cell lysates in the presence of phosphatase inhibitors to prevent dephosphorylation of AQP2. Keep samples on ice throughout the procedure.
Western Blotting Technique Optimize Western blotting conditions, including transfer efficiency and antibody incubation times. Use a blocking buffer that does not interfere with phospho-protein detection (e.g., BSA instead of milk).
Issue 3: No inhibition of AQP2 translocation to the plasma membrane is observed with this compound treatment.
Possible Cause Suggested Solution
Ineffective Inhibition of pS256-AQP2 Confirm that this compound is inhibiting AQP2 phosphorylation at Ser-256 using Western Blot (see Issue 2).
Fixation and Permeabilization Artifacts Optimize fixation and permeabilization steps for your specific cell line and antibodies to ensure proper antigen preservation and antibody access.
Imaging Issues Ensure your microscopy setup is appropriate for detecting the fluorescent signal. Use appropriate controls to account for background fluorescence and non-specific antibody binding.
Constitutive AQP2 Recycling Be aware that AQP2 undergoes constitutive recycling. Ensure your experimental conditions (e.g., stimulation time) are appropriate to observe the effect of this compound on agonist-induced translocation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAgonistThis compound ConcentrationObserved EffectReference
IC50 (Human V2R) Mouse fibroblast cell line expressing human V2RVasopressin1.2 nM-
IC50 (Rat V2R) Rat V2 Receptor expressing cellsVasopressin2.3 nM-
cAMP Levels MCD4 cells100 nM dDAVP100 nMCompletely abolished dDAVP-induced increase in cAMP.
pS256-AQP2 Levels MCD4 cells100 nM dDAVP100 nMPrevented the dDAVP-induced increase in pS256-AQP2.
Osmotic Water Permeability MCD4 cells100 nM dDAVP100 nMPrevented the dDAVP-induced increase in osmotic water permeability.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Polycystic Kidney Disease (PCK Rats)

ParameterTreatment GroupResultReference
Kidney cAMP Levels Low dose this compound23% decrease compared to control.
% Kidney Weight/Body Weight Low dose this compound26% reduction compared to control.
Kidney Cystic Score Low dose this compound54% reduction compared to control.
Plasma Creatinine Low dose this compound13% reduction compared to control.

Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP Levels

This protocol is based on a competitive immunoassay format.

Materials:

  • Cell line of interest cultured in appropriate plates (e.g., 96-well)

  • This compound

  • V2R agonist (e.g., dDAVP)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 M IBMX)

  • Serum-free medium

  • Lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Cell Starvation: On the day of the assay, replace the growth medium with serum-free medium and incubate for at least 1 hour.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells. Include a vehicle control. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the V2R agonist (e.g., dDAVP) at a final concentration of EC80. Also, include wells with agonist only (positive control) and vehicle only (basal level).

  • Incubation: Incubate for the predetermined optimal stimulation time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and add the lysis buffer provided in the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis.

  • cAMP Detection: Perform the cAMP measurement following the specific protocol of the assay kit being used.

  • Data Analysis: Calculate the cAMP concentration in each well based on a standard curve. Determine the inhibitory effect of this compound.

Protocol 2: Western Blot for Phosphorylated AQP2 (pS256-AQP2)

Materials:

  • Cell lysates prepared as described below

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pS256-AQP2 and anti-total AQP2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with this compound and/or a V2R agonist as required. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-pS256-AQP2 or anti-total AQP2) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the pS256-AQP2 signal to the total AQP2 signal.

Protocol 3: Immunofluorescence for AQP2 Translocation

Materials:

  • Cells grown on glass coverslips

  • This compound and V2R agonist

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-AQP2

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound and/or a V2R agonist.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-AQP2 primary antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (in the dark) for 1 hour at room temperature.

  • Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Assess the localization of AQP2 (cytoplasmic vs. plasma membrane).

Visualizations

G AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Activates This compound This compound This compound->V2R Inhibits Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2 pAQP2 pS256-AQP2 AQP2_vesicles->pAQP2 Membrane Plasma Membrane Translocation pAQP2->Membrane Promotes Aquaresis Aquaresis Membrane->Aquaresis Leads to

Caption: this compound signaling pathway.

G cluster_cAMP cAMP Assay Workflow cluster_WB Western Blot Workflow c1 Seed Cells c2 Starve Cells c1->c2 c3 Add this compound c2->c3 c4 Add V2R Agonist c3->c4 c5 Lyse Cells c4->c5 c6 Detect cAMP c5->c6 w1 Treat & Lyse Cells w2 Quantify Protein w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Block Membrane w3->w4 w5 Incubate Antibodies w4->w5 w6 Detect Signal w5->w6

Caption: Key experimental workflows.

G Start No Response to this compound CheckV2R Check V2R Expression (RT-qPCR, Western) Start->CheckV2R V2R_Low Low/No Expression CheckV2R->V2R_Low Result V2R_OK Expression Confirmed CheckV2R->V2R_OK Result Solution Use Validated Cell Line or Transfect with V2R V2R_Low->Solution CheckcAMP Assess cAMP Response to Agonist V2R_OK->CheckcAMP cAMP_NoResponse No cAMP Increase CheckcAMP->cAMP_NoResponse Result cAMP_OK cAMP Increases CheckcAMP->cAMP_OK Result TroubleshootcAMP Troubleshoot cAMP Assay (Reagents, PDE inhibitor) cAMP_NoResponse->TroubleshootcAMP CheckpAQP2 Assess pS256-AQP2 (Western Blot) cAMP_OK->CheckpAQP2 pAQP2_NotInhibited Phosphorylation Not Inhibited CheckpAQP2->pAQP2_NotInhibited Result TroubleshootWB Troubleshoot Western (Antibodies, Inhibitors) pAQP2_NotInhibited->TroubleshootWB

Caption: Troubleshooting logical workflow.

References

Lixivaptan Efficacy in Animal Models of Renal Disease: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing lixivaptan in animal models of renal disease. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide answers to specific issues that may arise during your research with this compound.

Q1: We are observing a diminished or inverse dose-response with this compound in our polycystic kidney disease (PKD) model. Why is a higher dose less effective than a lower dose?

A1: This is a documented phenomenon with vaptans in certain PKD models.[1][2] Several factors could contribute to this observation:

  • Receptor Selectivity and Off-Target Effects: While this compound is a selective vasopressin V2 receptor (V2R) antagonist, at higher concentrations, it might exhibit some activity at other receptors, such as the V1a receptor.[1] Antagonism of the V1a receptor could potentially counteract the beneficial effects of V2R blockade in the context of PKD.[1]

  • Reduced Food Intake: At higher doses, the drug may lead to reduced food intake in the animals.[1] Since the drug is often administered mixed in the chow, this results in a lower actual dose of this compound being consumed, leading to paradoxical results. It is crucial to monitor food consumption and animal weight weekly.

  • Physiological Ceiling Effect: It's possible that the lower dose is sufficient to achieve a near-maximal therapeutic effect. Increasing the dose beyond this point may not provide additional benefits and could introduce confounding factors.

Troubleshooting Steps:

  • Verify Drug Intake: Quantify daily food consumption to ensure that animals in the high-dose group are consuming the intended amount of this compound.

  • Dose-Response Curve: Conduct a pilot study with a wider range of doses to establish a comprehensive dose-response curve in your specific animal model.

  • Alternative Administration: Consider oral gavage for more precise dose administration, which can help rule out issues related to food intake.

Q2: We are seeing significant variability in the response to this compound between animals in the same treatment group. What could be the cause?

A2: Inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to this when using this compound:

  • Drug Administration:

    • In-diet formulation: Uneven mixing of this compound in the rodent chow can lead to inconsistent daily dosing. Ensure the drug is thoroughly and homogenously mixed with the feed. The stability of this compound in the diet over time should also be considered.

    • Oral gavage: The stress of gavage can influence animal physiology and drug metabolism. Ensure all personnel are proficient in the technique to minimize stress and ensure accurate delivery to the stomach.

  • Pharmacokinetics: Individual differences in drug absorption, metabolism, and clearance can lead to variable drug exposure.

  • Disease Progression: The baseline severity of the renal disease can vary between animals, even if they are age and strain-matched. This can influence the therapeutic response.

Troubleshooting Steps:

  • Standardize Drug Preparation: Implement a rigorous and consistent protocol for preparing the this compound formulation, whether it's mixed in the diet or prepared for gavage.

  • Pharmacokinetic Sub-study: If variability is a persistent issue, consider conducting a small pharmacokinetic study to measure plasma levels of this compound in a subset of your animals to assess for uniform exposure.

  • Baseline Phenotyping: Where possible, use non-invasive imaging or biomarkers to stratify animals by disease severity before starting the treatment.

Q3: Our animals are experiencing excessive urine output and dehydration. How can we manage these aquaretic effects?

A3: this compound's mechanism of action is to block the V2 receptor, leading to aquaresis (the excretion of free water). This is an expected physiological response. However, excessive aquaresis can lead to dehydration and related complications.

Management Strategies:

  • Ensure Free Access to Water: Animals must have ad libitum access to a plentiful supply of fresh water at all times. Water bottles should be checked daily to ensure they are functioning correctly and are being consumed.

  • Monitor Hydration Status: Regularly monitor animals for signs of dehydration, such as scruffiness, sunken eyes, and lethargy. Body weight is also a sensitive indicator of hydration status.

  • Dose Adjustment: If signs of dehydration are observed, a reduction in the this compound dose may be necessary.

Q4: We are concerned about potential liver toxicity with our vaptan. What is known about this compound's liver safety profile in animal models?

A4: While another V2R antagonist, tolvaptan, has been associated with liver injury in some patients, preliminary evidence from in vitro and in silico modeling suggests that this compound may have a lower potential for hepatotoxicity. Studies in the PCK rat model have reported beneficial effects on liver pathology, with a reduction in liver cyst burden. However, it is always prudent to monitor for any signs of off-target toxicity in your studies.

Monitoring Recommendations:

  • Serum Biochemistry: At the end of the study, collect blood and analyze serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histopathology: Perform a thorough histological examination of the liver tissue to look for any signs of injury or abnormality.

Quantitative Data from Preclinical Studies

The following tables summarize the efficacy of this compound in the PCK (Polycystic Kidney) rat model of autosomal dominant polycystic kidney disease (ADPKD).

Table 1: Effect of this compound on Renal Parameters in PCK Rats

ParameterControl GroupLow Dose this compound (0.5% in chow)High Dose this compound (1% in chow)
% Kidney Weight / Body Weight -26% reduction (p<0.01)3% reduction (p>0.05)
Kidney Cystic Score -54% reduction (p<0.001)25% reduction (p<0.01)
Kidney cAMP Levels -23% reduction (p<0.05)No significant change
Plasma Creatinine -13% reduction (p<0.001)7.4% reduction (p<0.01)
24-hour Urine Output -~3-fold increase~3-fold increase

Table 2: Effect of this compound on Hepatic Parameters in PCK Rats

ParameterControl GroupLow Dose this compound (0.5% in chow)High Dose this compound (1% in chow)
Liver Cyst Score -39.3% reduction (p<0.001)No significant change
% Liver Weight / Body Weight -5.2% reduction (p>0.05)No significant change

Experimental Protocols

Key Experiment: this compound Administration in Rodent Chow for PKD Studies

This protocol is based on studies conducted in the PCK rat model.

1. Animal Model:

  • PCK rats, 4 weeks of age.

2. This compound Formulation:

  • Dissolve this compound in DMSO at a concentration of 0.5 g/mL.

  • Thoroughly mix the this compound solution with ground standard rodent chow (e.g., 2016CM Harlan Teklad Global Rodent Diet®) for 1 hour using a high-capacity food processor to achieve the desired final concentration (e.g., 0.5% for low dose, 1% for high dose).

  • Prepare a control diet containing only DMSO mixed with the chow.

  • Prepare fresh diets weekly and store them in the dark.

3. Dosing Regimen:

  • Provide the formulated diet to the animals ad libitum for the duration of the study (e.g., 8 weeks).

  • Monitor food intake and animal weight weekly.

4. Efficacy Endpoints:

  • Urine Output: At specified time points (e.g., weeks 7 and 10 of age), house animals in metabolic cages to measure 24-hour urine output.

  • Terminal Procedures (e.g., at 12 weeks of age):

    • Anesthetize animals (e.g., intraperitoneal ketamine and xylazine).

    • Collect blood via cardiac puncture for analysis of plasma electrolytes, creatinine, and urea.

    • Harvest kidneys and liver.

    • Fix one kidney and a portion of the liver in 10% formaldehyde for histological analysis (e.g., H&E staining, Masson's trichrome for fibrosis).

    • Flash-freeze the other kidney in liquid nitrogen for biochemical analyses (e.g., cAMP levels).

Visualizations

Diagram 1: this compound Mechanism of Action - V2 Receptor Signaling Pathway

Caption: this compound blocks AVP from binding to the V2 receptor.

Diagram 2: Experimental Workflow for this compound Efficacy Study

Experimental_Workflow start Start: PCK Rats (4 weeks old) randomization Randomization into Groups (Control, Low Dose, High Dose) start->randomization treatment 8-Week Treatment Period (this compound in Chow) randomization->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic_cages Metabolic Cage Studies (Weeks 7 & 10) - 24h Urine Output treatment->metabolic_cages termination Study Termination (12 weeks old) metabolic_cages->termination collection Sample Collection: - Blood (Creatinine, Urea) - Kidneys & Liver termination->collection analysis Analysis: - Histopathology (Cyst Score, Fibrosis) - Biochemistry (cAMP levels) collection->analysis

Caption: Workflow for evaluating this compound in a rat PKD model.

Diagram 3: Troubleshooting Logic for Unexpected Efficacy Results

Troubleshooting_Logic start Unexpected Result: Diminished or Inverse Dose-Response q1 Is food intake in the high-dose group reduced? start->q1 a1_yes Yes: Reduced food intake is likely causing lower actual drug consumption. q1->a1_yes Yes a1_no No: Food intake is normal. q1->a1_no No solution1 Action: Review diet prep protocol. Consider oral gavage for precise dosing. a1_yes->solution1 q2 Was drug mixed homogeneously in chow? a1_no->q2 a2_yes Yes: Consider potential for off-target effects or a physiological ceiling effect. q2->a2_yes Yes a2_no No: Inconsistent dosing is a probable cause. q2->a2_no No solution2 Action: Run a wider dose-range study to confirm the dose-response curve. a2_yes->solution2 a2_no->solution1

Caption: Troubleshooting unexpected dose-response to this compound.

References

Managing off-target effects of Lixivaptan in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lixivaptan in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, non-peptide, selective antagonist of the vasopressin V2 receptor (V2R).[1][2] By competitively blocking the V2R in the renal collecting ducts, it inhibits the action of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[3][4] This blockade prevents the AVP-mediated signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[3] The ultimate effect is an increase in electrolyte-free water excretion (aquaresis), leading to a decrease in urine osmolality and an increase in serum sodium concentration.

Q2: What are the primary on-target effects of this compound in experimental models?

A2: In preclinical models, particularly those for autosomal dominant polycystic kidney disease (ADPKD), the primary on-target effects of this compound include:

  • Increased urine output (polyuria).

  • Decreased urine osmolality.

  • Increased serum sodium levels (hypernatremia).

  • Reduction in kidney cyst growth and overall kidney size.

  • Decreased intracellular cyclic AMP (cAMP) levels in kidney tissue.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is a selective V2R antagonist, at higher concentrations it may interact with other vasopressin receptor subtypes, primarily the V1a receptor. Potential off-target effects could be related to the blockade of V1a receptors, which are found in vascular smooth muscle, platelets, and hepatocytes. However, in-vitro studies have demonstrated significant V2-receptor specificity over the V1a receptor. A key concern with the vaptan class of drugs is the potential for liver injury, although studies suggest this compound may have a lower risk of hepatotoxicity compared to tolvaptan.

Troubleshooting Guides

In-Vivo Experiments

Q: My animals are exhibiting excessive weight loss and dehydration. What should I do?

A: This is a likely consequence of the potent aquaretic effect of this compound, leading to excessive water loss.

  • Immediate Action: Temporarily reduce the dose of this compound or suspend treatment. Ensure animals have unrestricted access to water. Monitor body weight and hydration status daily.

  • Troubleshooting Steps:

    • Verify Dosing: Double-check the concentration of this compound in the diet or dosing solution. Ensure accurate and homogenous mixing.

    • Adjust Dose: If the initial dose is too high, perform a dose-response study to identify a more tolerable dose that still achieves the desired therapeutic effect.

    • Hydration Support: In severe cases, provide supplemental hydration (e.g., subcutaneous saline) as advised by a veterinarian.

    • Monitor Electrolytes: Measure serum sodium and other electrolytes to ensure they are within a safe range.

Q: I am observing unexpected cardiovascular effects (e.g., changes in blood pressure). Is this related to this compound?

A: While less common due to its V2 selectivity, at high concentrations, off-target effects on V1a receptors in vascular smooth muscle could theoretically influence blood pressure.

  • Troubleshooting Steps:

    • Measure Plasma this compound Levels: Determine if the drug concentration is in a range where V1a receptor occupancy might occur.

    • Dose Reduction: Lower the dose to a more V2-selective range and observe if the cardiovascular effects diminish.

    • Use a V1a Antagonist Control: In a separate experimental group, use a selective V1a antagonist to see if it phenocopies the observed effects.

    • Rule out Confounding Factors: Ensure that the observed effects are not due to other experimental variables or the animal model itself.

Q: I am concerned about potential liver toxicity. What parameters should I monitor?

A: Monitoring for hepatotoxicity is crucial when working with vaptans.

  • Recommended Monitoring:

    • Serum Biomarkers: Regularly collect blood samples to measure liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.

    • Histopathology: At the end of the study, perform a thorough histological examination of liver tissue to look for signs of injury, such as necrosis, inflammation, or cholestasis.

    • Advanced Biomarkers: For a more sensitive assessment, consider measuring emerging biomarkers of liver injury, such as plasma microRNA-122 (miR-122).

In-Vitro Experiments

Q: I am not seeing the expected decrease in cAMP levels after this compound treatment in my cell-based assay. What could be the problem?

A: This could be due to several factors related to the assay setup or cell conditions.

  • Troubleshooting Steps:

    • Cell Line Verification: Confirm that your cell line expresses functional V2 receptors.

    • This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound (e.g., 100 nM) and that the pre-incubation time before agonist stimulation is sufficient.

    • Agonist Concentration: Use a concentration of the V2R agonist (e.g., dDAVP or AVP) that elicits a submaximal response (EC80) to allow for a clear window of inhibition.

    • Reagent Quality: Verify the activity of your this compound stock solution and the V2R agonist.

    • cAMP Assay Protocol: Review your cAMP assay protocol for any potential errors in cell lysis, reagent addition, or signal detection.

Q: I am observing high variability in my in-vitro assay results. How can I improve consistency?

A: High variability can be addressed by carefully controlling several aspects of the experimental protocol.

  • Troubleshooting Steps:

    • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and culture conditions.

    • Pipetting Accuracy: Use calibrated pipettes and ensure consistent pipetting techniques, especially for small volumes.

    • Plate Layout: Randomize the treatment groups across the plate to minimize edge effects.

    • Reagent Preparation: Prepare fresh reagents and ensure they are thoroughly mixed before use.

    • Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures.

Quantitative Data Summary

The following table summarizes the available quantitative data on the binding affinity and potency of this compound.

Target ReceptorSpeciesAssay TypeValueUnitReference
Vasopressin V2 ReceptorHumanIC501.2nM
Vasopressin V2 ReceptorRatIC502.3nM
Vasopressin V1a ReceptorNot SpecifiedKi44.0nM
Vasopressin V1a ReceptorNot SpecifiedIC50150.0 - 5000.0nM
Vasopressin V1b ReceptorNot SpecifiedKi / IC50Data not available-

Note: The wide range of reported IC50 values for the V1a receptor may be due to different experimental conditions or assay formats. Researchers should consult the primary literature for more details.

Detailed Experimental Protocols

In-Vivo Protocol: this compound Administration in a PCK Rat Model of ADPKD

This protocol is based on methodologies described in preclinical studies of this compound in polycystic kidney disease models.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ground rodent chow (e.g., 2016CM Harlan Teklad Global Rodent Diet)

  • High-capacity food processor

  • Metabolic cages

  • Blood collection supplies

  • Tissue collection and preservation supplies

2. This compound-Containing Diet Preparation (0.5% w/w):

  • Dissolve this compound in DMSO to create a 0.5 g/mL stock solution.

  • In a food processor, slowly add the this compound-DMSO solution to the ground rodent chow while continuously mixing. For a 1 kg batch of 0.5% this compound diet, you will need 5 g of this compound.

  • Mix for at least 1 hour to ensure a homogenous distribution of the drug.

  • Prepare a control diet by mixing the same volume of DMSO without this compound into the ground chow.

  • Prepare fresh diets weekly and store them in the dark to prevent degradation.

3. Animal Dosing and Monitoring:

  • Use 4-week-old male and female PCK rats.

  • House animals individually to monitor food and water intake accurately.

  • Provide the this compound-containing diet or control diet ad libitum for 8 weeks.

  • Monitor animal body weight and food intake weekly.

  • At specified time points (e.g., weeks 7 and 10 of age), place animals in metabolic cages for 24-hour urine collection to measure urine output and osmolality.

  • Collect blood samples periodically (e.g., via tail vein) and at the study endpoint for measurement of serum creatinine, urea, sodium, and liver function markers (ALT, AST, total bilirubin).

4. Endpoint Analysis:

  • At 12 weeks of age, euthanize the animals.

  • Collect kidneys and liver. Weigh the organs and express as a percentage of total body weight.

  • One kidney and a portion of the liver should be fixed in formalin for histopathological analysis (e.g., H&E staining for cyst scoring and fibrosis).

  • The other kidney and another portion of the liver should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analyses (e.g., cAMP measurement).

In-Vitro Protocol: cAMP Inhibition Assay in MCD4 Cells

This protocol is adapted from studies investigating the molecular mechanism of this compound in renal collecting duct cells.

1. Materials:

  • Mouse cortical collecting duct (MCD4) cells stably expressing the human V2 receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound

  • dDAVP (V2R agonist)

  • cAMP assay kit (e.g., FRET-based or ELISA-based)

  • Cell lysis buffer

  • Phosphodiesterase inhibitor (e.g., IBMX)

2. Cell Culture and Seeding:

  • Culture MCD4-V2R cells in a humidified incubator at 37°C and 5% CO2.

  • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

3. cAMP Inhibition Assay:

  • On the day of the assay, wash the cells once with serum-free medium.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) in serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 1 hour at 37°C.

  • Stimulate the cells with a V2R agonist (e.g., 10 nM dDAVP) for 15-30 minutes at 37°C. Include a set of wells with no agonist stimulation as a baseline control.

  • Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit.

  • Measure intracellular cAMP levels using a plate reader.

4. Data Analysis:

  • Generate a standard curve for cAMP concentration.

  • Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.

  • Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

Visualizations

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle Aquaporin-2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 Channel (Water Reabsorption) AQP2_vesicle->AQP2_channel Translocates to Membrane This compound This compound This compound->V2R Blocks

Caption: V2 Receptor Signaling Pathway and this compound's Mechanism of Action.

In_Vivo_Workflow start Start: 4-week-old PCK Rats diet_prep Prepare this compound (0.5% w/w) and Control Diets start->diet_prep dosing Administer Diets Ad Libitum for 8 Weeks diet_prep->dosing monitoring Weekly Monitoring: - Body Weight - Food Intake dosing->monitoring urine_collection 24h Urine Collection (Weeks 7 & 10) - Volume - Osmolality dosing->urine_collection blood_collection Periodic Blood Collection: - Creatinine, Urea, Na+ - ALT, AST, Bilirubin dosing->blood_collection endpoint Endpoint: 12 Weeks of Age Euthanasia dosing->endpoint tissue_collection Tissue Collection: - Kidneys - Liver endpoint->tissue_collection analysis Analysis: - Organ Weights - Histopathology - Tissue cAMP tissue_collection->analysis

Caption: Experimental Workflow for In-Vivo this compound Studies in PCK Rats.

Troubleshooting_Tree cluster_invivo In-Vivo cluster_invitro In-Vitro issue Unexpected Result in This compound Experiment invivo_issue Excessive Weight Loss/ Dehydration issue->invivo_issue invitro_issue No Inhibition of cAMP issue->invitro_issue invivo_cause1 Dose Too High? invivo_issue->invivo_cause1 invivo_cause2 Impaired Water Access? invivo_issue->invivo_cause2 invivo_solution1 Verify Dosing & Perform Dose-Response invivo_cause1->invivo_solution1 invivo_solution2 Ensure Unrestricted Water Access invivo_cause2->invivo_solution2 invitro_cause1 Incorrect Drug/Agonist Concentration? invitro_issue->invitro_cause1 invitro_cause2 Cell Line Issue? invitro_issue->invitro_cause2 invitro_solution1 Verify Concentrations & Reagent Activity invitro_cause1->invitro_solution1 invitro_solution2 Confirm V2R Expression & Function invitro_cause2->invitro_solution2

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: Overcoming Challenges in Long-Term Lixivaptan Administration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers working with Lixivaptan, a selective vasopressin V2 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during long-term administration studies, particularly concerning liver safety and the management of serum sodium levels.

Troubleshooting Guides & FAQs

Managing Elevations in Liver Enzymes

Q1: What is the primary safety concern observed in long-term this compound studies?

A1: The primary safety concern that emerged during the clinical development of this compound, particularly for Autosomal Dominant Polycystic Kidney Disease (ADPKD), was the potential for drug-induced liver injury (DILI). This was highlighted by the observation of elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a subject in the ALERT study, which ultimately led to the discontinuation of the ADPKD clinical development program.[1]

Q2: What was the design of the clinical trials monitoring for liver injury with this compound?

A2: The ALERT study was specifically designed to assess the liver safety of this compound in ADPKD patients who had previously discontinued Tolvaptan due to liver toxicity.[2] This open-label, repeat-dose Phase 3 study enrolled up to 50 participants who were treated with this compound for 52 weeks following a dose titration period.[3] Liver chemistry was monitored frequently: weekly during the baseline and titration periods, and every four weeks during the maintenance period.[2][3] The primary outcome was the proportion of subjects who developed ALT levels >3x the upper limit of normal (ULN) that was adjudicated to be related to this compound.

Q3: What are the recommended actions if a study subject develops elevated liver enzymes during this compound administration?

A3: While the this compound clinical trials were discontinued, the monitoring protocols from these studies and experience with other vaptans like Tolvaptan provide a framework for managing liver enzyme elevations. The following steps are recommended:

  • Immediate Action: If a subject's ALT or AST levels rise to >3x ULN, this compound administration should be promptly discontinued.

  • Causality Assessment: An independent Hepatic Events Review Committee (HERC) or a qualified hepatologist should assess the probable causality of the liver chemistry abnormalities and their relatedness to this compound. The Drug-Induced Liver Injury Network (DILIN) probability criteria can be used for this assessment.

  • Exclusion of Other Causes: It is crucial to investigate other potential causes of liver injury, such as other medications, viral hepatitis, or underlying liver disease.

  • Monitoring: Liver function tests should be monitored closely until they return to baseline.

Q4: Were there any early warning signs of liver toxicity with this compound?

A4: The available data from the ALERT study, before its discontinuation, showed that in the initial cohort of four subjects who had previously experienced liver toxicity with Tolvaptan, none had clinically meaningful ALT elevations attributed to this compound, and none met the pre-specified stopping criteria of an ALT level >3x ULN. However, the subsequent observation of elevated ALT and AST in one subject prompted the discontinuation of the program. This underscores the importance of vigilant monitoring.

Management of Serum Sodium Levels

Q1: What is the expected pharmacodynamic effect of this compound on serum sodium?

A1: this compound is a vasopressin V2 receptor antagonist that promotes aquaresis, the excretion of electrolyte-free water. This leads to an increase in serum sodium concentration, which is the intended therapeutic effect for treating hyponatremia.

Q2: What are the risks associated with the correction of hyponatremia using this compound?

A2: A primary risk associated with any treatment for hyponatremia, including this compound, is overly rapid correction of serum sodium. While not specifically reported as a frequent adverse event for this compound in the hyponatremia trials, rapid correction can lead to osmotic demyelination syndrome (ODS), a serious neurological condition.

Q3: How should serum sodium be monitored during this compound administration?

A3: Based on the protocols from the this compound hyponatremia trials (BALANCE, LIBRA, and HARMONY), the following monitoring schedule is recommended:

  • Baseline: Establish a baseline serum sodium level before initiating treatment.

  • Initial Phase (First 24-48 hours): Monitor serum sodium at 8 and 24 hours after the initial dose.

  • Titration Phase: Continue daily monitoring of serum sodium to guide dose adjustments.

  • Maintenance Phase: Once a stable and desired serum sodium level is achieved, the frequency of monitoring can be reduced, but regular checks are still necessary.

Q4: What is a safe rate of serum sodium correction?

A4: To minimize the risk of ODS, it is generally recommended to limit the increase in serum sodium to no more than 10-12 mmol/L in the first 24 hours and no more than 18 mmol/L in the first 48 hours.

Q5: What should be done if hypernatremia occurs?

A5: Hypernatremia (an abnormally high serum sodium level) is a potential risk with vasopressin receptor antagonists. Management strategies include:

  • Discontinuation or Dose Reduction: Temporarily or permanently discontinue this compound or reduce the dose.

  • Fluid Management: Encourage oral fluid intake or administer hypotonic fluids (e.g., 5% dextrose in water) intravenously.

  • Monitoring: Closely monitor serum sodium levels until they return to the normal range.

Data Presentation

Table 1: Summary of this compound Phase 3 Hyponatremia Trials

Trial NamePatient PopulationPrimary EndpointThis compound DoseKey Efficacy Finding (Change in Serum Sodium at Day 7)
BALANCE Hypervolemic Hyponatremia (Congestive Heart Failure)Change in serum sodium from baseline to day 750 mg initial, titratable to 100 mg daily2.5 mEq/L (vs. 1.3 mEq/L for placebo)
LIBRA Euvolemic Hyponatremia (SIADH) - InpatientChange in serum sodium from baseline to day 750 mg initial, titratable to 100 mg daily6.7 mmol/L (vs. 4.5 mmol/L for placebo)
HARMONY Euvolemic Hyponatremia (SIADH) - OutpatientChange in serum sodium from baseline to day 725 mg initial, titratable to 100 mg daily3.2 mmol/L (vs. 0.8 mmol/L for placebo)

Table 2: Key Safety Findings and Adverse Events of Note in this compound Clinical Trials

Trial/ProgramKey Safety Finding/Adverse EventDetails
BALANCE Increased early mortality15 deaths in the this compound group within the first 10 days vs. 4 in the placebo group. The cause was unclear, but most deaths were related to heart failure. This prompted a recommendation for early trial termination.
ALERT (ADPKD) Elevated Liver Enzymes (ALT/AST)Observation of ALT and AST elevations in one subject led to the discontinuation of the entire ADPKD clinical development program for this compound.
General (Vaptan Class Effect) Overly Rapid Sodium CorrectionA potential risk with all vasopressin receptor antagonists, which can lead to osmotic demyelination syndrome.
General (Vaptan Class Effect) HypernatremiaA potential risk due to the mechanism of action.

Note: A detailed, comparative table of all adverse events from the BALANCE, LIBRA, and HARMONY trials with specific incidence rates was not available in the public domain at the time of this writing.

Experimental Protocols

Protocol: In Vitro Assessment of Vasopressin V2 Receptor Antagonist Activity

Objective: To determine the in vitro antagonist activity of a compound (e.g., this compound) at the vasopressin V2 receptor (V2R).

Methodology:

  • Cell Culture:

    • Use a cell line stably expressing the human V2R, such as LLC-PK1 cells.

    • Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • cAMP Measurement Assay:

    • Seed the V2R-expressing cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with varying concentrations of the antagonist compound (this compound) for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of a V2R agonist, such as arginine vasopressin (AVP) or desmopressin (dDAVP), typically at its EC80 concentration.

    • After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis:

    • Generate a dose-response curve for the antagonist by plotting the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Protocol: Monitoring Serum Sodium Correction Rate in a Clinical Setting

Objective: To safely monitor the rate of serum sodium correction in subjects receiving this compound for hyponatremia.

Methodology:

  • Baseline Assessment:

    • Obtain a baseline serum sodium measurement immediately before the first dose of this compound.

    • Assess the patient's volume status and neurological condition.

  • Frequent Monitoring:

    • Measure serum sodium at 8 hours (±1 hour) and 24 hours (±2 hours) after the initial dose.

    • Continue to measure serum sodium at least once every 24 hours during dose titration and until the serum sodium level stabilizes in the target range.

  • Calculation of Correction Rate:

    • Calculate the change in serum sodium over the first 24 hours and the first 48 hours.

    • The rate of correction should not exceed 10-12 mmol/L in 24 hours or 18 mmol/L in 48 hours.

  • Action Thresholds:

    • If the rate of correction is too rapid, consider reducing the dose or temporarily discontinuing this compound.

    • If the serum sodium level rises above the normal range (hypernatremia), discontinue this compound and manage as per the hypernatremia protocol.

  • Documentation:

    • Record all serum sodium measurements, the timing of this compound administration, and any interventions taken in the subject's case report form.

Mandatory Visualizations

Signaling_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds to Gs Gs Protein V2R->Gs Activates This compound This compound This compound->V2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_Vesicles Phosphorylates Apical_Membrane Apical Membrane Insertion of AQP2 AQP2_Vesicles->Apical_Membrane Promotes translocation to Water_Reabsorption Increased Water Reabsorption Apical_Membrane->Water_Reabsorption

Caption: this compound's mechanism of action in the renal collecting duct.

Experimental_Workflow cluster_invitro In Vitro V2R Antagonist Assay A Seed V2R-expressing cells B Pre-incubate with this compound A->B C Stimulate with AVP/dDAVP B->C D Measure intracellular cAMP C->D E Calculate IC50 D->E

Caption: Workflow for in vitro assessment of V2R antagonist activity.

Logical_Relationship Start Patient with Hyponatremia on this compound Monitor_Na Monitor Serum Sodium Start->Monitor_Na Correction_Rate Is correction rate > 10-12 mmol/L in 24h? Monitor_Na->Correction_Rate Reduce_Dose Reduce dose or hold this compound Correction_Rate->Reduce_Dose Yes Continue_Tx Continue current dose and monitoring Correction_Rate->Continue_Tx No Reduce_Dose->Monitor_Na

Caption: Decision logic for managing serum sodium correction rate.

References

Lixivaptan and potential drug interactions in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lixivaptan. The information focuses on potential drug interactions observed in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which cytochrome P450 (CYP) enzyme is involved?

A1: this compound is primarily metabolized by the cytochrome P450 system. The main enzyme responsible for its metabolism is CYP3A4[1]. Therefore, there is a potential for drug-drug interactions with compounds that are inhibitors, inducers, or substrates of CYP3A4.

Q2: What are the major metabolites of this compound identified in preclinical studies?

A2: Preclinical studies have identified three major metabolites of this compound: WAY-138451, WAY-141624, and WAY-138758[2]. When assessing the drug interaction potential of this compound, it is important to also consider the pharmacology and drug interaction potential of these metabolites.

Q3: Has the potential for drug-induced liver injury (DILI) been evaluated for this compound preclinically?

A3: Yes, the hepatotoxic potential of this compound has been assessed using quantitative systems toxicology (QST) modeling with DILIsym®. These studies involved collecting in vitro data on reactive oxygen species formation, mitochondrial toxicity, and bile acid transporter inhibition for this compound and its major metabolites. The results of these simulations predicted that this compound has a lower risk of causing liver enzyme elevations compared to tolvaptan[1][3][4].

Q4: Is this compound a substrate or inhibitor of any major drug transporters?

A4: In vitro studies have been conducted to evaluate the interaction of this compound and its metabolites with bile acid transporters. While specific details on interactions with other common transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) are not extensively available in the public domain, it is a critical area for investigation for any new chemical entity. Given that the related compound tolvaptan is a substrate of P-gp, it is reasonable to investigate this possibility for this compound as well.

Troubleshooting Guides

Unexpected Variability in In Vitro Metabolism Assays

Problem: You are observing high variability or unexpected results in your in vitro experiments evaluating the metabolism of this compound using human liver microsomes.

Possible Cause Troubleshooting Step
Inconsistent CYP3A4 Activity Ensure that the lot of human liver microsomes used has consistent and certified CYP3A4 activity. Use a known CYP3A4 substrate (e.g., midazolam or testosterone) as a positive control in each experiment to monitor enzyme activity.
Solubility Issues with this compound This compound is a lipophilic molecule. Ensure it is fully solubilized in the incubation mixture. Test different solvent concentrations (e.g., DMSO, acetonitrile) and ensure the final solvent concentration is low (<0.5%) and consistent across all wells.
Metabolite Instability The metabolites of this compound may be unstable under the experimental conditions. Assess the stability of the primary metabolites in the incubation matrix over the time course of the experiment.
Non-specific Binding This compound or its metabolites may bind to the plasticware or microsomal protein, reducing the effective concentration. Use low-binding plates and consider including a protein binding assessment in your experimental design.
Interpreting Potential Drug-Drug Interactions with CYP3A4 Inhibitors

Problem: You are co-incubating this compound with a known CYP3A4 inhibitor and are unsure how to interpret the results.

Observation Interpretation and Next Steps
Decreased metabolism of this compound This is the expected outcome. Quantify the extent of inhibition by determining the IC50 value of the inhibitor. This value is crucial for predicting the clinical relevance of the drug-drug interaction.
No change in this compound metabolism Verify the activity of the CYP3A4 inhibitor using a known sensitive CYP3A4 substrate. If the inhibitor is active, it may suggest that at the tested concentrations, the interaction is not significant, or that other metabolic pathways contribute to this compound's clearance in your system.
Increased metabolism of this compound This is an unexpected result. Re-evaluate the experimental setup for potential errors. Consider the possibility of complex enzyme kinetics or activation, although this is less common.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are critical for assessing the preclinical drug interaction potential of this compound. Note: Specific values from proprietary preclinical studies are not publicly available and are therefore represented as "Data Not Publicly Available."

Table 1: In Vitro Cytochrome P450 Inhibition Potential of this compound

CYP IsoformTest SystemProbe SubstrateIC50 (µM)Inhibition Type (Competitive, Non-competitive, etc.)
CYP3A4Human Liver MicrosomesMidazolamData Not Publicly AvailableData Not Publicly Available
CYP1A2Human Liver MicrosomesPhenacetinData Not Publicly AvailableData Not Publicly Available
CYP2C9Human Liver MicrosomesDiclofenacData Not Publicly AvailableData Not Publicly Available
CYP2C19Human Liver MicrosomesS-MephenytoinData Not Publicly AvailableData Not Publicly Available
CYP2D6Human Liver MicrosomesDextromethorphanData Not Publicly AvailableData Not Publicly Available

Table 2: In Vitro Transporter Interaction Potential of this compound

TransporterTest SystemProbe SubstrateThis compound as a Substrate? (Yes/No/Not Determined)This compound as an Inhibitor? (IC50 in µM)
P-glycoprotein (P-gp/MDR1)Caco-2 or MDCK cellsDigoxinNot Publicly AvailableNot Publicly Available
BCRPCaco-2 or MDCK cellsRosuvastatinNot Publicly AvailableNot Publicly Available
OATP1B1OATP1B1-transfected cellsEstradiol-17β-glucuronideNot Publicly AvailableNot Publicly Available
OATP1B3OATP1B3-transfected cellsCholecystokinin-8Not Publicly AvailableNot Publicly Available
BSEPMembrane VesiclesTaurocholateNot Publicly AvailableNot Publicly Available

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol provides a general methodology for determining the half-maximal inhibitory concentration (IC50) of this compound on CYP3A4 activity using human liver microsomes.

  • Materials:

    • This compound (test inhibitor)

    • Human Liver Microsomes (HLMs)

    • Midazolam (CYP3A4 probe substrate)

    • NADPH regenerating system

    • Potassium phosphate buffer

    • Acetonitrile (for quenching)

    • Internal standard for LC-MS/MS analysis

    • Ketoconazole (positive control inhibitor)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Serially dilute the this compound stock solution to obtain a range of concentrations.

    • Pre-incubate this compound dilutions with HLMs and buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and midazolam.

    • Incubate for a predetermined time at 37°C.

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of the midazolam metabolite (1'-hydroxymidazolam) using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 2: P-glycoprotein (P-gp) Substrate and Inhibition Assay

This protocol outlines a general method to assess if this compound is a substrate or inhibitor of the P-gp transporter using a cell-based assay (e.g., Caco-2 or MDCK-MDR1 cells).

  • Materials:

    • Caco-2 or MDCK-MDR1 cells cultured on permeable supports (e.g., Transwell® plates)

    • This compound

    • Digoxin (P-gp probe substrate)

    • Verapamil or Elacridar (P-gp inhibitor positive control)

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

    • Scintillation fluid and counter (if using radiolabeled compounds) or LC-MS/MS instrumentation

  • Procedure for Substrate Assessment:

    • Plate cells on permeable supports and allow them to form a confluent monolayer.

    • Wash the cell monolayers with transport buffer.

    • Add this compound to either the apical (A) or basolateral (B) chamber.

    • At various time points, collect samples from the opposite chamber.

    • Quantify the concentration of this compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

    • An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 suggests that this compound is a P-gp substrate.

  • Procedure for Inhibition Assessment:

    • Follow the same initial steps as the substrate assessment.

    • Add the P-gp probe substrate (e.g., digoxin) to the basolateral chamber in the presence and absence of various concentrations of this compound in both chambers.

    • Collect samples from the apical chamber over time.

    • Quantify the amount of digoxin transported.

    • Calculate the inhibition of digoxin efflux by this compound and determine the IC50 value.

Visualizations

Lixivaptan_Metabolism_and_Interaction_Pathway cluster_absorption Intestinal Lumen cluster_portal_vein Portal Vein Lixivaptan_Oral This compound (Oral) Lixivaptan_Int This compound Lixivaptan_Oral->Lixivaptan_Int Absorption CYP3A4_Int CYP3A4 Lixivaptan_Int->CYP3A4_Int Metabolism Pgp_Int P-gp Lixivaptan_Int->Pgp_Int Efflux (Potential) Lixivaptan_PV This compound Lixivaptan_Int->Lixivaptan_PV Pgp_Int->Lixivaptan_Oral Lixivaptan_Hep This compound Lixivaptan_PV->Lixivaptan_Hep CYP3A4_Hep CYP3A4 Lixivaptan_Hep->CYP3A4_Hep Primary Metabolism Bile_Transporters Bile Acid Transporters Lixivaptan_Hep->Bile_Transporters Biliary Efflux (Potential) Metabolites Metabolites (WAY-138451, etc.) CYP3A4_Hep->Metabolites Metabolites->Bile_Transporters Biliary Efflux

Caption: this compound's metabolic pathway and potential interactions.

Experimental_Workflow_CYP_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_this compound Prepare this compound Serial Dilutions Pre_incubation Pre-incubate this compound with Microsomes Prepare_this compound->Pre_incubation Prepare_Microsomes Prepare Human Liver Microsomes Prepare_Microsomes->Pre_incubation Prepare_Substrate Prepare CYP3A4 Probe Substrate Reaction_Start Initiate Reaction with NADPH & Substrate Prepare_Substrate->Reaction_Start Pre_incubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate_IC50 Calculate IC50 LCMS->Calculate_IC50

Caption: Workflow for in vitro CYP450 inhibition assay.

References

Mitigating confounding variables in Lixivaptan research protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lixivaptan. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, non-peptide, selective vasopressin V2 receptor antagonist.[1][2] It works by competitively blocking the binding of arginine vasopressin (AVP) to the V2 receptor in the collecting ducts of the kidneys. This inhibition prevents the AVP-mediated signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[3] The result is a decrease in water reabsorption by the kidneys, leading to an increase in free water excretion (aquaresis) and a subsequent increase in serum sodium concentration.[1][3]

Q2: What are the main therapeutic indications for which this compound has been investigated?

A2: this compound has been primarily investigated for the treatment of hyponatremia (low serum sodium) associated with conditions such as heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH). More recently, it was also in clinical development for slowing the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD). However, the development programs for both indications have been discontinued.

Q3: How is this compound typically administered in research settings?

A3: In preclinical animal studies, this compound has been administered orally, often mixed with powdered chow. In clinical trials, this compound was administered as an oral capsule.

Q4: What is the metabolic pathway of this compound and are there any significant drug-drug interactions to be aware of?

A4: this compound is primarily metabolized by the cytochrome P450 system, specifically the CYP3A4 enzyme. Therefore, co-administration with strong inhibitors or inducers of CYP3A4 can significantly alter this compound's plasma concentrations, potentially leading to increased toxicity or reduced efficacy. It is crucial to avoid concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) and inducers (e.g., rifampicin) in research protocols.

Troubleshooting Guides

Issue 1: High Variability in Serum Sodium Measurements

Q: We are observing significant variability in serum sodium levels in our preclinical/clinical study, making it difficult to assess the true effect of this compound. What are the potential causes and how can we mitigate this?

A: High variability in serum sodium measurements can be a significant confounding factor. Here’s a guide to troubleshoot this issue:

Potential Causes:

  • Pre-analytical Variability:

    • Sample Collection Technique: Inconsistent sample collection methods (e.g., venous vs. capillary blood) can lead to different results. Hemolysis during collection can falsely alter electrolyte levels.

    • Sample Handling and Storage: Delays in processing, exposure to air (leading to evaporation), and improper storage temperatures can affect sodium concentrations.

    • Patient/Animal Factors: Hydration status, stress, and diet can all influence baseline sodium levels.

  • Analytical Variability:

    • Instrumentation: Different analytical methods (direct vs. indirect ion-selective electrodes) can yield slightly different results.

    • Calibration: Improper or infrequent calibration of laboratory equipment can introduce systematic errors.

Mitigation Strategies:

Confounding VariableMitigation Strategy
Sample Collection Standardize the collection method (e.g., always use venous blood). Ensure proper training of personnel to minimize hemolysis.
Sample Handling Process samples promptly after collection. If storage is necessary, use tightly sealed containers and maintain a consistent, appropriate temperature.
Patient/Animal State Acclimatize animals to the experimental conditions before the study begins. Ensure consistent access to food and water (unless fluid restriction is a study parameter). In clinical studies, document and control for fluid intake.
Analytical Method Use the same analytical instrument and method for all samples within a study.
Instrument Calibration Adhere to a strict and regular calibration schedule for all analytical equipment.
Issue 2: Unexpected Urine Osmolality Results

Q: In our rodent study, the urine osmolality readings are inconsistent or do not show the expected decrease with this compound treatment. What could be going wrong?

A: Inconsistent urine osmolality is a common challenge in studies with aquaretic agents. Here’s how to troubleshoot:

Potential Causes:

  • Urine Collection and Handling:

    • Contamination: Fecal or food contamination of urine samples can alter osmolality.

    • Evaporation: Leaving urine samples exposed to air for extended periods will increase their concentration.

    • Timing of Collection: The timing of urine collection relative to this compound administration is critical to capture the peak effect.

  • Animal-Related Factors:

    • Hydration Status: Dehydrated animals may have a blunted response to this compound. Conversely, excessive water intake can dilute the urine, masking the drug's effect.

    • Stress: Stress can affect urination patterns and hormone levels, potentially influencing urine concentration.

    • Diet: The diet's composition, particularly protein and salt content, can impact urine osmolality.

Mitigation Strategies:

Confounding VariableMitigation Strategy
Urine Collection Use metabolic cages designed for the separation of urine and feces. Collect urine samples promptly and store them in sealed containers at appropriate temperatures.
Hydration Status Ensure ad libitum access to water unless fluid restriction is part of the experimental design. Monitor water intake to ensure consistency across groups.
Acclimatization Allow animals a sufficient period to acclimate to metabolic cages before the experiment to reduce stress.
Diet Provide a standardized diet to all animals in the study.
Issue 3: Suspected Drug-Induced Liver Injury (DILI)

Q: We have observed elevated liver enzymes (ALT/AST) in some subjects/animals treated with this compound. How should we investigate and manage this?

A: Although this compound was developed with the hope of a better liver safety profile compared to other vaptans like Tolvaptan, elevations in liver enzymes have been a concern and led to the discontinuation of its clinical development for ADPKD. A systematic approach is crucial when DILI is suspected.

Investigative Steps:

  • Confirm the Abnormality: Repeat the liver function tests to rule out a spurious result.

  • Thorough History and Examination:

    • Concomitant Medications: Review all other medications, supplements, and herbal remedies the subject/animal is receiving for other potential hepatotoxins, especially those metabolized by CYP3A4.

    • Underlying Conditions: In preclinical models, consider the possibility of underlying liver pathology in the specific strain being used. In clinical trials, screen for viral hepatitis and other liver diseases.

  • Pattern of Liver Injury: Characterize the pattern of enzyme elevation (hepatocellular, cholestatic, or mixed) to help identify the potential cause.

  • Dose-Response Relationship: Assess if there is a relationship between the this compound dose and the severity of the liver enzyme elevation.

  • Dechallenge and Rechallenge (if ethically and scientifically justifiable): Discontinuation of the drug should lead to improvement in liver enzymes. Re-administration of the drug (rechallenge) is the most definitive way to establish causality but should be approached with extreme caution and is often not feasible or ethical in a clinical setting.

Management Protocol:

StepAction
1. Initial Observation of Elevated LFTs Repeat the test for confirmation.
2. Confirmed Elevation Temporarily discontinue this compound administration.
3. Investigation Conduct a thorough investigation for alternative causes as outlined above.
4. Monitoring Monitor liver function tests frequently until they return to baseline.
5. Causality Assessment Use a structured causality assessment method (e.g., RUCAM) to determine the likelihood of DILI.

Data from Key this compound Clinical Trials

The following tables summarize key quantitative data from major clinical trials of this compound for hyponatremia.

Table 1: Efficacy of this compound in Hyponatremia - Change in Serum Sodium

TrialPatient PopulationTreatment GroupPlacebo GroupMean Change in Serum Na+ at Day 7 (mmol/L)
BALANCE Hypervolemic Hyponatremia (Heart Failure)This compoundPlacebo2.5
LIBRA Euvolemic Hyponatremia (SIADH)This compoundPlacebo6.7
HARMONY Euvolemic Hyponatremia (SIADH) - OutpatientThis compoundPlacebo3.0

Data compiled from a review of this compound clinical trials.

Table 2: Normalization of Serum Sodium with this compound

TrialTreatment GroupPlacebo Group% of Subjects with Normalized Serum Na+ at Day 7
BALANCE This compoundPlacebo30.1%
LIBRA This compoundPlacebo44.4%
HARMONY This compoundPlacebo39.4%

Data compiled from a review of this compound clinical trials.

Experimental Protocols

Protocol 1: Preclinical Evaluation of this compound in a Rat Model of ADPKD

This protocol is a generalized methodology based on published preclinical studies.

1. Animal Model:

  • Use a well-established rodent model of ADPKD, such as the PCK rat.

  • House animals in a controlled environment with a standard diet and ad libitum access to water.

2. Experimental Groups:

  • Control Group: Animals receive standard chow.

  • This compound Treatment Group(s): Animals receive chow mixed with this compound at desired concentrations (e.g., 0.5% for a low dose).

3. Dosing and Administration:

  • Administer this compound orally by incorporating it into the powdered diet. This ensures consistent, long-term administration.

  • The treatment duration is typically several weeks (e.g., 8 weeks) to observe effects on disease progression.

4. Outcome Measures:

  • Urine Osmolality and Volume: At specified time points, place animals in metabolic cages for 24-hour urine collection. Measure urine volume and osmolality using a vapor pressure osmometer.

  • Serum Sodium and Creatinine: Collect blood samples at the end of the study to measure serum sodium and creatinine levels as an indicator of renal function.

  • Kidney and Liver Analysis: At the end of the study, euthanize the animals and harvest the kidneys and liver.

    • Measure total kidney weight and express it as a percentage of body weight.

    • Perform histopathological analysis to assess cyst volume and fibrosis.

    • Measure kidney cAMP levels as a biomarker of V2 receptor activity.

5. Statistical Analysis:

  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the control and treatment groups.

Protocol 2: Investigating a Potential Drug-Drug Interaction with a CYP3A4 Inhibitor

This protocol outlines a method to assess the impact of a CYP3A4 inhibitor on this compound's pharmacokinetics and pharmacodynamics.

1. Study Design:

  • Use a crossover study design in healthy volunteers or a suitable animal model.

2. Study Periods:

  • Period 1 (this compound Alone): Administer a single dose of this compound and collect serial blood samples over 24-48 hours to determine its pharmacokinetic profile (Cmax, AUC). Collect urine to measure volume and osmolality.

  • Washout Period: A sufficient time to ensure complete clearance of this compound.

  • Period 2 (this compound with Inhibitor): Administer the CYP3A4 inhibitor (e.g., ketoconazole) for a few days to achieve steady-state inhibition. Then, co-administer a single dose of this compound with the inhibitor. Repeat the blood and urine collections as in Period 1.

3. Outcome Measures:

  • Pharmacokinetics: Compare the Cmax and AUC of this compound with and without the inhibitor.

  • Pharmacodynamics: Compare the changes in urine volume and osmolality between the two periods.

4. Data Analysis:

  • Calculate the fold-increase in this compound exposure in the presence of the inhibitor.

  • Assess the potentiation of the aquaretic effect.

Visualizations

Lixivaptan_Signaling_Pathway cluster_membrane Collecting Duct Cell Membrane V2R V2 Receptor Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to AVP Arginine Vasopressin (AVP) AVP->V2R Binds to This compound This compound This compound->V2R Blocks Aquaresis Aquaresis (Free Water Excretion) This compound->Aquaresis Leads to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel Aquaporin-2 Channel Insertion AQP2_vesicles->AQP2_channel Promotes translocation to membrane Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption

Caption: V2 Receptor Signaling and this compound's Mechanism of Action.

Preclinical_Workflow start Start: Select ADPKD Animal Model acclimatization Acclimatization Period start->acclimatization group_assignment Randomize into Control and Treatment Groups acclimatization->group_assignment treatment Administer this compound in Diet group_assignment->treatment This compound control Administer Control Diet group_assignment->control Control monitoring Monitor Animal Health and Water Intake treatment->monitoring control->monitoring urine_collection Metabolic Cage for 24h Urine Collection monitoring->urine_collection blood_collection End-of-Study Blood Collection urine_collection->blood_collection euthanasia Euthanasia and Tissue Harvest blood_collection->euthanasia analysis Analyze Samples and Tissues euthanasia->analysis end End: Data Interpretation analysis->end

Caption: Typical Preclinical Experimental Workflow for this compound.

Troubleshooting_Logic cluster_preanalytical Pre-analytical Variables cluster_analytical Analytical Variables cluster_drug Drug-Related Factors start Unexpected Experimental Result check_protocol Review Experimental Protocol and SOPs start->check_protocol sample_collection Sample Collection Consistent? check_protocol->sample_collection Protocol Adherence sample_handling Sample Handling and Storage Correct? sample_collection->sample_handling animal_state Animal/Subject State Consistent? sample_handling->animal_state instrument_cal Instrument Calibrated? animal_state->instrument_cal reagent_quality Reagents and Consumables Valid? instrument_cal->reagent_quality drug_prep This compound Formulation and Dose Correct? reagent_quality->drug_prep ddi Potential Drug-Drug Interaction? drug_prep->ddi revise_protocol Revise Protocol and Repeat Experiment ddi->revise_protocol If issues identified consult Consult with Senior Researcher or Statistician ddi->consult If no obvious issues

Caption: Logical Flow for Troubleshooting Confounding Variables.

References

Validation & Comparative

A Preclinical Head-to-Head: Lixivaptan vs. Tolvaptan in ADPKD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of renal cysts, leading to kidney failure. The vasopressin V2 receptor (V2R) has been identified as a key therapeutic target in ADPKD, as its antagonism can reduce intracellular cyclic adenosine monophosphate (cAMP) levels, a critical driver of cyst growth.[1][2] Tolvaptan, a V2R antagonist, is an approved treatment for ADPKD, but concerns regarding hepatotoxicity have spurred the development of new V2R antagonists with potentially safer profiles.[2][3] Lixivaptan has emerged as a promising alternative, and preclinical studies have evaluated its efficacy in various ADPKD animal models.

This guide provides a comparative analysis of the preclinical data for this compound and Tolvaptan in ADPKD models, focusing on their efficacy in mitigating key disease parameters. While direct head-to-head preclinical trials are not extensively available in published literature, this guide synthesizes data from separate studies to offer a comparative perspective.

Efficacy in Preclinical ADPKD Models: A Comparative Summary

The following tables summarize the quantitative data from key preclinical studies of this compound and Tolvaptan in established rodent models of ADPKD. It is important to note that the experimental conditions, including the specific animal model, drug dosage, and treatment duration, may vary between studies, warranting caution in direct comparisons.

Table 1: Efficacy of this compound in Preclinical ADPKD Models

Animal ModelTreatmentDurationKey Efficacy EndpointsResults (Compared to Control)Reference
PCK Rat0.5% this compound in chow8 weeks% Kidney Weight/Body Weight↓ 26%[4]
Kidney Cystic Score↓ 54%
Kidney cAMP Levels↓ 23%
Plasma Creatinine↓ 13%
Pkd1 RC/RC Mouse0.5% this compound in chow13 weeks% Kidney Weight/Body Weight↓ 15.5%
Cyst VolumeSignificant Reduction
Fibrosis VolumeSignificant Reduction
Renal PKA Activity↓ 29.5% (Trend)

Table 2: Efficacy of Tolvaptan in Preclinical ADPKD Models

Animal ModelTreatmentDurationKey Efficacy EndpointsResults (Compared to Control)Reference
Pkd1 conditional KO MouseTolvaptan in chowApprox. 65 daysKidney Weight/Body Weight RatioSignificant Reduction
Cystic IndexSignificant Reduction
Blood Urea LevelsSignificant Reduction
Pkd1RC/RC Mouse0.1% Tolvaptan in chow5 months% Kidney Weight/Body WeightMarked Reduction
Cystic VolumeMarked Reduction
Fibrotic VolumeMarked Reduction
Kidney cAMP LevelsReduced to wild-type levels (in combination)

Mechanism of Action: Targeting the Vasopressin V2 Receptor Pathway

Both this compound and Tolvaptan are selective antagonists of the vasopressin V2 receptor (V2R). In ADPKD, the binding of vasopressin to V2R in the kidney's collecting duct cells activates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote cyst cell proliferation and fluid secretion, driving cyst growth. By blocking the V2R, this compound and Tolvaptan inhibit this pathway, thereby reducing cAMP levels and mitigating cystogenesis.

V2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Vasopressin Vasopressin V2R Vasopressin V2 Receptor Vasopressin->V2R Binds to G_Protein G Protein V2R->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_Protein->AC Activates ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Fluid_Secretion Fluid Secretion PKA->Fluid_Secretion Cyst_Growth Cyst Growth Proliferation->Cyst_Growth Fluid_Secretion->Cyst_Growth Vaptans This compound Tolvaptan Vaptans->V2R Block Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Select ADPKD Animal Model (e.g., PCK Rat, Pkd1 KO Mouse) Randomization Randomize Animals into Control and Treatment Groups Animal_Model->Randomization Drug_Admin Administer Vehicle (Control), This compound, or Tolvaptan (in chow) Randomization->Drug_Admin Duration Treat for a Pre-defined Period (e.g., 8 weeks, 5 months) Drug_Admin->Duration Sacrifice Euthanize Animals and Collect Tissues Duration->Sacrifice Gross_Analysis Measure Kidney Weight and Body Weight Sacrifice->Gross_Analysis Histo_Analysis Histological Analysis: - Cyst Score/Volume - Fibrosis Sacrifice->Histo_Analysis Biochem_Analysis Biochemical Analysis: - Kidney cAMP/PKA - Plasma Creatinine/BUN Sacrifice->Biochem_Analysis Data_Comparison Compare Treatment Groups to Control Group Gross_Analysis->Data_Comparison Histo_Analysis->Data_Comparison Biochem_Analysis->Data_Comparison

References

Lixivaptan and Other Vaptans in Hyponatremia: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Lixivaptan and other vasopressin receptor antagonists (vaptans) in the treatment of hyponatremia. The information is supported by experimental data from key clinical trials to aid in research and drug development efforts.

Mechanism of Action: Vasopressin V2 Receptor Antagonism

Vaptans are a class of drugs that act as competitive antagonists at the vasopressin V2 receptor.[1][2] In conditions such as the syndrome of inappropriate antidiuretic hormone (SIADH) and heart failure, excess arginine vasopressin (AVP) leads to increased water reabsorption in the kidneys, resulting in dilutional hyponatremia.[3][4] By blocking the V2 receptor in the renal collecting ducts, vaptans inhibit this AVP-mediated water reabsorption, leading to an increase in electrolyte-free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.[5]

The binding of AVP to the V2 receptor, a G-protein coupled receptor, normally activates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water permeability. Vaptans disrupt this pathway by preventing AVP from binding to its receptor, thereby reducing AQP2 translocation and promoting water excretion.

Below is a diagram illustrating the signaling pathway of vasopressin V2 receptor antagonists.

Vaptan_Mechanism_of_Action AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds to Vaptan Vaptan (e.g., this compound) Vaptan->V2R Blocks AC Adenylyl Cyclase V2R->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates Membrane Apical Membrane AQP2_vesicle->Membrane Translocates to AQP2_channel Aquaporin-2 (AQP2) Water Channel Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates Lixivaptan_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria Met (Euvolemic/Hypervolemic Hyponatremia) Start->Inclusion Randomization Randomization Inclusion->Randomization Lixivaptan_Arm This compound Treatment Arm (Oral, Titrated Dose) Randomization->Lixivaptan_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Monitoring Daily Serum Sodium Monitoring Lixivaptan_Arm->Monitoring Placebo_Arm->Monitoring Endpoint Primary Endpoint Assessment (Change in Serum Sodium at Day 7) Monitoring->Endpoint SALT_Trial_Logic Patient_Pool Patients with Hyponatremia (Serum Sodium < 135 mEq/L) Stratification Stratification Patient_Pool->Stratification Mild_Hypo Mild Hyponatremia (130-134 mEq/L) Stratification->Mild_Hypo By Severity Severe_Hypo Severe Hyponatremia (< 130 mEq/L) Stratification->Severe_Hypo By Severity HF_Status Presence/Absence of Heart Failure Stratification->HF_Status By Condition Randomization Randomization Mild_Hypo->Randomization Severe_Hypo->Randomization HF_Status->Randomization Tolvaptan Tolvaptan Randomization->Tolvaptan Placebo Placebo Randomization->Placebo

References

Lixivaptan's Superior Selectivity for the V2 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a drug candidate is paramount. This guide provides a detailed comparison of lixivaptan's selectivity for the vasopressin 2 (V2) receptor against other vasopressin receptor antagonists, supported by available experimental data and detailed methodologies.

This compound is a non-peptide, orally active vasopressin V2 receptor antagonist that has been investigated for the treatment of hyponatremia and autosomal dominant polycystic kidney disease (ADPKD). Its therapeutic effect is primarily mediated by blocking the action of arginine vasopressin (AVP) at the V2 receptor in the renal collecting ducts, leading to aquaresis—the excretion of electrolyte-free water. The selectivity of this compound for the V2 receptor over the V1a and V1b receptors is a key pharmacological feature that minimizes off-target effects.

Comparative Selectivity Profile

To objectively assess this compound's selectivity, this guide compares its binding affinity and functional potency with two other notable vasopressin receptor antagonists: tolvaptan, another selective V2 receptor antagonist, and conivaptan, a dual V1a/V2 receptor antagonist.

Quantitative Analysis of Receptor Antagonism

The following tables summarize the available quantitative data from in vitro studies. Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. Functional potency is often measured as the half-maximal inhibitory concentration (IC50), which is the concentration of an antagonist that produces 50% of its maximum inhibitory effect in a functional assay.

Compound Receptor Parameter Value (nM) Species/Cell Line
This compound V2IC501.2Human (HEK293 cells)[1][2]
V2IC502.3Rat[1][2]
V2Ki2.3Rat[3]
V2Ki0.60 ± 0.02Murine Fibroblast (LV2) expressing human V2 receptor
V2Ki0.74 ± 0.13CHO cells expressing human V2 receptor
Tolvaptan V2IC503Not Specified
Conivaptan V1aKi0.48Rat (Liver)
V2Ki3.04Rat (Kidney)

Note: Direct comparative studies of all three compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind. While specific Ki and IC50 values for this compound at V1a and V1b receptors and for tolvaptan at V1a and V1b receptors were not available in the searched literature, multiple sources describe both as highly selective for the V2 receptor. Conivaptan is characterized as a dual V1a/V2 antagonist with no significant activity at the V1b receptor.

Experimental Methodologies

The determination of a compound's receptor selectivity relies on robust in vitro assays. The two primary methods used for vaptans are radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of an unlabeled antagonist (e.g., this compound) for a specific vasopressin receptor subtype.

Principle: This is a competitive binding assay where the unlabeled antagonist competes with a radiolabeled ligand (e.g., [³H]-AVP) for binding to cell membranes expressing the target receptor (V1a, V1b, or V2). The amount of radioactivity bound to the membranes is measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Protocol Outline:

  • Membrane Preparation: Cell lines stably expressing the human V1a, V1b, or V2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

  • Assay Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. A sigmoidal curve is fitted to the data to determine the IC50 value, which is then used to calculate the Ki.

Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding to the V2 receptor.

Objective: To determine the functional potency (IC50) of an antagonist in inhibiting the agonist-induced production of cyclic adenosine monophosphate (cAMP).

Principle: The V2 receptor is a Gs-protein coupled receptor. When activated by an agonist like AVP, it stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. A V2 receptor antagonist will block this effect. The concentration of cAMP is measured using various methods, such as competitive immunoassays or reporter gene assays.

Protocol Outline:

  • Cell Culture: A cell line expressing the human V2 receptor (e.g., HEK293 or CHO cells) is cultured in multi-well plates.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.

  • Agonist Stimulation: A fixed concentration of a V2 receptor agonist (e.g., AVP or desmopressin) is added to the wells to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: The cAMP levels are plotted against the log concentration of the antagonist. A dose-response curve is generated to determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the vasopressin signaling pathway, the experimental workflow for determining receptor selectivity, and the logical relationship of this compound's selectivity.

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP AVP V2R V2 Receptor AVP->V2R Binds & Activates This compound This compound This compound->V2R Binds & Blocks Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicle PKA->AQP2 Phosphorylates AQP2_mem Aquaporin-2 Channel AQP2->AQP2_mem Translocation to Apical Membrane Water_Reabsorption Water Reabsorption AQP2_mem->Water_Reabsorption Increases

V2 Receptor Signaling Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay (V2) cluster_result Result b_start Prepare Membranes (V1a, V1b, V2) b_incubate Incubate Membranes with Radioligand & Antagonist b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Measure Radioactivity b_filter->b_count b_analyze Calculate Ki b_count->b_analyze selectivity Determine Receptor Selectivity Profile b_analyze->selectivity f_start Culture V2-expressing Cells f_treat Pre-incubate with Antagonist f_start->f_treat f_stimulate Stimulate with Agonist f_treat->f_stimulate f_measure Measure cAMP f_stimulate->f_measure f_analyze Calculate IC50 f_measure->f_analyze f_analyze->selectivity

Receptor Selectivity Workflow

Lixivaptan_Selectivity This compound This compound V2 V2 Receptor This compound->V2 High Affinity (Antagonist) V1a V1a Receptor This compound->V1a Low Affinity V1b V1b Receptor This compound->V1b Negligible Affinity Therapeutic_Effect Aquaresis (Desired Effect) V2->Therapeutic_Effect Leads to Side_Effects Potential Side Effects (e.g., Vasoconstriction) V1a->Side_Effects Can Lead to

This compound Selectivity Logic

Conclusion

The available data robustly supports the classification of this compound as a highly selective V2 receptor antagonist. Its strong affinity and functional inhibition of the V2 receptor, coupled with minimal interaction with V1a and V1b receptors, underscore its targeted mechanism of action. This high degree of selectivity is advantageous in minimizing the potential for off-target effects that may be associated with less selective vasopressin receptor antagonists. For researchers in drug development, this compound serves as a key example of a targeted therapy, and the experimental protocols outlined provide a framework for the continued evaluation of novel compounds in this class.

References

A Comparative Guide to Bioanalytical Methods for Lixivaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of bioanalytical methods for the quantification of Lixivaptan, a selective vasopressin V2-receptor antagonist. In the landscape of drug development, robust and reliable bioanalytical methods are paramount for accurate pharmacokinetic and toxicokinetic assessments. This document presents a detailed comparison of two prominent analytical techniques: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

While direct cross-validation data from a single study for this compound is not publicly available, this guide synthesizes data from separate validation studies to offer a comparative overview. Furthermore, a hypothetical comparison with an immunoassay is presented to illustrate the performance characteristics of a different analytical platform, highlighting the strengths and weaknesses of each approach.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance data for the HPLC-MS/MS and HPLC-UV methods for this compound analysis in plasma, as well as a typical comparison with a hypothetical immunoassay.

Table 1: Performance Characteristics of an HPLC-MS/MS Method for this compound

ParameterPerformance Characteristic
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) 0.9998
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy (Intra-day) 97.24%
Precision (Intra-day, %RSD) 1.32%
Accuracy (Inter-day) 97.99%
Precision (Inter-day, %RSD) 0.54%
Mean Recovery 99.2 ± 0.68%
Internal Standard Vildagliptin

Table 2: Performance Characteristics of an HPLC-UV Method for this compound

ParameterPerformance Characteristic
Linearity Range 50 - 1000 ng/mL
Correlation Coefficient (r²) Not explicitly stated, but method showed good linearity
Lower Limit of Quantification (LLOQ) 50 ng/mL
Lower Limit of Detection (LOD) 16.5 ng/mL
Precision (Intra- and Inter-day, %CV) < 5.5%
Recovery 88.88 - 114.43%
Internal Standard Diclofenac

Table 3: Hypothetical Comparison of LC-MS/MS and Immunoassay for this compound

FeatureLC-MS/MSImmunoassay (Hypothetical)
Specificity High (based on mass-to-charge ratio)Moderate to High (potential cross-reactivity)
Sensitivity (LLOQ) Low ng/mLpg/mL to low ng/mL
Linearity Range Wide (3-4 orders of magnitude)Narrow (1-2 orders of magnitude)
Throughput ModerateHigh
Method Development Time Weeks to MonthsMonths to a Year
Cost per Sample Moderate to HighLow to Moderate
Matrix Effect Can be significantCan be significant

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-MS/MS Method for this compound in Mouse Plasma
  • Sample Preparation: A protein precipitation method was used for the extraction of this compound and the internal standard (Vildagliptin) from mouse plasma.

  • Chromatographic Conditions:

    • Column: C18 analytical column (50 × 2.1 mm, 1.8 μm).

    • Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 3.1) in a 40:60 (v/v) ratio.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 290 → 137

      • Vildagliptin (IS): m/z 154 → 97

HPLC-UV Method for this compound in Mouse Plasma
  • Sample Preparation: Protein precipitation was utilized to extract this compound and the internal standard (Diclofenac) from plasma.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18 column.

    • Mobile Phase: 100 mM KH₂PO₄ and acetonitrile in a 40:60 (v/v) ratio.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 260 nm.

    • Retention Times:

      • This compound: 3.6 min

      • Diclofenac (IS): 6.2 min

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

Lixivaptan_HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Mouse Plasma Sample add_is Add Internal Standard (Vildagliptin) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Collect Supernatant centrifugation->supernatant_transfer hplc_separation HPLC Separation (C18 Column) supernatant_transfer->hplc_separation esi_ionization ESI+ Ionization hplc_separation->esi_ionization msms_detection MS/MS Detection (MRM) esi_ionization->msms_detection peak_integration Peak Integration msms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: Workflow for this compound analysis by HPLC-MS/MS.

Lixivaptan_HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data_processing Data Processing plasma_sample Mouse Plasma Sample add_is Add Internal Standard (Diclofenac) plasma_sample->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation extraction Extraction protein_precipitation->extraction hplc_separation HPLC Separation (C18 Column) extraction->hplc_separation uv_detection UV Detection (260 nm) hplc_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: Workflow for this compound analysis by HPLC-UV.

CrossValidation_Logic cluster_methods Bioanalytical Methods cluster_validation Cross-Validation Process cluster_outcomes Outcomes MethodA Method A (e.g., HPLC-MS/MS) analyze_A Analyze with Method A MethodA->analyze_A MethodB Method B (e.g., HPLC-UV) analyze_B Analyze with Method B MethodB->analyze_B select_samples Select Study Samples select_samples->analyze_A select_samples->analyze_B compare_results Compare Results analyze_A->compare_results analyze_B->compare_results bias_assessment Assess Bias compare_results->bias_assessment correlation Determine Correlation compare_results->correlation interchangeability Establish Interchangeability bias_assessment->interchangeability correlation->interchangeability

Caption: Logical workflow for cross-validation of two bioanalytical methods.

A Comparative Analysis of Lixivaptan and Satavaptan in Renal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lixivaptan and Satavaptan, two selective vasopressin V2 receptor antagonists, based on available preclinical and clinical data in the context of renal research. As of late 2025, no direct head-to-head clinical trials comparing this compound and Satavaptan have been published. Therefore, this comparison is based on an indirect analysis of individual studies.

At a Glance: this compound vs. Satavaptan

FeatureThis compoundSatavaptan
Primary Renal Indication Investigated Autosomal Dominant Polycystic Kidney Disease (ADPKD)No primary renal indication; renal parameters assessed in studies on hyponatremia in cirrhosis.
Mechanism of Action Selective, non-peptide vasopressin V2 receptor antagonist.[1]Selective, non-peptide vasopressin V2 receptor antagonist.[2][3]
Key Preclinical Renal Model PCK rats (a model for ADPKD).[4]Limited specific preclinical renal disease models reported.
Reported Effects on Renal Parameters Reduced kidney weight, cyst score, and serum creatinine in preclinical models.[4] Investigated for slowing the decline in eGFR in ADPKD patients.Increased urine output and free water clearance in animal and human studies.
Clinical Development in Renal Disease Phase 3 clinical trials (ACTION study) for ADPKD were initiated.Investigated for ascites and hyponatremia in cirrhosis, with some data on renal function.

Mechanism of Action: Vasopressin V2 Receptor Antagonism

Both this compound and Satavaptan are members of the "vaptan" class of drugs that act as selective antagonists of the vasopressin V2 receptor (V2R). In the kidney, the binding of arginine vasopressin (AVP) to the V2R on the basolateral membrane of the collecting duct principal cells initiates a signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, increasing water reabsorption.

By competitively blocking the V2R, this compound and Satavaptan prevent the effects of AVP, leading to a decrease in cAMP levels. This, in turn, reduces the number of AQP2 channels in the apical membrane, making the collecting duct less permeable to water. The result is an increase in free water excretion (aquaresis), a decrease in urine osmolality, and an increase in serum sodium concentration. In the context of ADPKD, the reduction of intracellular cAMP is hypothesized to slow cyst growth and disease progression.

G cluster_membrane Collecting Duct Cell Membrane cluster_antagonists V2R Antagonists cluster_intracellular Intracellular Signaling AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Binds to AC Adenylyl Cyclase V2R->AC Activates cAMP cyclic AMP (cAMP) AC->cAMP Converts AQP2_channel Aquaporin-2 (AQP2) Channel Water_Reabsorption Water Reabsorption AQP2_channel->Water_Reabsorption This compound This compound This compound->V2R Blocks Satavaptan Satavaptan Satavaptan->V2R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_vesicle->AQP2_channel Translocation & Insertion

Caption: Vasopressin V2 Receptor Signaling Pathway and Antagonist Action.

Preclinical Data Comparison

This compound in a Rat Model of ADPKD

A study in PCK rats, a validated animal model for ADPKD, evaluated the effect of this compound on disease progression.

Experimental Protocol:

  • Animal Model: 4-week-old male PCK rats.

  • Treatment Groups:

    • Control: Standard rodent chow.

    • Low-dose this compound: 0.5% this compound in chow.

    • High-dose this compound: 1% this compound in chow.

  • Duration: 8 weeks.

  • Primary Endpoints: Percentage of kidney weight to body weight, kidney cystic score, kidney cAMP levels, and plasma creatinine.

Key Findings:

ParameterControlLow-Dose this compound (0.5%)% Change vs. Controlp-value
% Kidney Weight/Body Weight --↓ 26%<0.01
Kidney Cystic Score --↓ 54%<0.001
Kidney cAMP Levels --↓ 23%<0.05
Plasma Creatinine --↓ 13%<0.001
24-hour Urine Output --↑ ~3-fold-

Data extracted from a study on PCK rats.

The study demonstrated that low-dose this compound significantly reduced kidney enlargement, cyst burden, and kidney cAMP levels, while also preserving renal function as indicated by a reduction in plasma creatinine.

Satavaptan in Preclinical Models

Preclinical studies on Satavaptan have primarily focused on its aquaretic effects. In normally hydrated conscious rats, oral administration of Satavaptan induced a dose-dependent increase in urine flow rate and a decrease in urine osmolality, without significant changes in sodium and potassium excretion over 24 hours. Animal studies have also suggested potential therapeutic effects in polycystic kidney disease, though detailed quantitative data from these specific models is not as readily available as for this compound.

Clinical Data Comparison

This compound in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

This compound has been investigated in clinical trials for the treatment of ADPKD.

The ELiSA Study (Phase 2): This was an open-label study to evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple doses of this compound in ADPKD patients with varying degrees of chronic kidney disease (CKD stages 1-3). The study aimed to characterize the effect of this compound on urine output, urine osmolality, and total kidney volume, among other parameters.

The ACTION Study (Phase 3): This pivotal Phase 3 trial was designed to evaluate the efficacy and safety of this compound in slowing the decline of renal function in ADPKD patients.

Experimental Protocol (General Outline for ACTION Study):

  • Study Design: A two-arm, double-blind, placebo-controlled, randomized phase (Part 1) followed by a single-arm, open-label phase (Part 2).

  • Patient Population: Subjects with ADPKD and an estimated glomerular filtration rate (eGFR) between 25 and 90 mL/min/1.73 m².

  • Intervention: this compound titrated to a maximum tolerated dose between 100-200 mg twice daily versus placebo.

  • Primary Endpoint: The difference in the change in eGFR between the this compound and placebo groups over 52 weeks.

G Screening Screening Randomization Randomization (e.g., 2:1) Screening->Randomization Treatment_A Part 1: Double-Blind This compound (52 weeks) Randomization->Treatment_A Treatment_B Part 1: Double-Blind Placebo (52 weeks) Randomization->Treatment_B Open_Label Part 2: Open-Label All receive this compound (52 weeks) Treatment_A->Open_Label Treatment_B->Open_Label Follow_Up Follow-Up Open_Label->Follow_Up

Caption: General Workflow of a Phase 3 ADPKD Clinical Trial.
Satavaptan in Cirrhosis with Hyponatremia

Clinical trials of Satavaptan have primarily focused on its use in treating hyponatremia and ascites in patients with liver cirrhosis. While the primary indication was not a renal disease, these studies provide some data on its effects on renal parameters.

Experimental Protocol (Example from a Randomized Trial):

  • Study Design: Multicenter, double-blind, randomized, placebo-controlled study.

  • Patient Population: 110 patients with cirrhosis, ascites, and hyponatremia (serum sodium ≤130 mmol/L).

  • Intervention Groups:

    • Placebo

    • Satavaptan 5 mg/day

    • Satavaptan 12.5 mg/day

    • Satavaptan 25 mg/day

  • Duration: 14 days.

  • Concomitant Medication: All patients received spironolactone 100 mg/day.

  • Endpoints: Change in body weight, abdominal girth, and serum sodium.

Key Findings on Renal-Related Parameters:

ParameterPlaceboSatavaptan 5 mgSatavaptan 12.5 mgSatavaptan 25 mgp-value (Dose-effect)
Mean Change in Body Weight (kg) at Day 14 +0.49+0.15-1.59-1.680.05
Mean Change in Serum Sodium (mmol/L) at Day 5 +1.3+4.5+4.5+6.6<0.01 (vs. placebo)

Data from a study in patients with cirrhosis and hyponatremia.

These results demonstrate Satavaptan's aquaretic effect, leading to a reduction in body weight (indicative of fluid loss) and an increase in serum sodium. The study did not report on long-term renal outcomes like eGFR changes.

Summary and Conclusion

Both this compound and Satavaptan are selective vasopressin V2 receptor antagonists that effectively induce aquaresis. This compound has been specifically investigated for its potential to slow the progression of ADPKD, with preclinical data showing promising effects on kidney size, cyst burden, and renal function. Its clinical development program was designed to confirm these benefits in ADPKD patients.

Satavaptan has been shown to be effective in managing fluid retention and hyponatremia in patients with cirrhosis. While its mechanism of action suggests potential utility in conditions characterized by inappropriate water retention, its development and investigation specifically for primary renal diseases like ADPKD have not been as prominent as that of this compound.

References

Validating Biomarkers for Lixivaptan Response in ADPKD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a progressive genetic disorder characterized by the development and growth of numerous cysts in the kidneys, often leading to end-stage renal disease. Lixivaptan, a selective vasopressin V2 receptor antagonist, is an investigational drug being developed for the treatment of ADPKD.[1][2] Its mechanism of action is similar to the approved ADPKD drug, tolvaptan, which works by inhibiting the binding of arginine vasopressin to the V2 receptor, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) levels, a key driver of cyst growth.[1][3]

The identification and validation of sensitive and specific biomarkers are crucial for accelerating the clinical development of new therapies like this compound and for personalizing patient management. Effective biomarkers can aid in patient selection for clinical trials, serve as surrogate endpoints for efficacy, and predict treatment response. This guide provides a comparative overview of key biomarkers being evaluated for predicting response to vasopressin V2 receptor antagonists in ADPKD, with a focus on their potential application in this compound studies. While direct clinical trial data on biomarkers for this compound response is emerging, much of the current understanding is extrapolated from studies with tolvaptan due to their shared mechanism of action.

Key Biomarkers for Monitoring ADPKD Progression and Treatment Response

Several biomarkers have been investigated for their utility in monitoring ADPKD progression and predicting response to therapy. These can be broadly categorized into imaging, renal function, serum/plasma, and urinary biomarkers.

Data Presentation: Comparison of Biomarker Performance

The following table summarizes the performance characteristics of key biomarkers in the context of ADPKD. It is important to note that while some of these have been studied in the context of tolvaptan, their predictive value for this compound is still under investigation.

Biomarker CategoryBiomarkerPerformance Characteristics in ADPKDPotential for Predicting this compound Response
Imaging Total Kidney Volume (TKV) Accepted by the FDA and EMA as a prognostic biomarker for disease progression.[4] Measured by MRI, with an average annual increase of 5-6% in untreated patients, which can be reduced to ~3% with treatment. Baseline height-adjusted TKV (htTKV) ≥600 cc/m is predictive of developing renal insufficiency within 8 years.High. As this compound is expected to slow cyst growth, change in TKV is a primary endpoint in clinical trials.
Renal Function Estimated Glomerular Filtration Rate (eGFR) Standard measure of kidney function. Decline accelerates in later stages of ADPKD. Tolvaptan has been shown to slow the rate of eGFR decline.High. Slowing the decline of eGFR is a key indicator of this compound's efficacy. The ACTION Phase 3 study for this compound includes eGFR as a primary endpoint.
Serum/Plasma Copeptin A stable surrogate marker for vasopressin (AVP). Higher baseline copeptin levels are associated with more rapid disease progression. In tolvaptan-treated patients, higher baseline copeptin was associated with a larger treatment effect on kidney growth and eGFR decline. A larger increase in copeptin after starting tolvaptan was linked to better long-term outcomes.High. Given the direct mechanism of action of this compound on the vasopressin pathway, copeptin is a strong candidate for a predictive and pharmacodynamic biomarker.
Urinary Urine Osmolality (Uosm) A marker of vasopressin V2 receptor antagonism. Tolvaptan treatment leads to a significant reduction in Uosm. A greater reduction in Uosm with tolvaptan is associated with a slower decline in eGFR and a greater reduction in TKV growth.High. this compound is expected to have a similar effect on Uosm, making it a valuable pharmacodynamic biomarker to assess target engagement and potentially predict long-term efficacy.
Urinary Monocyte Chemoattractant Protein-1 (MCP-1) A marker of inflammation, which is implicated in ADPKD progression. Urinary MCP-1 levels are elevated in ADPKD patients and correlate with disease severity. Along with β2-microglobulin, it has shown added value in predicting the rate of eGFR decline.Moderate. While not a direct target of this compound, MCP-1 may serve as a downstream marker of treatment efficacy in reducing kidney inflammation and injury.
Urinary β2-Microglobulin (β2MG) A marker of tubular damage. Urinary levels are associated with the rate of eGFR decline in ADPKD, independent of conventional risk markers.Moderate. Similar to MCP-1, β2MG could be a valuable marker of this compound's effect on reducing tubular damage.

Alternative Therapies and Their Biomarkers

While vasopressin V2 receptor antagonists are a cornerstone of targeted therapy for ADPKD, other treatment modalities have been explored.

  • Somatostatin Analogues (e.g., Octreotide, Lanreotide): These drugs have been shown to slow the growth of total liver volume in patients with polycystic liver disease, a common extra-renal manifestation of ADPKD. Meta-analyses suggest they may also slow the rate of TKV increase, although their effect on eGFR decline is not significant. Biomarkers to predict response to somatostatin analogues are not well-established, though changes in TKV and total liver volume are used to monitor efficacy.

  • mTOR Inhibitors (e.g., Sirolimus, Everolimus): Despite promising preclinical data, clinical trials with mTOR inhibitors in ADPKD have been largely disappointing, showing no significant benefit on kidney function or TKV progression.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable validation of biomarkers. Below are methodologies for key assays.

Total Kidney Volume (TKV) Measurement via Magnetic Resonance Imaging (MRI)

Objective: To accurately and reproducibly measure the volume of both kidneys to assess disease progression and response to therapy.

Protocol:

  • Image Acquisition:

    • MRI is the preferred imaging modality due to its high reproducibility and precision.

    • A standardized MRI acquisition protocol should be used across all study sites and time points.

    • The protocol typically includes coronal T1-weighted and T2-weighted sequences. For example, the TEMPO 3:4 trial used coronal T2-weighted single-shot fast spin echo with fat saturation and T1-weighted images without fat saturation, with a slice thickness of 4 mm covering the entire kidneys.

  • Image Analysis:

    • Kidney volume is determined using a planimetry method, which involves manual or semi-automated tracing of the kidney contours on each slice.

    • The total kidney volume is calculated by summing the areas of the traced contours and multiplying by the slice thickness.

    • Specialized software can be used for image analysis to ensure consistency.

  • Data Reporting:

    • TKV is often adjusted for the patient's height (htTKV) to account for variations in body size.

    • The rate of change in TKV over time is a key endpoint in clinical trials.

Copeptin Immunoassay

Objective: To quantify the concentration of copeptin in plasma or serum as a surrogate marker for vasopressin.

Protocol:

  • Sample Collection and Handling:

    • Collect blood samples in appropriate tubes (e.g., EDTA plasma or serum).

    • Copeptin is stable at room temperature for several days and for longer periods when frozen, which simplifies sample handling compared to AVP.

  • Assay Principle:

    • Sandwich immunoassays are commonly used. These assays typically involve two antibodies that bind to different epitopes on the copeptin molecule.

    • Commercially available automated immunofluorescent assays (e.g., on the KRYPTOR platform) or enzyme-linked immunosorbent assays (ELISAs) can be used.

  • Procedure (Example using a sandwich immunoluminometric assay):

    • A polyclonal antibody specific to a region of the pre-provasopressin molecule (amino acids 132-164) is used to capture copeptin from the sample.

    • A second labeled antibody is then added, which binds to the captured copeptin.

    • The signal generated by the label (e.g., luminescence or fluorescence) is proportional to the concentration of copeptin in the sample.

    • A standard curve is generated using known concentrations of copeptin to quantify the sample concentrations.

  • Quality Control:

    • Run quality control samples with known copeptin concentrations in each assay to ensure accuracy and precision.

    • Inter-assay and intra-assay coefficients of variation should be within acceptable limits.

Urinary MCP-1 ELISA

Objective: To measure the concentration of MCP-1 in urine as a marker of renal inflammation.

Protocol:

  • Sample Collection and Handling:

    • Collect spot or 24-hour urine samples.

    • Centrifuge the samples to remove cellular debris and store the supernatant at -80°C until analysis.

  • Assay Principle:

    • A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used.

    • Numerous commercial ELISA kits are available for the quantification of human MCP-1 in urine.

  • Procedure (General ELISA Protocol):

    • A microplate is pre-coated with a monoclonal antibody specific for human MCP-1.

    • Standards and urine samples are added to the wells, and any MCP-1 present is bound by the immobilized antibody.

    • After washing, a biotinylated antibody specific for MCP-1 is added.

    • Following another wash, streptavidin-HRP is added, which binds to the biotinylated antibody.

    • A substrate solution is then added, which reacts with the HRP enzyme to produce a colored product.

    • The intensity of the color is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

    • The concentration of MCP-1 in the samples is determined by comparing their absorbance to a standard curve.

  • Data Normalization:

    • Urinary MCP-1 concentrations are often normalized to urinary creatinine concentration to account for variations in urine dilution.

Visualizations: Signaling Pathways and Workflows

ADPKD Pathogenesis and this compound's Mechanism of Action```dot

ADPKD_Lixivaptan_Pathway

References

A Comparative Analysis of the Aquaretic Effects of Lixivaptan and Conivaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aquaretic effects of Lixivaptan and Conivaptan, two vasopressin receptor antagonists. The information is compiled from published clinical trial data and pharmacological profiles to assist researchers and drug development professionals in understanding the distinct characteristics of these agents.

Introduction

This compound and Conivaptan are both members of the "vaptan" class of drugs that exert their aquaretic effects by antagonizing vasopressin receptors.[1] Their primary therapeutic application has been in the management of hyponatremia, a condition characterized by low serum sodium levels.[2][3] While both drugs promote the excretion of electrolyte-free water, they differ significantly in their receptor selectivity, pharmacokinetic profiles, and approved routes of administration.[1][2] Conivaptan is a dual antagonist of the vasopressin V1a and V2 receptors and is administered intravenously. In contrast, this compound is a selective V2 receptor antagonist that was developed as an oral agent. Notably, the clinical development of this compound for hyponatremia was discontinued, and its subsequent development for autosomal dominant polycystic kidney disease (ADPKD) was also halted due to safety concerns.

Mechanism of Action: Targeting the Vasopressin V2 Receptor

The aquaretic effects of both this compound and Conivaptan are primarily mediated through the blockade of the vasopressin V2 receptor in the renal collecting ducts. Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), binds to V2 receptors, initiating a signaling cascade that leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This increases water reabsorption from the tubular fluid back into the bloodstream. By antagonizing the V2 receptor, vaptans prevent this AVP-mediated water reabsorption, leading to an increase in free water excretion (aquaresis), a rise in serum sodium concentration, and a decrease in urine osmolality.

Conivaptan's antagonism of the V1a receptor, which is found on vascular smooth muscle cells, is not directly related to its aquaretic effect but can lead to vasodilation.

Vasopressin_V2_Receptor_Signaling_Pathway cluster_blood Blood cluster_cell Collecting Duct Cell cluster_lumen Tubular Lumen (Urine) cluster_antagonists Vaptan Antagonism AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R binds AC Adenylyl Cyclase V2R->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2_vesicle Aquaporin-2 (AQP2) Vesicle PKA->AQP2_vesicle phosphorylates AQP2_channel AQP2 Water Channel AQP2_vesicle->AQP2_channel translocates to apical membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption This compound This compound (Selective V2) This compound->V2R blocks Conivaptan Conivaptan (V1a/V2) Conivaptan->V2R blocks

Caption: Vasopressin V2 Receptor Signaling Pathway and Vaptan Antagonism.

Comparative Efficacy from Clinical Trials

Direct head-to-head clinical trials comparing this compound and Conivaptan are not available. The following tables summarize data from separate clinical trials to provide a comparative overview of their efficacy in treating hyponatremia.

Table 1: Efficacy of this compound in Hyponatremia

Trial/StudyPatient PopulationThis compound DoseChange in Serum Sodium (vs. Placebo)Key Findings
BALANCE TrialHypervolemic hyponatremia (Heart Failure)50 mg initial, titrated up to 100 mg daily1.2 mEq/L greater increase at day 7 (p=0.001)Statistically significant but modest increase in serum sodium.
LIBRA & HARMONY TrialsEuvolemic hyponatremia (SIADH)Not specified in detailStatistically significant increase in serum sodium vs. placebo at day 7.This compound was effective in raising serum sodium in patients with SIADH.

Table 2: Efficacy of Conivaptan in Hyponatremia

Trial/StudyPatient PopulationConivaptan DoseChange in Serum Sodium (vs. Placebo)Key Findings
Pivotal Phase III IV TrialEuvolemic and hypervolemic hyponatremia40 mg/day and 80 mg/day IV40 mg/day: 6.3 ± 0.7 mEq/L increase; 80 mg/day: 9.4 ± 0.8 mEq/L increase from baseline to end of treatment.Both doses significantly increased serum sodium compared to placebo.
Oral Conivaptan TrialEuvolemic and hypervolemic hyponatremia40 mg/day and 80 mg/day oral40 mg/day: 6.4 mEq/L increase; 80 mg/day: 8.2 mEq/L increase from baseline to end of treatment.Oral conivaptan was effective in correcting serum sodium.
Open-label IV StudyEuvolemic or hypervolemic hyponatremia20 mg/day and 40 mg/day IVAverage increase of ~10 mEq/L after 4 days.Both doses were efficacious in increasing serum sodium.

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound and Conivaptan influence their dosing and clinical use.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (Oral)Conivaptan (Intravenous)
Bioavailability Orally activeNot applicable (IV administration)
Half-life Approximately 11 hoursApproximately 5 hours (mean)
Protein Binding Data not readily available~99%
Metabolism Primarily via CYP3A4Metabolized by CYP3A4; inhibits its own metabolism
Elimination Fecal eliminationPrimarily fecal (~83%), with some urinary excretion (~12%)
Clearance Data not readily availableMean clearance of 15.2 L/hr

Experimental Protocols

The following section outlines the general methodologies employed in clinical trials to assess the aquaretic effects of this compound and Conivaptan.

Assessment of Aquaretic Efficacy in a Clinical Trial Setting

A typical clinical trial to evaluate the aquaretic effects of a vaptan would follow a structured protocol to ensure data accuracy and patient safety.

Experimental_Workflow cluster_screening Screening and Baseline cluster_treatment Treatment Phase cluster_assessment Efficacy and Safety Assessment InclusionCriteria Inclusion/Exclusion Criteria Assessment InformedConsent Informed Consent InclusionCriteria->InformedConsent BaselineMeasurements Baseline Measurements: - Serum Sodium - Urine Osmolality - Urine Output - Body Weight - Vital Signs InformedConsent->BaselineMeasurements Randomization Randomization BaselineMeasurements->Randomization DrugAdmin Drug Administration (this compound/Conivaptan or Placebo) Randomization->DrugAdmin Monitoring Continuous Monitoring: - Serum Sodium (e.g., every 4-6 hours) - Urine Output - Fluid Intake - Adverse Events DrugAdmin->Monitoring PrimaryEndpoint Primary Endpoint Analysis: Change in Serum Sodium from Baseline Monitoring->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis: - Time to target serum sodium - Change in urine output and osmolality - Free water clearance Monitoring->SecondaryEndpoints SafetyAnalysis Safety Analysis: - Adverse event reporting - Laboratory abnormalities - Vital signs Monitoring->SafetyAnalysis

Caption: Generalized Experimental Workflow for a Vaptan Clinical Trial.

Key Methodologies:

  • Serum Sodium Measurement: Blood samples are typically collected at baseline and at frequent, prespecified intervals during and after treatment (e.g., every 4-6 hours initially). Serum sodium concentrations are determined using standard, validated laboratory techniques, such as ion-selective electrode methods.

  • Urine Output and Osmolality: Total urine output is collected and measured over specific time intervals (e.g., 24-hour periods). Urine osmolality is measured from these collections to assess the concentrating ability of the kidneys.

  • Free Water Clearance (CH₂O): This is a calculated parameter to quantify the excretion of solute-free water. It is determined using the formula: CH₂O = V - Cosm, where V is the urine flow rate and Cosm is the osmolar clearance. An increase in free water clearance indicates an aquaretic effect.

  • Safety Monitoring: Throughout the trial, patients are closely monitored for adverse events. This includes regular assessment of vital signs, fluid balance, and neurological status to detect overly rapid correction of hyponatremia, which can lead to osmotic demyelination syndrome.

Safety and Tolerability

The safety profiles of this compound and Conivaptan are a critical aspect of their clinical comparison.

Table 4: Comparative Safety and Tolerability

Adverse EventsThis compound (Oral)Conivaptan (Intravenous)
Common Adverse Events Thirst, dry mouth, polyuria, headache, dizziness, orthostatic hypotension, tachycardia.Infusion site reactions (pain, phlebitis), pyrexia, hypokalemia, headache, orthostatic hypotension.
Serious Adverse Events Increased mortality was observed in one heart failure trial compared to placebo (17.7% vs. 14.3%). Development was halted due to observations of elevated liver enzymes (ALT and AST) in a study for ADPKD.Rapid correction of serum sodium can lead to osmotic demyelination syndrome. Cardiac failure events and atrial dysrhythmias have been reported, particularly in patients with underlying heart failure.
Contraindications Hypovolemic hyponatremia.Hypovolemic hyponatremia, anuria, and concomitant use with potent CYP3A4 inhibitors.

Conclusion

This compound and Conivaptan both induce aquaresis by antagonizing the vasopressin V2 receptor, leading to increased free water excretion and correction of hyponatremia. Conivaptan, a dual V1a/V2 receptor antagonist, is an established intravenous therapy for euvolemic and hypervolemic hyponatremia in the hospital setting. Its use is associated with a predictable increase in serum sodium but requires careful monitoring for infusion site reactions and the rate of sodium correction.

This compound, a selective V2 receptor antagonist, showed promise as an oral treatment option. However, its clinical development was ultimately terminated due to safety concerns, including increased mortality in a heart failure trial and evidence of liver toxicity in a later study for a different indication.

For researchers and drug development professionals, the divergent paths of these two vaptans highlight the critical importance of receptor selectivity, formulation, and long-term safety profiles in the development of new therapeutic agents. While the aquaretic efficacy of V2 receptor antagonism is well-established, the overall clinical utility of a drug is determined by a comprehensive assessment of its benefits and risks.

References

Safety Operating Guide

Navigating the Safe Disposal of Lixivaptan: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Lixivaptan is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to ensure the safe and environmentally responsible disposal of this compound.

This compound is an investigational, orally-active, non-peptide, selective vasopressin V2 receptor antagonist.[1][2] As with any active pharmaceutical ingredient (API), adherence to established disposal protocols is paramount to prevent environmental contamination and ensure personnel safety. The following procedures are based on general best practices for pharmaceutical and chemical waste management in a laboratory setting.

This compound Identification and Safety Data

A clear understanding of the compound's properties is the first step in safe handling and disposal.

PropertyInformation
Chemical Name N-[3-chloro-4-(6,11-dihydropyrrolo[2,1-c][3]benzodiazepine-5-carbonyl)phenyl]-5-fluoro-2-methylbenzamide
CAS Number 168079-32-1
Molecular Formula C27H21ClFN3O2
Molecular Weight 473.93 g/mol
Physical Form White to beige powder
Known Hazards Harmful if swallowed
Storage Room temperature

Step-by-Step Disposal Procedure for this compound

In the absence of specific disposal instructions from the manufacturer, this compound should be managed as a chemical waste in accordance with federal, state, and local regulations. The primary regulation governing pharmaceutical waste in the United States is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

1. Waste Characterization and Segregation:

  • Do not dispose of this compound down the drain. Pharmaceutical waste should not be sewer-disposed.

  • Treat all unused, expired, or contaminated this compound, including pure API, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), as hazardous chemical waste.

  • Segregate this compound waste from other waste streams to await proper disposal.

2. Packaging and Labeling:

  • Place solid this compound waste in a designated, leak-proof, and sealable hazardous waste container.

  • For liquid waste containing this compound (e.g., in DMSO), use a compatible, sealed container.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Ensure the storage area is well-ventilated.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • Your EHS department will work with a licensed hazardous waste disposal contractor.

  • The most common and required method for disposing of hazardous pharmaceutical waste is incineration at a federally permitted facility.

5. Documentation:

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This is a requirement for regulatory compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Lixivaptan_Disposal_Workflow start This compound Waste Generated is_contaminated Contaminated Material or Unused Compound? start->is_contaminated characterize Characterize as Hazardous Pharmaceutical Waste is_contaminated->characterize Yes segregate Segregate Waste characterize->segregate package Package in Labeled, Sealed Container segregate->package store Store in Designated Secure Area package->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Professional Disposal via Licensed Contractor (Incineration) contact_ehs->disposal document Document Disposal disposal->document end Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Logistical Information for Handling Lixivaptan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the safe handling of Lixivaptan based on publicly available information. It is not a substitute for a manufacturer's Safety Data Sheet (SDS). Always consult the official SDS for complete safety information before handling any chemical.

Summary of Key Safety Information

This compound is classified as harmful if swallowed and is an irritant.[2] It is a white to beige powder.[3] Care must be taken to avoid inhalation of the powder and to prevent skin and eye contact. Clinical studies have also indicated a potential risk for drug-induced liver injury (DILI).[1][4]

Quantitative Data

PropertyValueSource
Molecular Formula C₂₇H₂₁ClFN₃O₂
Molecular Weight 473.93 g/mol
Physical Form Powder
Color White to beige
Solubility DMSO: 20 mg/mL
GHS Hazard Class Acute Toxicity 4 (Oral)
Hazard Statement H302: Harmful if swallowed

Personal Protective Equipment (PPE)

Due to its hazardous nature as a powder and potential for toxicity, a comprehensive approach to personal protective equipment is essential. The following PPE is recommended for handling this compound, based on general guidelines for handling hazardous drugs.

  • Gloves: Two pairs of chemotherapy-rated gloves (ASTM D6978) should be worn. The outer glove should be removed and disposed of immediately after handling the compound.

  • Gown: A disposable, impermeable gown that closes in the back should be worn to protect from potential splashes or contamination of personal clothing.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A full-face shield should be worn when there is a risk of generating airborne particles or splashes.

  • Respiratory Protection: When handling the powder outside of a containment device (e.g., a chemical fume hood or biological safety cabinet), a NIOSH-certified N95 or higher-rated respirator is strongly recommended to prevent inhalation.

  • Shoe Covers: Disposable shoe covers should be worn in areas where this compound is handled to prevent the spread of contamination.

Operational and Disposal Plans

A clear, step-by-step plan is critical for minimizing exposure and ensuring safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Don a single pair of chemotherapy gloves before handling the external packaging.

  • Transport the container to a designated storage area for hazardous compounds.

  • Store this compound in a well-ventilated, secure area, away from incompatible materials. It should be stored at room temperature.

Handling and Weighing (in a laboratory setting):

  • All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to contain any airborne particles.

  • Before starting, assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and prepare the work area by lining it with absorbent, disposable bench paper.

  • Don the full required PPE as described above (double gloves, gown, eye/face protection, and respirator if not in a containment hood).

  • Carefully weigh the desired amount of this compound, minimizing the creation of dust.

  • After weighing, securely cap the stock container and the container with the weighed compound.

  • Decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Carefully doff PPE, starting with the outer gloves, and dispose of it as hazardous waste.

  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan:

  • All disposable materials contaminated with this compound, including gloves, gowns, shoe covers, bench paper, and weighing utensils, must be disposed of as hazardous chemical waste.

  • Place all contaminated items in a clearly labeled, sealed hazardous waste container.

  • Unused or expired this compound must also be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A 1. Assemble all necessary equipment and materials. B 2. Prepare work area in a containment hood. A->B C 3. Don appropriate PPE: - Double Gloves - Gown - Eye/Face Protection - Respirator (if needed) B->C D 4. Carefully weigh or manipulate this compound powder. C->D E 5. Securely cap all containers after handling. D->E F 6. Decontaminate work surfaces and equipment. E->F G 7. Dispose of all contaminated materials as hazardous waste. F->G H 8. Doff PPE in the correct sequence. G->H I 9. Wash hands thoroughly. H->I

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.